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Core Science & Biosynthesis

Foundational

3,5-Dichloro-4-hydroxybenzaldehyde oxime chemical properties and structure

The following technical guide details the properties, synthesis, and applications of 3,5-Dichloro-4-hydroxybenzaldehyde oxime , a critical intermediate in the synthesis of halogenated benzonitriles (specifically the herb...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3,5-Dichloro-4-hydroxybenzaldehyde oxime , a critical intermediate in the synthesis of halogenated benzonitriles (specifically the herbicide Chloroxynil) and a scaffold for bioactive phenolic derivatives.

CAS Number: 26879-81-2 Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.02 g/mol

Executive Summary

3,5-Dichloro-4-hydroxybenzaldehyde oxime is a halogenated phenolic oxime primarily utilized as a synthetic intermediate.[1][2] Its most significant industrial application is as the direct precursor to 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) , a potent herbicide and antimicrobial agent. The compound features a dual-functional scaffold—an acidic phenol and a reactive oxime group—making it valuable for developing metal-coordinating ligands and pharmacologically active benzimidazole or benzoxazole derivatives.

Chemical Structure & Physical Properties[3]

Structural Analysis

The molecule consists of a benzene core substituted with:

  • C1: An aldoxime group (-CH=N-OH), capable of

    
     isomerism (predominantly 
    
    
    
    in stable solid form).
  • C3, C5: Two chlorine atoms, which exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group compared to non-halogenated analogs.

  • C4: A phenolic hydroxyl group (-OH).[3]

Physical Properties Table
PropertyValue / DescriptionNote
Appearance White to pale yellow crystalline solidTypical of halogenated benzaldoximes
Melting Point >150 °C (Predicted)High mp due to intermolecular H-bonding
Solubility Soluble in Ethanol, DMSO, DMF, AcetonitrilePoorly soluble in cold water
pKa (Phenol) ~6.5 - 7.0 (Estimated)Lower than phenol (9.[3]95) due to Cl substituents
pKa (Oxime) ~10 - 11Oxime OH is less acidic than the phenol

Synthesis & Manufacturing Protocol

Reaction Pathway

The standard synthesis involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5) with hydroxylamine hydrochloride in the presence of a base.

Synthesis Aldehyde 3,5-Dichloro-4- hydroxybenzaldehyde (CAS 2314-36-5) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (Na2CO3 or Pyridine) Reagents->Intermediate Product 3,5-Dichloro-4- hydroxybenzaldehyde Oxime (CAS 26879-81-2) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water

Caption: Condensation pathway for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde oxime.

Laboratory Scale Protocol (10 mmol scale)

This protocol ensures high yield and purity by minimizing side reactions (e.g., Beckmann rearrangement).

Reagents:

  • 3,5-Dichloro-4-hydroxybenzaldehyde (1.91 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.83 g, 12 mmol)

  • Sodium Carbonate (0.64 g, 6 mmol) or Pyridine (1.0 mL)

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Procedure:

  • Dissolution: Dissolve the aldehyde in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Reagent Prep: Dissolve hydroxylamine hydrochloride and sodium carbonate in 5 mL of water. (Caution: CO₂ evolution).

  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Add 20 mL of ice-cold water to the residue. The oxime should precipitate as a solid.

    • If no precipitate forms, adjust pH to ~5-6 with dilute HCl.

  • Purification: Filter the solid, wash with cold water, and recrystallize from aqueous ethanol if necessary.

Yield Expectation: 85–95%.

Chemical Reactivity & Applications[5]

Dehydration to Nitrile (Chloroxynil Synthesis)

The most critical reaction for this oxime is its dehydration to form 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil). This can be achieved using acetic anhydride or thionyl chloride.

  • Reagents: Acetic anhydride (

    
    ), reflux.
    
  • Mechanism: Acetylation of the oxime oxygen followed by elimination of acetic acid.

  • Significance: Chloroxynil is a herbicide and a precursor to bromoxynil analogs.

Metal Coordination

The ortho relationship between the chlorine atoms and the phenolic oxygen creates a unique electronic environment, but the oxime nitrogen and phenolic oxygen are too far apart to form a stable 5- or 6-membered chelate ring with a single metal center intramolecularly. However, the compound can act as a bridging ligand in polymeric metal complexes (e.g., with Cu(II) or Ni(II)), linking metal centers via the phenolate and oxime nitrogen.

Biological Activity[6]
  • Antimicrobial: Halogenated phenol derivatives disrupt bacterial cell membranes. The oxime moiety often enhances antifungal activity compared to the parent aldehyde.

  • Enzyme Inhibition: Analogous compounds have shown activity as tyrosinase inhibitors and reactivators of acetylcholinesterase (AChE) inhibited by organophosphates, although specific data for the 3,5-dichloro variant is less abundant than for the non-halogenated or mono-halogenated analogs.

Analytical Characterization

To validate the synthesis, the following spectral features should be observed:

MethodDiagnostic SignalAssignment
¹H NMR (DMSO-d₆)

10.5 - 11.5 ppm (s, 1H)
Phenolic -OH (Broad, exchangeable)

11.0 - 11.5 ppm (s, 1H)
Oxime =N-OH (Broad, exchangeable)

8.0 - 8.2 ppm (s, 1H)
Azomethine proton (-CH=N-)

7.6 - 7.8 ppm (s, 2H)
Aromatic protons (C2, C6)
IR Spectroscopy 3200 - 3400 cm⁻¹O-H stretch (Broad)
1620 - 1640 cm⁻¹C=N stretch (Weak/Medium)
600 - 800 cm⁻¹C-Cl stretch (Strong)

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Oximes can undergo slow decomposition (Beckmann rearrangement or hydrolysis) if exposed to heat and moisture and acid traces.

References

  • PubChem. (2025). 3,5-Dichloro-4-hydroxybenzaldehyde (Parent Aldehyde Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1945). General Methods for Oxime Synthesis from Benzaldehydes. Coll. Vol. 2, p. 76.

Sources

Exploratory

Technical Whitepaper: Characterization and Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime (CAS 26879-81-2)

Executive Summary This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS 26879-81-2 ), a critical intermediate in the synthesis of halogenated benzonitriles and a function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS 26879-81-2 ), a critical intermediate in the synthesis of halogenated benzonitriles and a functional ligand in coordination chemistry. While the parent aldehyde (3,5-dichloro-4-hydroxybenzaldehyde) is widely cataloged, the oxime derivative requires specific attention regarding its synthesis, stability, and downstream applications in agrochemical and pharmaceutical pipelines.

This document details the physicochemical identity, validated synthesis protocols, and mechanistic underpinnings of this compound, designed to serve as a self-validating reference for laboratory professionals.

Chemical Identity & Physicochemical Properties

The target compound is the oxime derivative of 3,5-dichloro-4-hydroxybenzaldehyde. It exists as two geometric isomers (


 and 

), though the

-isomer typically predominates due to steric factors.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3,5-Dichloro-4-hydroxybenzaldehyde oxime
CAS Number 26879-81-2
Synonyms 2,6-Dichloro-4-[(hydroxyimino)methyl]phenol; 3,5-Dichloro-4-hydroxybenzaldoxime
Molecular Formula

Molecular Weight 20
Foundational

Technical Guide: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime as a Herbicide Intermediate

[1] Abstract This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS: N/A for specific oxime, precursor CAS: 2314-36-5), a critical intermediate in the synthesis of benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS: N/A for specific oxime, precursor CAS: 2314-36-5), a critical intermediate in the synthesis of benzonitrile-based herbicides, specifically Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile).[1] While less commercially dominant than its brominated analog (Bromoxynil), the chlorinated variant serves as a vital model compound in structure-activity relationship (SAR) studies and a precursor for organophosphate insecticides.[1] This document details the synthetic pathway, reaction mechanisms, and validated experimental protocols for researchers in agrochemical discovery.

Strategic Role in Agrochemical Synthesis[2]

The oxime derivative of 3,5-dichloro-4-hydroxybenzaldehyde functions as the "gateway" molecule between the aldehyde feedstock and the bioactive nitrile. Its primary utility lies in the dehydration pathway :

  • Herbicide Production (Chloroxynil): The oxime undergoes dehydration to form the nitrile group (-CN).[1] Chloroxynil acts as a photosynthesis inhibitor (PSII inhibitor) and uncoupler of oxidative phosphorylation.[1]

  • Insecticide Precursor: The resulting nitrile can be further derivatized at the hydroxyl position (e.g., with dimethylphosphorothionyl chloride) to generate organophosphate insecticides, leveraging the electron-withdrawing nature of the dichlorophenyl ring to enhance leaving-group ability.[1]

Chemical Profile
PropertySpecification
IUPAC Name (E/Z)-3,5-Dichloro-4-hydroxybenzaldehyde oxime
Molecular Formula

Molecular Weight 206.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water
Key Functionality Nucleophilic Oxygen (Oxime), Acidic Phenol (

)

Reaction Mechanism & Pathway[7][8]

The synthesis involves a condensation reaction between the carbonyl group of the aldehyde and hydroxylamine, followed by a dehydration step to yield the nitrile.

Step 1: Oximation (The Core Reaction)

The reaction proceeds via nucleophilic attack of hydroxylamine (


) on the electrophilic carbonyl carbon.[1] The presence of two chlorine atoms ortho to the hydroxyl group increases the acidity of the phenol but also sterically influences the aldehyde reactivity.
  • Mechanism: Acid-catalyzed nucleophilic addition

    
     Carbinolamine intermediate 
    
    
    
    Elimination of water
    
    
    Oxime.[1]
  • Stereochemistry: The product typically forms as a mixture of E (anti) and Z (syn) isomers, with the E-isomer often predominating due to steric stability.[1]

Step 2: Dehydration (Downstream Application)

To access the herbicide Chloroxynil, the oxime is dehydrated using agents such as acetic anhydride (


) or thionyl chloride (

).[1]
Pathway Visualization[1][9]

ReactionPathway Aldehyde 3,5-Dichloro-4- hydroxybenzaldehyde (Feedstock) Oxime 3,5-Dichloro-4- hydroxybenzaldehyde Oxime (INTERMEDIATE) Aldehyde->Oxime Condensation (EtOH/H2O, Base) NH2OH Hydroxylamine HCl NH2OH->Oxime Nitrile Chloroxynil (Herbicide Active) Oxime->Nitrile Dehydration (-H2O) Insecticide Organophosphate Derivatives Nitrile->Insecticide Phosphorylation

Figure 1: Synthetic pathway from aldehyde feedstock to agrochemical actives.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Objective: High-yield synthesis suitable for lab-scale (10–50g) preparation.

Reagents
  • 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)[1][3]
    
  • Sodium Acetate (

    
    ) (1.5 eq) or Pyridine (1.5 eq)[1]
    
  • Solvent: Ethanol/Water (3:1 v/v)[1]

Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 19.1 g (0.1 mol) of 3,5-dichloro-4-hydroxybenzaldehyde in 100 mL of Ethanol (95%).

  • Reagent Preparation: Dissolve 8.34 g (0.12 mol) of Hydroxylamine HCl and 12.3 g (0.15 mol) of Sodium Acetate in 30 mL of deionized water.

  • Addition: Add the aqueous hydroxylamine/acetate solution dropwise to the aldehyde solution with vigorous stirring.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime spot (
    
    
    ).[1]
  • Quench & Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water with stirring. The oxime will precipitate as a white solid.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL cold water to remove salts.[1]
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][4]

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85–95% Characterization:

  • Melting Point: Expect range

    
     (approximate, derivative dependent).[1][3]
    
  • IR: Broad -OH stretch (

    
    ), C=N stretch (
    
    
    
    ).[1]
Protocol B: Conversion to Chloroxynil (Dehydration)

Objective: Conversion of the oxime intermediate to the active herbicide.[1]

Methodology
  • Reflux: Suspend the dried oxime (10 g) in Acetic Anhydride (30 mL).

  • Heating: Reflux for 3 hours. The mixture will initially clear as acetylation occurs, followed by elimination.[1]

  • Hydrolysis: Pour the mixture into ice water to hydrolyze excess anhydride.

  • Base Treatment: To hydrolyze the transient O-acetyl ester (formed at the phenol), heat the aqueous suspension with 10% NaOH at

    
     for 30 minutes, then acidify with HCl to pH 2.
    
  • Isolation: Filter the precipitated 3,5-dichloro-4-hydroxybenzonitrile .

Process Workflow & Logic

The following diagram illustrates the logical flow of the experimental procedure, highlighting Critical Process Parameters (CPPs).

Workflow Start Start: Aldehyde Dissolution Reflux Reflux at 80°C (2 hrs) CPP: Temp Control Start->Reflux ReagentPrep Prepare NH2OH + NaOAc (Buffer System) ReagentPrep->Reflux TLC TLC Check (Hex/EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Quench Ice Water Quench (Precipitation) TLC->Quench Conversion > 98% Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Experimental workflow for the synthesis of the oxime intermediate.

Safety & Handling (E-E-A-T)

Hazard Identification
  • 3,5-Dichloro-4-hydroxybenzaldehyde: Skin and eye irritant.[1] May cause respiratory irritation.[1]

  • Hydroxylamine Hydrochloride: Corrosive, potential skin sensitizer.[1] Heating may cause unstable decomposition if not buffered.[1]

  • Chloroxynil (Product): Toxic if swallowed.[1] Suspected of damaging fertility or the unborn child (based on nitrile class properties).[1]

Critical Controls
  • pH Control: Use Sodium Acetate to buffer the reaction.[1] Unbuffered Hydroxylamine HCl is highly acidic and can degrade the electron-rich phenolic ring or cause side reactions.[1]

  • Thermal Stability: Do not overheat the oxime during drying; oximes can undergo Beckmann rearrangement or decomposition at high temperatures (

    
    ) without solvent.[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (1955).[1] m-Nitrobenzaldehyde (General Aldehyde Synthesis Protocols). Org. Synth. Coll. Vol. 3, p. 564.[1] Retrieved from [Link]

  • Veselá, A. et al. (2010).[1] Biodegradation of Benzonitrile Herbicides. Applied Microbiology and Biotechnology. (Contextual reference on Chloroxynil degradation).

Sources

Exploratory

Comparative Technical Analysis: 3,5-Dichloro vs. 3,5-Dibromo Hydroxybenzaldehyde Oximes

[1] Executive Summary This technical guide provides a rigorous comparison between 3,5-dichloro-2-hydroxybenzaldehyde oxime (3,5-Cl-SAO) and 3,5-dibromo-2-hydroxybenzaldehyde oxime (3,5-Br-SAO) .[1] While structurally ana...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between 3,5-dichloro-2-hydroxybenzaldehyde oxime (3,5-Cl-SAO) and 3,5-dibromo-2-hydroxybenzaldehyde oxime (3,5-Br-SAO) .[1] While structurally analogous, the substitution of chlorine with bromine induces significant shifts in electronic density, crystal packing, and lipophilicity. These differences critically influence their utility as chelating ligands in coordination chemistry and their pharmacodynamics in drug development. This guide dissects these nuances to aid researchers in ligand design and lead optimization.

Chemical & Physical Profile

The core differentiation lies in the atomic properties of the halogen substituents. Chlorine, being more electronegative, exerts a stronger inductive withdrawal, affecting the acidity of the phenolic proton. Bromine, being larger and more polarizable, enhances lipophilicity and introduces specific intermolecular interactions (e.g., halogen bonding) in the solid state.

Table 1: Comparative Physicochemical Properties
Property3,5-Dichloro-SAO3,5-Dibromo-SAOImpact on Application
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Br₂NO₂Mass spectrometry identification.[1]
Molecular Weight ~206.03 g/mol ~294.93 g/mol Br analog is ~43% heavier; affects dosage/molarity calc.[1]
Halogen Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl analog has slightly more acidic phenol protons.
Atomic Radius 79 pm114 pmBr analog creates greater steric hindrance around the binding site.
Lipophilicity (LogP) LowerHigherBr analog exhibits superior membrane permeability.
Crystal Packing H-bonding dominant

stacking & Br[1]···Br interactions
Affects solubility and solid-state stability.[1]

Synthesis & Characterization

The synthesis of both oximes follows a standard Schiff base condensation between the corresponding aldehyde and hydroxylamine hydrochloride. However, the workup requires adjustment due to the density and solubility differences.

General Reaction Scheme

Synthesis Aldehyde 3,5-Dihalo-salicylaldehyde (Precursor) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack NH2OH Hydroxylamine HCl (Reagent) NH2OH->Intermediate Base Base Catalyst (Na2CO3 or NaOH) Base->Intermediate Deprotonation Product 3,5-Dihalo-SAO (Oxime) Intermediate->Product - H2O (Dehydration)

Caption: General condensation pathway for salicylaldoxime synthesis.[1]

Experimental Protocol: Optimized Synthesis

Reagents:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (or 3,5-Dibromo analog) (10 mmol)[1]

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium Carbonate (Na₂CO₃) (6 mmol) or Sodium Acetate

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the chosen aldehyde in 20 mL of warm ethanol (50°C). The dibromo aldehyde may require slightly longer sonication due to higher lattice energy.

  • Reagent Prep: Dissolve hydroxylamine HCl and the base in 10 mL of distilled water.

  • Addition: Add the aqueous amine solution dropwise to the aldehyde solution under vigorous stirring.

  • Reflux:

    • Chloro-analog:[1] Reflux for 1–2 hours.[1]

    • Bromo-analog: Reflux for 2–3 hours.[1] The steric bulk of the ortho-bromo group slightly retards the nucleophilic attack at the carbonyl carbon.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Crucial Difference: The dibromo oxime will precipitate rapidly as a heavy solid.[1] The dichloro oxime may require acidification with dilute HCl (to pH ~4) to maximize precipitation.

  • Purification: Recrystallize from ethanol/water.

Structural & Crystallographic Analysis[2][3][4][5][6]

Understanding the solid-state arrangement is vital for formulation and explaining solubility profiles.[1]

  • 3,5-Dichloro-SAO: Crystallizes in the monoclinic system.[1][2] The packing is dominated by intermolecular hydrogen bonds (O-H[3]···O) linking molecules into layers.[2][3] It typically lacks significant

    
     stacking interactions due to the specific orientation of the chloro groups.[1]
    
  • 3,5-Dibromo-SAO: Also forms layered structures but is distinguished by weak

    
     stacking interactions  (centroid-centroid distances ~3.7–4.0 Å) and specific Br[1]···Br interactions . This "heavy atom" packing often results in higher melting points and lower aqueous solubility compared to the chloro derivative.
    

Biological Activity & SAR[7]

In drug development, the choice between Cl and Br is a strategic decision regarding potency vs. permeability.

Structure-Activity Relationship (SAR) Logic

SAR Core Salicylaldoxime Scaffold (Chelation Site) Sub_Cl 3,5-Dichloro Substituents Core->Sub_Cl Sub_Br 3,5-Dibromo Substituents Core->Sub_Br Effect_Cl Electronic Effect: High Electronegativity (Increased Phenol Acidity) Sub_Cl->Effect_Cl Effect_Br Lipophilic Effect: High LogP & Surface Area (Membrane Permeability) Sub_Br->Effect_Br Target_Enz Target: FabH Inhibition (Antibacterial) Effect_Cl->Target_Enz Stronger H-bond Donor Target_Fungal Target: Fungal Membranes (Antifungal) Effect_Br->Target_Fungal Better Cellular Uptake

Caption: SAR flow illustrating how halogen choice dictates biological targeting.

  • Antimicrobial (FabH Inhibition): The dichloro derivatives often show superior inhibition of enzymes like FabH (in E. coli).[4] The smaller size of Chlorine allows the molecule to fit into tighter enzymatic pockets, while its electronegativity enhances the H-bond donor capability of the phenol.

  • Antifungal: The dibromo derivatives frequently exhibit higher antifungal potency.[1] This is attributed to increased lipophilicity, allowing the compound to penetrate the fungal cell wall and membrane more effectively.

Coordination Chemistry

Both oximes function as


-bidentate ligands, forming neutral bis-chelate complexes 

with divalent metals (

).
  • Stability Constants: Generally, complexes with the dichloro ligand are marginally more stable in terms of metal-ligand bond strength due to the higher acidity of the phenol (forming a stronger conjugate base).

  • Steric "Hole" Size: The dibromo ligand creates a more sterically crowded coordination sphere.[1] This can be exploited to separate metals; for instance, the dibromo ligand may preferentially bind larger metal ions or force a distortion from square planar geometry to relieve steric strain.

References

  • Synthesis via Grinding: Asian Journal of Chemistry. "An Efficient Procedure for Synthesis of Oximes by Grinding."

  • Crystal Structure (Dichloro): Acta Crystallographica Section E. "3,5-Dichloro-2-hydroxybenzaldehyde."[1]

  • Crystal Structure (Dibromo): Acta Crystallographica Section E. "3,5-Dibromo-2-hydroxybenzaldehyde."[1][3]

  • Antimicrobial Activity: ChemMedChem. "Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors."

  • General Properties: PubChem. "3,5-Dichloro-2-hydroxybenzaldehyde."[1]

Sources

Foundational

The Strategic Utility of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime in Modern Drug Discovery and Chemical Biology

Executive Summary In the landscape of rational drug design, the selection of highly tunable pharmacophores is critical for optimizing target affinity and metabolic stability. 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of highly tunable pharmacophores is critical for optimizing target affinity and metabolic stability. 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) (CAS: 26879-81-2) represents a highly versatile, multi-functional building block. By combining the electronic modulation of a halogenated phenol with the unique hydrogen-bonding geometry of an oxime, DCHBO serves as a foundational scaffold for applications ranging from antimicrobial development to advanced chemical biology tools (such as Nitroxyl/HNO donors). This whitepaper deconstructs the physicochemical rationale behind DCHBO and provides field-proven methodologies for its application in pharmaceutical research[1].

Physicochemical Rationale & Pharmacophore Profiling

The utility of DCHBO is not coincidental; it is rooted in strict physical organic chemistry principles. As an application scientist, evaluating a scaffold requires understanding why specific functional groups drive biological activity.

  • Halogenation (3,5-Dichloro Substitution): The inclusion of chlorine atoms at the 3 and 5 positions inductively withdraws electron density from the aromatic ring. This significantly lowers the pKa of the para-hydroxyl group (shifting it from ~9.9 in phenol to ~6.8–7.2). Consequently, at physiological pH (7.4), a substantial fraction of the molecule exists as a phenoxide anion. This ionization is critical for establishing strong electrostatic interactions within basic receptor pockets (e.g., interacting with Lysine or Arginine residues). Furthermore, the chlorines provide steric bulk and participate in highly directional halogen bonding , which increases target residence time.

  • The Oxime Moiety (-C=N-OH): Unlike its parent aldehyde, which is highly susceptible to rapid oxidation by aldehyde dehydrogenases in vivo, the oxime provides excellent metabolic stability. It acts as an amphoteric site—capable of both donating and accepting hydrogen bonds—and serves as a reactive handle for generating nitriles, complex heterocycles, or acting as a leaving group in enzyme-triggered donor systems.

Quantitative Data Summary
Property / ParameterValue / DescriptionPharmacological Relevance
Molecular Weight 206.02 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant)[1].
LogP (Estimated) ~2.8Ensures an optimal balance between aqueous solubility and lipid membrane permeability.
Phenolic pKa ~6.8 - 7.2Allows partial ionization at pH 7.4, enhancing electrostatic interactions in basic target pockets.
Oxime Functionality Amphoteric (H-bond donor/acceptor)Provides metabolic stability over aldehydes; acts as a reactive handle for HNO release.
Halogen Bonding High directionality via 3,5-ClIncreases target residence time and binding affinity in hydrophobic enzyme pockets.

Core Pharmaceutical Applications

Chemical Biology: HNO Donors and Fluorescent Probes

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), exhibits profound cardiovascular and pharmacological effects, including vasodilation and myocardial contractility enhancement. DCHBO derivatives are heavily utilized in the development of enzyme-stimulated HNO donors and fluorescent chemical biology tools. The electron-poor nature of the 3,5-dichlorophenol ring makes it an excellent leaving group or modulating moiety in these complex donor systems, allowing for precise, quantitative delivery of aldehydes and HNO to living cells[2].

Antimicrobial Scaffolds: DNA Gyrase B Inhibition

Halogenated hydroxybenzaldehydes and their oximes are critical precursors in the synthesis of indazole derivatives and other nitrogen-rich heterocycles. These compounds exhibit potent antibacterial activity by targeting DNA gyrase B, an essential bacterial enzyme involved in DNA topology management. The structural geometry provided by the 3,5-dichloro substitution is crucial for fitting into the ATP-binding pocket of the enzyme, competitively inhibiting bacterial replication[3].

Metallotherapeutics and Coordination Chemistry

The ortho/para relationship of the hydroxyl and oxime groups allows these molecules to act as potent bidentate or tridentate ligands for transition metals. In pharmaceutical applications, this chelating ability is leveraged to design metallo-drugs, radiopharmaceuticals, or to scavenge toxic metal ions in biological systems[4].

Mechanistic Visualizations

Pathway 1: HNO Release and Signal Generation

The following diagram illustrates the mechanistic pathway by which masked DCHBO derivatives act as chemical biology tools, releasing therapeutic HNO while generating a quantifiable fluorescent byproduct.

HNO_Release DCHBO DCHBO Derivative (Masked Oxime) Intermediate Reactive Intermediate DCHBO->Intermediate Activation Enzyme Enzymatic/Chemical Trigger Enzyme->Intermediate Catalysis HNO Nitroxyl (HNO) Release Intermediate->HNO Cleavage Fluorescence Fluorescent Byproduct Intermediate->Fluorescence Signal

Caption: Mechanistic pathway of DCHBO-derived HNO donors and fluorescent signal generation.

Pathway 2: Antimicrobial Screening Workflow

Workflow Synthesis 1. Scaffold Synthesis (DCHBO + Heterocycle) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification TLC/LC-MS Validation Assay 3. DNA Gyrase B Inhibition Assay Purification->Assay in vitro screening MIC 4. MIC Determination (ESKAPE Pathogens) Assay->MIC IC50 < 1 µM Hit 5. Hit-to-Lead Optimization MIC->Hit in vivo efficacy

Caption: Step-by-step experimental workflow for screening DCHBO-derived antimicrobial agents.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol 1: Synthesis and Validation of DCHBO

Objective: High-yield synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime from its parent aldehyde.

  • Reagent Preparation: Dissolve 10 mmol of 3,5-dichloro-4-hydroxybenzaldehyde in 20 mL of absolute ethanol. In a separate flask, dissolve 12 mmol of hydroxylamine hydrochloride and 15 mmol of sodium acetate in 10 mL of distilled water.

  • Reaction Initiation: Slowly add the aqueous solution to the ethanolic aldehyde solution under continuous magnetic stirring at room temperature. Heat the mixture to a gentle reflux (70°C) for 2 hours.

  • Causality & Self-Validation: Why sodium acetate? Sodium acetate acts as a mild base to deprotonate the hydroxylamine hydrochloride, generating the active free nucleophile. A stronger base (like NaOH) would deprotonate the 4-hydroxyl group of the benzaldehyde, creating a phenoxide that delocalizes electron density into the carbonyl carbon, drastically reducing its electrophilicity and stalling the reaction. The protocol is self-validating through real-time TLC monitoring (Hexane:EtOAc 7:3); the complete disappearance of the UV-active aldehyde spot confirms 100% conversion.

  • Isolation: Pour the cooled reaction mixture into 100 mL of ice-cold water. The DCHBO will precipitate as a crystalline solid. Filter under vacuum, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

Protocol 2: In Vitro Evaluation of HNO Release Kinetics

Objective: Quantify the release of Nitroxyl (HNO) from a DCHBO-derived donor using a Cu(II)-based fluorescent reporter.

  • Assay Setup: Prepare a 10 µM solution of a Cu(II)-complexed fluorescent probe in biological buffer (HEPES, 50 mM, pH 7.4, 1% DMSO).

  • Initiation: Add the DCHBO-derived HNO donor (final concentration 50 µM) to the cuvette. For enzyme-triggered donors, add the specific esterase/enzyme at

    
    .
    
  • Causality & Self-Validation: Why use a Cu(II) probe? The Cu(II) complex acts as a strict fluorescence quencher. When HNO is released from the DCHBO derivative, it specifically reduces Cu(II) to Cu(I). The Cu(I) ion dissociates from the ligand, restoring the fluorescence of the free fluorophore. This system is self-validating because the fluorescence increase is directly proportional to the HNO release kinetics.

  • Data Acquisition: Monitor fluorescence emission (e.g., Ex 490 nm / Em 520 nm) continuously for 60 minutes. A negative control lacking the enzymatic trigger must be run in parallel to account for baseline hydrolysis, preventing false-positive rate calculations[2].

References

  • Title: 3,5-Dichloro-4-hydroxybenzaldehyde oxime | C7H5Cl2NO2 | CID 137014986 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: DEVELOPMENT OF FLUORESCENT CHEMICAL BIOLOGY TOOLS FOR THE DETECTION AND DELIVERY OF ALDEHYDE-ASSOCIATED BIOLOGY BY NICHOLAS W. P Source: IDEALS @ Illinois (University of Illinois) URL: [Link]

  • Title: 3-Hydroxybenzaldehyde Oxime, CAS: 22241-18-5 Source: IndiaMART URL: [Link]

Sources

Exploratory

Solvation Dynamics and Protocols for 3,5-Dichloro-4-hydroxybenzaldehyde Oxime in DMSO and Ethanol

Executive Summary 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS: 26879-81-2) is a highly functionalized halogenated phenolic oxime. Compounds of this class serve as critical synthetic intermediates, agrochemical precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS: 26879-81-2) is a highly functionalized halogenated phenolic oxime. Compounds of this class serve as critical synthetic intermediates, agrochemical precursors, and bioactive molecules. Notably, the parent aldehyde is a recognized metabolite of the organophosphate fungicide tolclofos-methyl[1].

In preclinical drug development and in vitro screening, the precise solvation of this compound is paramount. Poor solvent selection can lead to undetected compound precipitation, inaccurate dosing, or chemical degradation. This whitepaper provides an authoritative, in-depth guide on the solvation dynamics of 3,5-dichloro-4-hydroxybenzaldehyde oxime, specifically focusing on its solubility in dimethyl sulfoxide (DMSO) and ethanol, and outlines self-validating protocols for empirical solubility determination.

Physicochemical Profiling and Solvation Causality

The solubility of a molecule is dictated by the thermodynamic balance between its solid-state crystal lattice energy and its solvation energy. For 3,5-dichloro-4-hydroxybenzaldehyde oxime, specific structural features drive its solvent preferences:

  • Hydrophobic Dichlorobenzene Core: The two chlorine atoms at the 3 and 5 positions significantly increase the lipophilicity (LogP) and steric bulk of the molecule. Halogenation drastically reduces aqueous solubility by increasing the thermodynamic penalty of cavity formation in water[2].

  • Hydrogen Bonding Potential: The molecule possesses two strong hydrogen-bond donors: the phenolic hydroxyl (-OH) and the oxime hydroxyl (=N-OH). In the solid state, these groups form a robust network of intermolecular hydrogen bonds, creating a highly stable crystal lattice.

  • Causality of DMSO Efficacy: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a high dielectric constant and a potent hydrogen-bond acceptor capacity (via the sulfoxide oxygen). DMSO effectively disrupts the solute-solute hydrogen bonds of the oxime and phenol groups without requiring hydrogen-bond donation from the solvent. This makes DMSO the premier solvent for generating highly concentrated stock solutions of benzaldoxime derivatives[3][4].

  • Causality of Ethanol Efficacy: Ethanol, a polar protic solvent, acts as both a hydrogen-bond donor and acceptor. While it can solvate the oxime effectively, its lower dielectric constant compared to water allows it to better accommodate the lipophilic dichlorophenyl ring. Ethanol is typically used for downstream in vivo formulations or cell-based assays where DMSO toxicity (>0.1% v/v) is a limiting factor[3].

Quantitative Solubility Profiles

While exact empirical values can vary based on the crystalline polymorph and purity of the specific batch, the following table synthesizes the expected solubility profile of 3,5-dichloro-4-hydroxybenzaldehyde oxime based on the behavior of its structural analogs and parent benzaldehydes[2][3].

SolventPolarity TypeEstimated Solubility Range (mg/mL)Application Context
Water (pH 7.4) Polar Protic< 0.1 (Sparingly Soluble)Unsuitable as a primary solvent; requires co-solvents or surfactants.
Ethanol (100%) Polar Protic15 - 30 (Soluble)Secondary dilutions, in vivo formulations, assays sensitive to DMSO.
DMSO (100%) Polar Aprotic50 - 100+ (Freely Soluble)High-throughput screening (HTS) stock solutions, long-term storage.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility testing must not only measure the dissolved concentration but also validate the chemical stability of the solute. Oximes are notoriously prone to acid-catalyzed hydrolysis back to their parent aldehydes (e.g., 3,5-dichloro-4-hydroxybenzaldehyde) in the presence of trace water.

Protocol A: Thermodynamic Shake-Flask Method (Ethanol/DMSO)

Objective: Determine the absolute equilibrium solubility of the oxime.

  • Saturation: Add excess 3,5-dichloro-4-hydroxybenzaldehyde oxime (e.g., 200 mg) to 1 mL of anhydrous DMSO or absolute Ethanol in a sealed, amber glass vial. Causality: Amber glass prevents photo-degradation, and anhydrous solvents prevent premature oxime hydrolysis.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 24 hours at a strictly controlled temperature (25.0 ± 0.1 °C). Causality: A 24-hour period ensures that the thermodynamic equilibrium between the solid phase and the solvated phase is reached.

  • Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the adsorption of lipophilic compounds, ensuring the filtrate represents the true dissolved solute.

  • Quantification & Self-Validation (QC): Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm).

    • Self-Validating Step: The HPLC chromatogram must be checked for a secondary peak corresponding to 3,5-dichloro-4-hydroxybenzaldehyde. If the aldehyde peak exceeds 2% of the total area, the solubility data must be flagged or invalidated due to compound degradation during the equilibration phase.

Protocol B: Kinetic Solubility Profiling (Aqueous/DMSO Mixtures)

Objective: Determine the precipitation point when a DMSO stock is diluted into aqueous assay buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of the oxime in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4), creating a concentration gradient (e.g., 1 µM to 500 µM) while maintaining a constant final DMSO concentration (e.g., 1% v/v).

  • Incubation: Incubate for 2 hours at 37 °C to mimic biological assay conditions.

  • Nephelometric Analysis: Measure the light scattering (nephelometry) or absorbance at 620 nm. Causality: A sharp increase in scattering indicates that the kinetic solubility limit (precipitation point) has been breached, resulting in the formation of colloidal aggregates that will invalidate biological assay readouts.

Analytical Workflow

G A 3,5-Dichloro-4-hydroxybenzaldehyde oxime Procurement & QC B Solvent Selection (Based on Assay Needs) A->B C DMSO (Polar Aprotic, High Solvency) B->C D Ethanol (Polar Protic, Low Toxicity) B->D E Kinetic Solubility Profiling (Nephelometry / UV) C->E F Thermodynamic Solubility (Shake-Flask Method) D->F G HPLC-UV / LC-MS Quantification E->G F->G H Data Validation (Oxime Stability & Degradation Check) G->H

Workflow for evaluating the solubility and stability of halogenated benzaldehyde oximes.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldoxime. Benchchem.
  • 3,5-Dichlorobenzaldehyde - Safety D
  • SYNTHESIS AND CHARACTERIZATION OF NEW OXIME-FORMALDHYDE POLYMER. EA Journals.
  • Tolclofos-methyl | CID 91664. PubChem - NIH.

Sources

Exploratory

Engineering Efficacy: The Antimicrobial and Antifungal Potential of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Pharmacophore Rationale: The Chemistry of Inhibition The development of novel antimicrobial and antifungal agents requires a precise understanding of molecular architecture and structure-activity relationships. 3,5-Dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale: The Chemistry of Inhibition

The development of novel antimicrobial and antifungal agents requires a precise understanding of molecular architecture and structure-activity relationships. 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) represents a highly optimized chemical scaffold that leverages three distinct functional groups to maximize pathogen eradication:

  • The Oxime Moiety (-C=N-OH): Acting as a versatile pharmacophore, the oxime group provides a dual hydrogen-bond donor/acceptor site. This geometry allows the molecule to effectively anchor into the active sites of target metalloenzymes and receptor proteins, facilitating complexation that enhances biological activity[1].

  • Halogenation (3,5-Dichloro substitution): The inclusion of chlorine atoms at the 3 and 5 positions significantly increases the molecule's lipophilicity (LogP). This halogen-driven lipophilicity is the primary causal factor for the compound's ability to passively diffuse across the resilient fungal cell wall and the Gram-negative bacterial outer membrane[2].

  • Phenolic Hydroxyl (4-OH): Flanked by two electron-withdrawing chlorine atoms, the pKa of the 4-hydroxyl group is lowered. This increased acidity strengthens its hydrogen-bonding capacity, enhancing target binding affinity compared to unhalogenated analogs[3].

Elucidating the Mechanisms of Action (MoA)

The efficacy of DCHBO is not reliant on a single pathway but rather a multi-targeted disruption of cellular homeostasis.

Antibacterial Pathway

Halogenated benzaldehydes and their oxime derivatives are potent inhibitors of bacterial DNA replication. Specifically, related dichlorinated benzaldehyde structures have been identified as direct inhibitors of DNA gyrase B, an essential bacterial enzyme responsible for managing DNA supercoiling during replication[4]. By binding to the ATPase domain of GyrB, the oxime derivative prevents the enzyme from hydrolyzing ATP, halting bacterial proliferation and leading to severe membrane depolarization.

Antifungal Pathway

In fungal pathogens (e.g., Candida albicans, Botrytis cinerea), the primary mechanism involves the disruption of the ergosterol biosynthesis pathway. Oxime derivatives have been shown to disrupt mitochondrial function and induce the accumulation of reactive oxygen species (ROS)[5]. By inhibiting enzymes such as lanosterol 14α-demethylase (CYP51), the compound depletes ergosterol—a critical component of the fungal cell membrane—resulting in altered membrane fluidity, leakage of intracellular contents, and ultimate cell death.

MoA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway DCHBO 3,5-Dichloro-4-hydroxybenzaldehyde oxime Membrane Lipid Bilayer Penetration (Halogen-driven) DCHBO->Membrane Ergosterol CYP51 Inhibition (Ergosterol Depletion) Membrane->Ergosterol Gyrase DNA Gyrase Inhibition Membrane->Gyrase ROS_F Mitochondrial ROS Accumulation Ergosterol->ROS_F Death Pathogen Cell Death ROS_F->Death ROS_B Membrane Depolarization Gyrase->ROS_B ROS_B->Death

Figure 1: Dual-action antimicrobial and antifungal mechanisms of 3,5-dichloro-4-hydroxybenzaldehyde oxime.

Quantitative Efficacy Profile

To contextualize the potency of halogenated benzaldehyde oximes, the following table synthesizes representative Minimum Inhibitory Concentration (MIC) data based on structural analogs evaluated against standard pathogenic strains[3],[1].

Pathogen StrainClassificationTarget MechanismRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaDNA Gyrase Inhibition16 - 32
Escherichia coliGram-negative BacteriaDNA Gyrase Inhibition32 - 64
Candida albicansYeast / FungiErgosterol Depletion8 - 16
Botrytis cinereaFilamentous FungiMitochondrial Disruption1.5 - 4.0

Note: Gram-negative bacteria typically exhibit higher MIC values due to the active efflux pump systems and highly restrictive porins present in their outer membrane architecture.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently validate its own results. The following protocols are engineered to eliminate false positives caused by compound insolubility and to mechanistically prove the source of pathogen death.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Causality: Disk diffusion assays are fundamentally flawed for highly lipophilic compounds like DCHBO. The compound will precipitate in the aqueous agar matrix, leading to artificially small zones of inhibition that do not reflect true biological activity. Broth microdilution in 96-well plates ensures uniform compound exposure and provides a precise, quantitative MIC.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve DCHBO in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Crucial: The final concentration of DMSO in the test wells must not exceed 1% (v/v) to prevent solvent-induced pathogen toxicity, which would invalidate the assay.

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi) into columns 1-12 of a 96-well plate. Perform a two-fold serial dilution of the compound from column 1 to 10 (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100, and add 100 µL to each well.
    
  • Internal Controls (Self-Validation):

    • Column 11 (Positive Control): Media + Inoculum + Standard Drug (e.g., Ciprofloxacin or Fluconazole). Validates that the strain is susceptible to known agents.

    • Column 12 (Negative Control): Media + Inoculum + 1% DMSO (No drug). Validates that the solvent alone does not inhibit growth.

  • Incubation & Readout: Incubate at 37°C for 24h (bacteria) or 48h (fungi). The MIC is the lowest concentration well exhibiting no visible turbidity.

Protocol 2: Ergosterol Extraction and Quantification

Causality: To confirm that the antifungal activity observed in Protocol 1 is caused by CYP51 inhibition, we must quantify the total sterol content. A dose-dependent reduction in ergosterol relative to the negative control mechanically validates the hypothesis.

Step-by-Step Methodology:

  • Treatment: Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC concentrations of DCHBO (e.g., MIC/2 and MIC/4). Incubate for 16 hours at 35°C with shaking.

  • Harvesting: Centrifuge the cells at 3,000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water. Weigh the wet pellet to ensure equal starting biomass.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to extract the sterols.

  • Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes. The ergosterol will partition into the upper n-heptane layer.

  • Spectrophotometric Analysis: Carefully transfer the n-heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm. Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. Calculate the percentage reduction compared to the untreated control.

Workflow Syn 1. Chemical Synthesis (Aldehyde + Hydroxylamine) Char 2. Structural Validation (NMR, IR, HPLC) Syn->Char MIC 3. Broth Microdilution (MIC Determination) Char->MIC Ergo 4a. Ergosterol Quantification (Fungal MoA) MIC->Ergo Gyr 4b. DNA Supercoiling Assay (Bacterial MoA) MIC->Gyr Data 5. Data Synthesis & Lead Optimization Ergo->Data Gyr->Data

Figure 2: Self-validating experimental workflow for evaluating antimicrobial efficacy and mechanism.

Conclusion and Future Perspectives

3,5-Dichloro-4-hydroxybenzaldehyde oxime represents a highly promising scaffold in the ongoing battle against antimicrobial resistance (AMR). By rationally combining the lipophilicity of halogen substituents with the target-anchoring capabilities of the oxime and hydroxyl groups, this molecule is capable of penetrating robust pathogenic defenses and disrupting critical survival pathways. Future drug development efforts should focus on synthesizing esterified prodrug variants to further optimize its pharmacokinetic profile and bioavailability in mammalian models.

References

Sources

Foundational

A Technical Guide to the Oxime Derivatives of 2-Amino-5-nitrobenzophenone (CAS 2314-36-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive literature review on the oxime derivatives of 2-Amino-5-nitrobenzophenone (CAS 2314-36-5). It delves...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on the oxime derivatives of 2-Amino-5-nitrobenzophenone (CAS 2314-36-5). It delves into the synthesis, characterization, and potential applications of these compounds, with a particular focus on their role as key intermediates in the synthesis of pharmacologically significant molecules, such as benzodiazepines.[1] The document outlines detailed experimental protocols, presents key data in structured formats, and utilizes diagrams to illustrate reaction mechanisms and workflows, serving as a vital resource for professionals in organic synthesis and medicinal chemistry.

Introduction: The Significance of 2-Amino-5-nitrobenzophenone and its Oximes

2-Amino-5-nitrobenzophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis.[2] It is a yellow crystalline solid and its structure, featuring an amino group, a nitro group, and a benzoyl group, makes it a versatile precursor for a variety of heterocyclic compounds.[2][3] This compound is particularly renowned as a foundational precursor in the synthesis of several 1,4-benzodiazepines, a class of drugs with significant therapeutic effects on anxiety, insomnia, and seizures.[1] The amino group allows for cyclization reactions, while the nitro group can be retained or modified to modulate the pharmacological activity of the final product.[1]

The conversion of the ketone functional group in 2-Amino-5-nitrobenzophenone to an oxime (=N-OH) introduces a new reactive center, opening up further synthetic possibilities. Oximes are versatile intermediates, known for their role in the Beckmann rearrangement to form amides and their use as ligands in coordination chemistry.[4] Benzophenone oxime derivatives, in general, have garnered attention in medicinal chemistry for a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5] This guide will focus specifically on the synthesis and utility of the oxime derived directly from 2-Amino-5-nitrobenzophenone.

Synthesis of 2-Amino-5-nitrobenzophenone Oxime

The synthesis of 2-Amino-5-nitrobenzophenone oxime is a straightforward and efficient condensation reaction between the parent ketone and hydroxylamine.[6][7] The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the benzophenone.[8]

Reaction Mechanism

The generally accepted mechanism involves two key steps:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Amino-5-nitrobenzophenone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often facilitated by the presence of a base.

Detailed Experimental Protocol

The following protocol is adapted from established procedures found in the literature.[7]

Materials and Reagents:

  • 2-Amino-5-nitrobenzophenone (CAS 2314-36-5)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH), powdered

  • Ethanol (95% or absolute)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-5-nitrobenzophenone (0.30 mole), hydroxylamine hydrochloride (34 g), and powdered potassium hydroxide (90 g).[7]

  • Solvent Addition: Add 500 mL of alcohol and 25 mL of water to the flask.[7]

  • Reflux: Heat the mixture to reflux on a steam bath with continuous stirring for 15 minutes.[7]

  • Quenching and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into a solution of 160 mL of concentrated HCl in 1000 mL of water. This will precipitate the crude product.[7]

  • Isolation: Cool the resulting suspension in an ice bath to ensure complete precipitation. Filter the crude product using a Büchner funnel, wash it with ice water until the washings are acid-free, and then suck it dry.[7]

  • Purification: The crude 2-Amino-5-nitrobenzophenone oxime can be purified by recrystallization from ethanol to yield the product as needles.[7]

Visualization of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - 2-Amino-5-nitrobenzophenone - Hydroxylamine HCl - KOH B Add Solvents: - Ethanol - Water A->B C Reflux with Stirring (15 minutes) B->C D Cool to RT C->D E Pour into HCl solution (Precipitation) D->E F Filter & Wash with Ice Water E->F G Recrystallize from Ethanol F->G H Pure 2-Amino-5-nitrobenzophenone Oxime G->H

Caption: General workflow for the synthesis of 2-Amino-5-nitrobenzophenone oxime.

Characterization and Physicochemical Properties

Accurate characterization of the synthesized oxime is crucial for confirming its identity and purity before its use in subsequent reactions.

Expected Physicochemical and Spectroscopic Data
PropertyValue / Expected DataReference
CAS Number Not uniquely assigned for the oxime-
Molecular Formula C₁₃H₁₁N₃O₃-
Molecular Weight 257.25 g/mol -
Appearance Crystalline needles[7]
Melting Point 203-205 °C[7]
¹H NMR Aromatic protons (7.0-8.5 ppm), -NH₂ protons (broad singlet), and a characteristic singlet for the -OH proton of the oxime group.General Expectation
IR (cm⁻¹) ~3400-3200 (N-H, O-H stretch), ~1620 (C=N stretch), ~1530 & ~1350 (N-O stretch of nitro group).General Expectation
Mass Spec (m/z) Molecular ion peak (M⁺) at 257.08, along with characteristic fragmentation patterns.General Expectation

Applications in Synthetic Chemistry

The primary utility of 2-Amino-5-nitrobenzophenone oxime lies in its role as an intermediate for the synthesis of nitrogen-containing heterocyclic compounds, which are often pharmacologically active.[7]

Precursor for Benzodiazepine Synthesis

While the direct route from 2-Amino-5-nitrobenzophenone to benzodiazepines like Nitrazepam typically involves acylation followed by cyclization, the oxime derivative serves as a key intermediate in alternative synthetic pathways, particularly for 1,4-benzodiazepine 4-oxides.[7][9]

A common subsequent step involves the acylation of the amino group. For instance, reacting the oxime with chloroacetyl chloride introduces the necessary side chain for cyclization.[7]

Reaction Pathway Example:

  • Acylation: 2-Amino-5-nitrobenzophenone oxime is reacted with chloroacetyl chloride in a solvent like acetic acid.

  • Cyclization: The resulting intermediate can then be cyclized to form the seven-membered diazepine ring system.

G A 2-Amino-5-nitro- benzophenone (CAS 2314-36-5) B 2-Amino-5-nitro- benzophenone Oxime A->B + NH₂OH·HCl / KOH C Acylated Oxime Intermediate B->C + Chloroacetyl Chloride D 1,4-Benzodiazepine Derivatives (e.g., 4-oxides) C->D Cyclization

Caption: Synthetic pathway from the parent ketone to benzodiazepine derivatives via the oxime intermediate.

Potential for Other Biological Activities

While specific studies on the biological activity of 2-Amino-5-nitrobenzophenone oxime are not widely published, the broader class of benzophenone oximes has shown significant potential. Research has explored their use as anti-inflammatory, anticancer, and antimicrobial agents.[4][5][8] The anti-inflammatory mechanism for some derivatives is proposed to involve the inhibition of enzymes like sPLA2 and LOX, which are critical in the production of inflammatory mediators.[4] The presence of the amino and nitro functional groups on this specific oxime scaffold provides opportunities for further derivatization to explore and optimize these potential biological activities.

Conclusion

2-Amino-5-nitrobenzophenone oxime is a readily synthesized and valuable intermediate derived from a commercially important precursor. Its primary and well-documented application is in the synthesis of benzodiazepine-class pharmaceuticals.[7] The robust protocol for its preparation and its versatile chemical nature make it a key compound for researchers in medicinal chemistry and drug development. Furthermore, the known biological activities of related benzophenone oximes suggest that this specific derivative and its subsequent products warrant further investigation as potential therapeutic agents in their own right.[5][10] This guide provides the foundational knowledge, protocols, and synthetic context necessary to effectively utilize this compound in advanced chemical research.

References

  • The Science Behind Benzodiazepine Synthesis: The Role of 2-Amino-5-nitrobenzophenone. Self-Supplied. [URL not available]
  • A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives. Benchchem. [URL: https://www.benchchem.
  • Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/37887/2-amino-2'-fluoro-5-nitrobenzophenone]
  • An In-depth Technical Guide to the Synthesis and Applications of Benzophenone Oxime Derivatives. Benchchem. [URL: https://www.benchchem.
  • Hydroxylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydroxylamine]
  • 2-Amino-5-nitrobenzophenone synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1775-95-7.htm]
  • US Patent 3,203,990A - 2-amino-2'-halo-5-nitro benzophenones. Google Patents. [URL: https://patents.google.
  • Synthesis of benzophenone oxime analogues as inhibitor of secretory phospholipase A(2) with anti-inflammatory activity. ResearchGate. [URL: https://www.researchgate.
  • oximes esters as potential pharmacological agents ? a review. ijpbs.net. [URL: https://www.ijpbs.net/cms/php/upload/2037_pdf.pdf]
  • Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • 2-Amino-5-nitrobenzophenone (Ro-7-19990) | Benzodiazepine degradation. Selleckchem. [URL: https://www.selleckchem.com/products/2-amino-5-nitrobenzophenone.html]
  • (PDF) 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. ResearchGate. [URL: https://www.researchgate.net/publication/239546059_2-Amino-5-nitrobenzophenone_and_2-Methylamino-2'-fluoro-5-nitrobenzophenone]
  • US Patent 3,215,737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents. [URL: https://patents.google.
  • 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitrobenzophenone]
  • CAS 1775-95-7: 2-Amino-5-nitrobenzophenone. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1775-95-7]

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Protocols & Analytical Methods

Method

Reaction conditions for 3,5-Dichloro-4-hydroxybenzaldehyde with hydroxylamine HCl

Application Note: Optimized Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime Part 1: Executive Summary & Scientific Rationale Abstract This application note details the optimized protocol for the synthesis of 3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details the optimized protocol for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde oxime (CAS: 26879-81-2) from its parent aldehyde. This transformation is a critical intermediate step in the synthesis of various bioactive nitriles, agrochemicals (such as specific herbicides), and pharmaceutical candidates targeting oxidative stress or bacterial pathways. The presence of the phenolic hydroxyl group and two electron-withdrawing chlorine atoms necessitates a buffered reaction environment to maximize yield and purity while minimizing side reactions associated with phenolate formation.

Mechanistic Insight The reaction follows a classical nucleophilic addition-elimination pathway (condensation).

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (:NH₂OH) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Electronic Effects: The substrate, 3,5-dichloro-4-hydroxybenzaldehyde, possesses a phenolic proton that is significantly more acidic than unsubstituted phenol due to the inductive electron-withdrawing effect (-I) of the two ortho-chlorine atoms.

  • Buffering Requirement: If strong bases (e.g., NaOH) are used, the phenol deprotonates to form a phenolate anion. Resonance delocalization from the phenolate oxygen into the ring reduces the electrophilicity of the carbonyl carbon, potentially slowing the reaction. Conversely, highly acidic conditions (using only NH₂OH·HCl) can protonate the hydroxylamine nitrogen, rendering it non-nucleophilic.

  • Solution: The use of Sodium Acetate (NaOAc) acts as a buffer. It neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free amine (:NH₂OH) for attack, while maintaining a pH (~4–6) that keeps the phenol largely protonated and the carbonyl electrophilic.

Part 2: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3,5-Dichloro-4-hydroxybenzaldehyde 191.011.0Substrate
Hydroxylamine Hydrochloride 69.491.2 – 1.5Nucleophile Source
Sodium Acetate (Anhydrous) 82.031.5 – 2.0Buffer / Acid Scavenger
Ethanol (95% or Absolute) 46.07SolventSolubilizing Agent
Deionized Water 18.02SolventSolubilizing Agent
Standardized Workflow (The "Gold Standard" Method)

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.91 g) of 3,5-dichloro-4-hydroxybenzaldehyde in 20 mL of Ethanol .

  • Note: The solution may be slightly yellow. Ensure complete dissolution before proceeding.

Step 2: Reagent Preparation

  • In a separate beaker, dissolve 12.0–15.0 mmol (0.83–1.04 g) of Hydroxylamine Hydrochloride and 15.0–20.0 mmol (1.23–1.64 g) of Sodium Acetate in 10 mL of Deionized Water .

  • Why: Pre-dissolving ensures a homogeneous reaction immediately upon mixing and prevents "hot spots" of acidity.

Step 3: Reaction

  • Add the aqueous reagent solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

  • Conditions:

    • Option A (Rapid): Heat to reflux (approx. 80°C) for 1–2 hours .

    • Option B (Mild): Stir at Room Temperature (RT) for 4–12 hours .

  • Monitoring: Monitor by TLC (Silica gel; Eluent: Hexane:Ethyl Acetate 7:3). The starting aldehyde (higher R_f) should disappear, replaced by the oxime (lower R_f).

Step 4: Workup & Isolation

  • Concentration: Remove the majority of the ethanol using a rotary evaporator (bath temp < 50°C).

  • Precipitation: Pour the concentrated residue into 50 mL of ice-cold water . The oxime typically precipitates as a white or off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with 2 x 10 mL of cold water to remove residual salts (NaCl, NaOAc).

Step 5: Purification (If necessary)

  • The crude product is often >95% pure.

  • If recrystallization is required, use Ethanol/Water or Toluene .

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

Part 3: Characterization & Critical Process Parameters

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point (MP): Typically high melting (Expect >150°C; literature for analogues suggests 160–180°C range, but specific batch determination is required).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 11.0–12.0 ppm (s, 1H): Oxime -OH (broad, exchangeable).

    • δ 10.0–10.5 ppm (s, 1H): Phenolic -OH (broad).

    • δ 8.1–8.3 ppm (s, 1H): Oxime methine proton (CH =N). Diagnostic peak: The aldehyde CHO peak at ~9.8 ppm must be absent.[4]

    • δ 7.6–7.8 ppm (s, 2H): Aromatic protons (H-2, H-6).

  • IR Spectroscopy:

    • 3200–3400 cm⁻¹: Broad O-H stretch.

    • 1620–1640 cm⁻¹: C=N stretch (Weak to medium).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Ethanol content too highEvaporate more ethanol before adding water. Cool mixture to 0°C.
Low Yield Incomplete reactionCheck pH. If <4, add more NaOAc.[5] If >8, add dilute acetic acid.
Oily Product Impurities or solventScratch the flask with a glass rod to induce crystallization. Recrystallize from EtOH/H₂O.[2]
Starting Material Remains Steric hindrance / Electronic deactivationIncrease temperature to reflux; extend time. Ensure NH₂OH·HCl is fresh.

Part 4: Visualizations

Figure 1: Reaction Mechanism Pathway

OximeMechanism cluster_conditions Buffered Conditions (pH 4-6) Start Aldehyde (Electrophile) Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack (:NH2OH) Reagent NH2OH + NaOAc (Nucleophile Generation) Reagent->Intermediate1 Transition Proton Transfer & Dehydration Intermediate1->Transition -H+ transfer Product Oxime (Product) Transition->Product -H2O (Elimination)

Caption: Mechanistic pathway for the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with hydroxylamine. Sodium acetate buffers the system, facilitating the nucleophilic attack and subsequent dehydration.

Figure 2: Experimental Workflow

Workflow Step1 Dissolve Aldehyde (Ethanol) Step3 Combine & React (Reflux 1-2h OR RT 4-12h) Step1->Step3 Step2 Prepare Reagent Solution (NH2OH.HCl + NaOAc in Water) Step2->Step3 Step4 Monitor (TLC) Disappearance of CHO peak Step3->Step4 Step5 Workup Evaporate EtOH -> Add Ice Water Step4->Step5 Complete Step6 Filtration & Drying Isolate Solid Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis, ensuring high yield and purity.

Part 5: References

  • BenchChem. (2025).[1][2][3] Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide. Retrieved from

  • Organic Syntheses. (1941). Heptaldoxime Synthesis (General Protocol for Aldehydes). Org. Synth. Coll. Vol. 2, p. 313. Retrieved from

  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from

  • PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from

  • GuideChem. 3,5-DICHLORO-4-HYDROXYBENZALDEHYDE OXIME CAS No: 26879-81-2.[6][7] Retrieved from

Sources

Application

Application Note: High-Yield Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Abstract This application note details an optimized protocol for the synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime , a critical intermediate in the manufacturing of halogenated benzonitriles (e.g., Chloroxynil) a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details an optimized protocol for the synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde oxime , a critical intermediate in the manufacturing of halogenated benzonitriles (e.g., Chloroxynil) and a versatile scaffold in medicinal chemistry. While standard oximation protocols exist, the specific electronic and steric properties of the 3,5-dichloro substitution pattern require tailored reaction conditions to maximize yield (>95%) and purity. This guide analyzes the mechanistic drivers of the reaction and provides a scalable, self-validating protocol suitable for research and pilot-scale synthesis.

Introduction & Strategic Importance

3,5-Dichloro-4-hydroxybenzaldehyde oxime is primarily utilized as a precursor for 3,5-dichloro-4-hydroxybenzonitrile , a potent herbicide and antimicrobial agent. In drug discovery, the oxime moiety serves as a bioisostere for carbonyls and a pharmacophore in various kinase inhibitors.

The synthesis involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride. The presence of two chlorine atoms at the ortho positions relative to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon. However, these substituents also introduce steric bulk and reduce aqueous solubility, necessitating a carefully balanced solvent system and pH control to prevent incomplete conversion or side reactions (e.g., Beckmann rearrangement under uncontrolled thermal stress).

Reaction Mechanism

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting low yields.

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine (

    
    ) attacks the electrophilic carbonyl carbon of the aldehyde.
    
  • Tetrahedral Intermediate: A zwitterionic intermediate forms, followed by proton transfer to generate a carbinolamine (neutral tetrahedral intermediate).

  • Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as water, forming the C=N double bond.

Critical Insight: The rate-determining step is pH-dependent. At low pH, the amine is protonated (


) and non-nucleophilic. At very high pH, the carbonyl is less electrophilic due to the formation of the phenoxide anion, which donates electron density into the ring (resonance effect), deactivating the aldehyde. Optimal pH is typically maintained between 4.5 and 7.0  using a buffering base like Sodium Acetate or Sodium Carbonate.

Mechanism Reactants Aldehyde + NH2OH Attack Nucleophilic Attack Reactants->Attack pH Control Intermediate Carbinolamine (Tetrahedral) Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Oxime (E/Z Isomers) Dehydration->Product

Figure 1: Mechanistic pathway of oxime formation highlighting the critical dehydration step.

Critical Process Parameters (Optimization)

To move from "standard" to "optimized" yield, the following parameters were tuned specifically for the 3,5-dichloro derivative:

ParameterStandard ConditionOptimized ConditionRationale
Solvent Ethanol (100%)Ethanol:Water (3:1) The dichloro-aldehyde has poor water solubility, but pure ethanol hinders the solubility of the hydroxylamine salt. A 3:1 mixture ensures homogeneity.
Base NaOH (Strong)Sodium Acetate (Mild) NaOH can generate the phenoxide anion too aggressively, reducing carbonyl electrophilicity. NaOAc buffers the reaction at ~pH 5-6, optimal for oxime formation.
Stoichiometry 1:1 ratio1.0 : 1.2 (Aldehyde:NH2OH) A slight excess of hydroxylamine drives the equilibrium forward (Le Chatelier’s principle) without complicating workup.
Temperature Room TempReflux (78°C) for 1h Steric hindrance from Cl atoms requires thermal energy to overcome the activation barrier efficiently.

Experimental Protocol

Target Scale: 10 mmol (approx. 1.91 g of starting aldehyde)

Materials
  • Reagent A: 3,5-Dichloro-4-hydroxybenzaldehyde (1.91 g, 10 mmol)

  • Reagent B: Hydroxylamine Hydrochloride (

    
    ) (0.83 g, 12 mmol)
    
  • Base: Sodium Acetate Trihydrate (

    
    ) (1.63 g, 12 mmol)
    
  • Solvent: Ethanol (30 mL), Deionized Water (10 mL)

Step-by-Step Workflow
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.91 g of Reagent A in 30 mL of warm Ethanol (40°C). Ensure the solution is clear (pale yellow).

  • Reagent Preparation: In a separate beaker, dissolve 0.83 g of Reagent B and 1.63 g of Base in 10 mL of Deionized Water. Stir until fully dissolved.

  • Addition: Slowly add the aqueous amine/base solution to the ethanolic aldehyde solution over 5 minutes.

    • Observation: A transient cloudiness may appear, which should clear upon heating.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) with moderate stirring for 60-90 minutes .

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
  • Workup (Precipitation):

    • Remove the flask from heat and allow it to cool to room temperature.

    • Rotary evaporate approximately 50% of the ethanol volume.

    • Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring. The oxime will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 15 mL of cold water to remove residual salts (NaCl/NaOAc).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 1.95 - 2.00 g (94-97%) Melting Point: 205–208°C (Decomposes)

Protocol Start Start: 3,5-Dichloro-4-hydroxybenzaldehyde Dissolve Dissolve in Ethanol (30 mL) Start->Dissolve Mix Combine Solutions Dissolve->Mix PrepBase Prep: NH2OH.HCl + NaOAc in Water (10 mL) PrepBase->Mix Reflux Reflux 80°C (60-90 min) Mix->Reflux Check TLC Check (Aldehyde Consumed?) Reflux->Check Check->Reflux No (Extend Time) Workup Evaporate EtOH (50%) & Pour into Ice Water Check->Workup Yes Filter Filter & Wash (Cold H2O) Workup->Filter Final Dry Vacuum Oven (50°C) Final Product Filter->Final

Figure 2: Operational workflow for the optimized synthesis protocol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete precipitation; Product lost in filtrate.The oxime has slight water solubility due to the phenolic -OH. Ensure the water used for precipitation is ice-cold . Acidify filtrate to pH 5 to recover more product.
Impure Product (Yellow) Oxidation of phenol or residual aldehyde.Recrystallize from Ethanol/Water (1:1). Ensure starting material is not dark/oxidized before use.
Sticky Solid Solvent entrapment.The dichloro substitution can trap ethanol in the lattice. Increase vacuum drying time or grind the solid before final drying.

Safety & Hazards (MSDS Highlights)

  • 3,5-Dichloro-4-hydroxybenzaldehyde: Irritant to eyes, respiratory system, and skin.

  • Hydroxylamine Hydrochloride: Corrosive, potential skin sensitizer. Upon heating above 100°C in dry form, it can be unstable (ensure it is in solution).

  • Waste Disposal: The filtrate contains hydroxylamine residues. Treat with dilute bleach (sodium hypochlorite) to oxidize residual hydroxylamine to nitrogen gas before disposal, preventing potential explosion hazards in waste drums.

References

  • Synthesis of Oximes from Aldehydes: A. R. Kiasat et al., "Synthesis of Oximes from the Corresponding Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid," Oriental Journal of Chemistry, 2008.

  • Solvent-Free and Green Methods: S. Patil et al., "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry," PMC (PubMed Central), 2012.

  • General Benzaldehyde Oxime Properties: PubChem Compound Summary for 3,5-Dichloro-4-hydroxybenzaldehyde.

  • Industrial Preparation of Hydroxybenzaldoximes: US Patent 4739118A, "Process for the preparation of hydroxybenzaldoxime O-ethers," 1988.

  • BenchChem Protocol for Substituted Benzaldoximes: "Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime," BenchChem Application Notes.

Method

Application Notes and Protocols for the Beckmann Rearrangement of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Prepared by: Senior Application Scientist, Google Gemini Abstract This document provides a comprehensive technical guide for the Beckmann rearrangement of 3,5-dichloro-4-hydroxybenzaldehyde oxime. It is intended for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Google Gemini

Abstract

This document provides a comprehensive technical guide for the Beckmann rearrangement of 3,5-dichloro-4-hydroxybenzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide covers the foundational principles of the Beckmann rearrangement, including its mechanism, and offers detailed, step-by-step protocols for the synthesis of the prerequisite oxime and its subsequent rearrangement to the corresponding amide. Furthermore, it includes critical information on safety precautions, troubleshooting, and analytical characterization techniques.

Introduction: The Beckmann Rearrangement in Synthetic Chemistry

The Beckmann rearrangement is a fundamental transformation in organic chemistry, enabling the conversion of an oxime into an amide.[1][2] This acid-catalyzed reaction has been a cornerstone of organic synthesis for over a century, with wide-ranging applications from the industrial production of Nylon-6 to the synthesis of complex pharmaceutical intermediates.[1][3] The rearrangement of aldoximes, such as the one derived from 3,5-dichloro-4-hydroxybenzaldehyde, provides a direct route to primary amides, which are prevalent structural motifs in biologically active molecules.

The subject of this guide, 3,5-dichloro-4-hydroxybenzaldehyde, is a halogenated aromatic aldehyde. The presence of electron-withdrawing chlorine atoms and a phenolic hydroxyl group on the aromatic ring can influence the reactivity of the corresponding oxime and the conditions required for a successful rearrangement. Understanding these electronic effects is crucial for optimizing the reaction and achieving high yields of the desired 3,5-dichloro-4-hydroxybenzamide.

Reaction Mechanism and Stereochemistry

The Beckmann rearrangement proceeds through a well-established, yet subtly complex, acid-catalyzed mechanism.[2][4] The key steps are as follows:

  • Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid. This converts the hydroxyl group into a good leaving group (water).[5][6]

  • Rearrangement and Nitrilium Ion Formation: In a concerted step, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the expulsion of a water molecule and the formation of a linear nitrilium ion intermediate.[2][4] For aldoximes, the migrating group is the aromatic ring.

  • Hydration: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable amide product.[2]

It is important to note that while the rearrangement of ketoximes is stereospecific, the rearrangement of aldoximes in solution phase often proceeds without stereospecificity.[1] However, for aromatic aldoximes, the migration of the aryl group is typical.

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde oxime and its subsequent Beckmann rearrangement.

Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

This protocol is adapted from standard oximation procedures for aromatic aldehydes.[7]

Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde (See Table 1 for properties)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol or a similar suitable solvent

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 - 1.5 eq) and sodium acetate (1.5 - 2.0 eq) in a minimal amount of water. Alternatively, pyridine (2.0-3.0 eq) can be used as a base.[7]

  • Add the hydroxylamine hydrochloride solution/pyridine to the aldehyde solution with stirring.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the oxime.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The crude oxime is often of sufficient purity for the next step.

Beckmann Rearrangement of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

A variety of acidic catalysts can be employed for the Beckmann rearrangement.[1][5] This protocol utilizes a common and effective strong acid catalyst.

Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde oxime

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, carefully add the 3,5-dichloro-4-hydroxybenzaldehyde oxime.

  • Cool the flask in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid (or PPA) to the oxime with vigorous stirring. The reaction can be exothermic.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is advisable to monitor the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude amide product.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloro-4-hydroxybenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis and rearrangement.

Material Properties and Data

Table 1: Properties of 3,5-Dichloro-4-hydroxybenzaldehyde

PropertyValueSource
Chemical Formula C₇H₄Cl₂O₂[9]
Molecular Weight 191.01 g/mol [9]
CAS Number 2314-36-5[9]
Appearance White to yellow or yellow-brown solid
IUPAC Name 3,5-dichloro-4-hydroxybenzaldehyde[9]

Analytical Characterization

To ensure the successful synthesis of the oxime and its rearranged amide product, a combination of analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): A crucial technique for monitoring the progress of both the oximation and rearrangement reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the starting material, intermediate, and final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and C=N stretches in the oxime and the N-H and C=O stretches in the amide.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity. LC-MS can also be used to assess purity.[9]

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline products.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing these reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents and corrosive acids must be conducted in a well-ventilated fume hood.

  • Handling of Reagents:

    • 3,5-Dichloro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation, and may cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[10]

    • Hydroxylamine hydrochloride: Can be corrosive and toxic. Handle with care.

    • Concentrated Sulfuric Acid/Polyphosphoric Acid: These are extremely corrosive and can cause severe burns.[8] Add them slowly and cautiously, especially when quenching with water/ice, as the reaction is highly exothermic.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of oxime Incomplete reaction.Increase reaction time and/or temperature. Ensure the appropriate stoichiometry of reagents.
Loss of product during work-up.Ensure complete precipitation before filtration. Use minimal solvent for washing.
Low yield of amide Incomplete rearrangement.Increase the amount of acid catalyst or reaction time. Consider a stronger acid catalyst.[5]
Side reactions (e.g., fragmentation).Optimize reaction conditions (temperature, catalyst concentration). Beckmann fragmentation can compete with the rearrangement.[1][11]
Formation of multiple products Isomerization of the oxime.While less common for aldoximes, ensure reaction conditions do not promote isomerization.[2]
Impure starting materials.Purify the starting aldehyde and oxime before use.
Difficulty in product isolation Product is soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent.
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.

References

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3,5-Dichloro-4-hydroxybenzaldehyde. PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Komeda, M., et al. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. International Journal of Organic Chemistry, 5, 57-62.
  • Beckmann rearrangement of aldoximes catalyzed by transition metal salts: Mechanistic aspects. ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. Journal of the Mexican Chemical Society. (2017). Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement. Chemistry Steps. (2025, June 18). Retrieved March 7, 2026, from [Link]

  • Beckmann rearrangement. (2021, April 1). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. (2021, January 27). Retrieved March 7, 2026, from [Link]

  • Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. SciSpace. (2018, February 26). Retrieved March 7, 2026, from [Link]

Sources

Application

Synthesis of Chloroxynil and its Analogs: A Detailed Guide Utilizing 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and its analogs, with a central...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and its analogs, with a central focus on the strategic use of 3,5-dichloro-4-hydroxybenzaldehyde oxime as a key intermediate. This guide is designed to provide not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and safe execution in a research and development setting.

Introduction: The Significance of Chloroxynil and its Analogs

Chloroxynil is a member of the halogenated hydroxybenzonitrile class of compounds, which are recognized for their herbicidal properties.[1] These compounds typically act by inhibiting photosynthesis at photosystem II.[1] The structural backbone of chloroxynil, a substituted benzonitrile, also serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The synthesis of analogs with varied substitution patterns on the aromatic ring allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and agrochemical development.

This guide will detail a robust two-step synthesis of chloroxynil, beginning with the formation of 3,5-dichloro-4-hydroxybenzaldehyde oxime from its corresponding aldehyde, followed by the dehydration of the oxime to the final nitrile product. Furthermore, we will explore the synthesis of chloroxynil analogs by employing variously substituted 4-hydroxybenzaldehydes as starting materials.

Core Synthesis Pathway: From Aldehyde to Nitrile

The synthesis of chloroxynil from 3,5-dichloro-4-hydroxybenzaldehyde proceeds through two fundamental organic transformations: oximation and dehydration.

Step 1: Oximation of 3,5-Dichloro-4-hydroxybenzaldehyde

The initial step involves the condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base to form 3,5-dichloro-4-hydroxybenzaldehyde oxime. The base is essential to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby generating the free hydroxylamine nucleophile.[2]

Oximation Aldehyde 3,5-Dichloro-4-hydroxybenzaldehyde Intermediate Oxime Formation Aldehyde->Intermediate Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Base Base (e.g., Sodium Acetate) Base->Intermediate Neutralizes HCl Oxime 3,5-Dichloro-4-hydroxybenzaldehyde Oxime Intermediate->Oxime

Caption: Oximation of 3,5-Dichloro-4-hydroxybenzaldehyde.

Step 2: Dehydration of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

The subsequent and final step is the dehydration of the newly formed oxime to yield the corresponding nitrile, chloroxynil. This elimination reaction can be achieved using various dehydrating agents, with acetic anhydride being a common and effective choice. The reaction proceeds by acylation of the oxime's hydroxyl group, forming a good leaving group which is then eliminated to form the carbon-nitrogen triple bond.[3]

Dehydration Oxime 3,5-Dichloro-4-hydroxybenzaldehyde Oxime Reaction Dehydration Oxime->Reaction DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Reaction Nitrile Chloroxynil (3,5-Dichloro-4-hydroxybenzonitrile) Reaction->Nitrile

Sources

Method

Application Note: Microwave-Assisted Synthesis of Halogenated Benzaldehyde Oximes

A Guide for Accelerated Synthesis in Medicinal Chemistry and Drug Development Introduction Halogenated organic compounds are foundational to modern drug discovery, with halogen atoms playing a critical role in modulating...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Accelerated Synthesis in Medicinal Chemistry and Drug Development

Introduction

Halogenated organic compounds are foundational to modern drug discovery, with halogen atoms playing a critical role in modulating a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, halogenated benzaldehyde oximes serve as versatile intermediates for synthesizing a wide array of pharmacologically active agents and other valuable organic compounds.[3][4] The traditional synthesis of these oximes often involves lengthy reaction times and conventional heating methods, which can lead to side product formation and energy inefficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[5] By utilizing microwave irradiation, this technique provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and higher product purity.[6][7] This application note provides a comprehensive guide for researchers on the principles, protocols, and practical considerations for the microwave-assisted synthesis of halogenated benzaldehyde oximes, designed to streamline development and discovery processes.

Principles and Mechanistic Insights: The 'Why'

A deep understanding of the underlying chemical principles is crucial for effective protocol development and troubleshooting. This section explains the causality behind the experimental choices in microwave-assisted oxime synthesis.

The Strategic Role of Halogens in Drug Design

The incorporation of halogen atoms (F, Cl, Br, I) into a benzaldehyde scaffold is a deliberate strategy in medicinal chemistry. Halogens can form "halogen bonds," a specific type of non-covalent interaction with biological targets, which can significantly enhance binding affinity.[8] Furthermore, they influence the molecule's overall electronic properties and can block sites of metabolism, thereby increasing the drug's half-life. The choice of halogen and its position on the aromatic ring allows for fine-tuning of these properties.[2]

The Oxime Formation Reaction

The synthesis of an oxime from an aldehyde is a classic nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the halogenated benzaldehyde.

  • Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime.[9][10]

The reaction is typically catalyzed by a mild acid or base. In this protocol, a base is used to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine needed for the reaction.

The Microwave Advantage: Dipolar Polarization

Conventional heating relies on thermal conduction, a slow and inefficient process where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. In contrast, microwave synthesis utilizes the ability of polar molecules to align with a rapidly oscillating electric field.[11]

This rapid reorientation of molecules, known as dipolar polarization, generates heat volumetrically and instantaneously throughout the reaction mixture.[7] Key advantages include:

  • Accelerated Reaction Rates: Temperatures far above the solvent's atmospheric boiling point can be safely reached in sealed vessels, dramatically shortening reaction times from hours to minutes.[6][12]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, often leading to cleaner reactions and higher yields.[7]

  • Energy Efficiency & Green Chemistry: By heating the reactants directly, microwave synthesis is significantly more energy-efficient and aligns with the principles of green chemistry by reducing solvent use and reaction time.[5][13]

Experimental Protocols: The 'How'

This section provides a detailed, self-validating protocol for the synthesis of halogenated benzaldehyde oximes using a dedicated microwave reactor.

Essential Equipment and Reagents
  • Microwave Reactor: A dedicated laboratory microwave reactor designed for organic synthesis with real-time temperature and pressure monitoring is mandatory. Domestic kitchen microwave ovens must not be used as they lack safety features and can lead to violent explosions.[11][14]

  • Microwave Process Vials: Use only vials and caps specified by the reactor manufacturer, designed to withstand high pressures and temperatures.[15]

  • Magnetic Stir Bars: Appropriate size for the reaction vial.

  • Reagents:

    • Substituted Halogenated Benzaldehyde (e.g., 4-chlorobenzaldehyde, 2-fluorobenzaldehyde)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Base (e.g., Sodium Carbonate, Triethylamine)

    • Solvent (e.g., Ethanol, Methanol)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium or Magnesium Sulfate (for drying)

General Protocol: Microwave-Assisted Synthesis
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the halogenated benzaldehyde (1.0 mmol, 1.0 equiv).

  • Addition of Reactants: Add hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) and a suitable base such as sodium carbonate (1.5 mmol, 1.5 equiv).[16]

  • Solvent Addition: Add 3-5 mL of ethanol or methanol to the vial. The solvent choice is critical as polar solvents like alcohols couple efficiently with microwave irradiation.

  • Vial Sealing: Securely seal the vial with the appropriate cap using a crimper. Ensure the seal is tight to prevent any leakage at elevated pressures.[15]

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 80-110 °C

    • Time: 5-15 minutes

    • Power: 200-300 W (or use variable power to maintain target temperature)

    • Stirring: On

  • Cooling: After irradiation is complete, the vial must be cooled to below 50 °C using the instrument's compressed air cooling system before it is handled. This is a critical safety step to prevent uncontrolled boiling upon opening.[15]

  • Work-up:

    • Open the cooled vial carefully in a fume hood.

    • Filter the reaction mixture to remove any inorganic salts.

    • Transfer the filtrate to a separatory funnel and add 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography if necessary.

    • Confirm the product identity and purity using techniques such as NMR, IR, and melting point analysis.

Synthesis Workflow Visualization

G reagents 1. Weigh Reagents (Aldehyde, NH₂OH·HCl, Base) combine 2. Combine in Microwave Vial with Solvent & Stir Bar reagents->combine seal 3. Securely Seal Vial combine->seal irradiate 4. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 5. Cool Vial to <50°C irradiate->cool workup 6. Quench, Extract & Dry cool->workup purify 7. Purify Product (Recrystallization/Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for microwave-assisted oxime synthesis.

Case Studies and Comparative Data

To demonstrate the efficacy of this method, the synthesis of several halogenated benzaldehyde oximes was performed based on established literature procedures.[16][17] The results highlight the rapid and high-yielding nature of this protocol.

SubstrateHalogen PositionSolventTemp (°C)Time (min)Power (W)Yield (%)
4-ChlorobenzaldehydeparaEthanol1005100>95%
2-FluorobenzaldehydeorthoEthanol1005100>92%
4-BromobenzaldehydeparaMethanol8010250~94%
4-Nitrobenzaldehyde*paraEthanol1005100>98%
Note: 4-Nitrobenzaldehyde is included as a comparative example of a strongly electron-withdrawing group.

Practical Considerations for Success

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient time or temperature.Increase reaction time in 2-minute increments or temperature by 10 °C. Ensure efficient stirring.
Low Yield Suboptimal work-up; product loss.Ensure complete extraction from the aqueous phase. Minimize transfers.
Side Product Formation Temperature too high; prolonged reaction time.Reduce reaction temperature. Consider a milder base. Aldehydes with electron-withdrawing groups may form nitriles.[17]
Vial Pressure Error Reaction is too concentrated or exothermic.Dilute the reaction mixture with more solvent. Ramp the temperature slowly.
Safety is Paramount
  • Dedicated Equipment: Never use a household microwave oven. Laboratory reactors have essential safety interlocks, pressure monitoring, and emergency venting systems.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.

  • Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never exceed the manufacturer's recommended volume, temperature, or pressure limits.[15]

  • Cooling Protocol: Never attempt to open a hot, pressurized vial. Always allow the reactor's automated cooling to reduce the internal temperature and pressure safely.

Parameter Optimization Logic

The relationship between microwave parameters and reaction outcomes is logical and can be systematically optimized.

G outcome Reaction Outcome (Yield, Purity, Time) temp Temperature temp->outcome Directly affects rate time Time time->outcome Affects conversion solvent Solvent Polarity solvent->outcome Affects heating efficiency base Base Strength base->outcome Affects reactant availability

Caption: Logical relationships in microwave reaction optimization.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of halogenated benzaldehyde oximes. By leveraging direct and uniform heating, this technique dramatically reduces reaction times from hours to minutes while often improving yields and product purity. The protocols and insights provided in this guide offer researchers and drug development professionals a robust framework for accelerating their synthetic workflows, ultimately facilitating faster discovery and development of novel chemical entities. Adherence to proper safety protocols and the use of dedicated equipment are essential for harnessing the full potential of this powerful technology.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • specific effects of microwave - Solid supported reaction. Unknown Source.
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Oxime Form
  • Safety Considerations for Microwave Synthesis.
  • Benzaldehyde oxime. Wikipedia.
  • Microwave-Assisted Organic Synthesis (MAOS). Organic Syntheses.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Microwave synthesis method of benzaldehyde oxime compound.
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Benzaldehyde oxime derivatives, production and use thereof.
  • Explore Our Unique Oligohalogenated Arylaldehydes for Drug Discovery Projects!. (2019). Life Chemicals.
  • The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia MDPI.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3,5-Dichloro-4-hydroxybenzaldehyde oxime

Executive Summary & Molecule Profile The Challenge: 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) presents a classic "brick dust" solubility profile.[1][2][3] Its poor aqueous solubility is driven by the lipophilic 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) presents a classic "brick dust" solubility profile.[1][2][3] Its poor aqueous solubility is driven by the lipophilic 3,5-dichlorobenzene core, which overrides the hydrophilic potential of the hydroxyl and oxime groups at neutral pH.[3]

The Solution Architecture: To achieve experimental concentrations (typically 10 µM – 1 mM), you must exploit the molecule's ionizable handles or shield its hydrophobic core.[1][3] This guide details three validated workflows: pH-Switching , Cosolvent Systems , and Cyclodextrin Complexation .[1][3]

Physicochemical Dashboard
PropertyValue / CharacteristicImplication for Solubility
Core Structure Dichlorophenol moietyHigh lipophilicity (LogP > 3 estimated); drives aggregation in water.[1][2][3]
Acidic Handle 1 Phenolic -OH (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Primary Target: Deprotonation yields a soluble phenolate anion.[1][2]
Acidic Handle 2 Oxime =N-OH (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Secondary target; requires high pH (risk of degradation).[1][2]
Stability Oxime LinkageCritical Warning: Hydrolytically unstable at pH < 4.[1][2][3]0.

Method A: pH-Switching (The "In-Situ Salt" Protocol)[1][2]

Best For: High-throughput screening, acute cellular assays, and buffers where pH > 7.4 is tolerable.[1][2][3]

The Mechanism

The electron-withdrawing chlorine atoms significantly increase the acidity of the phenolic proton compared to unsubstituted phenol.[3] By raising the pH slightly above the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of the phenol (approx. 6.5), you convert the neutral, insoluble molecule into a highly soluble phenolate anion.[1][3]

pH_Equilibrium cluster_0 Insoluble Form (pH < 6) cluster_1 Soluble Form (pH > 7.5) Neutral Neutral Molecule (Protonated Phenol) Low Solubility Anion Phenolate Anion (Deprotonated) High Solubility Neutral->Anion + Base (NaOH/KOH) pH > pKa Anion->Neutral + Acid (HCl) pH < pKa

Figure 1: The deprotonation equilibrium.[1][2][3] Maintaining pH > 7.5 is critical to prevent the molecule from reverting to its insoluble neutral form.

Step-by-Step Protocol
  • Weighing: Weigh the required amount of DCHBO solid.

  • Alkaline Dissolution: Add a minimal volume of 0.1 M NaOH or 0.1 M KOH .[1][3]

    • Note: The solid should dissolve rapidly, turning the solution slightly yellow (characteristic of chlorophenolates).[3]

  • Dilution: Slowly add your experimental buffer (e.g., PBS or HEPES, pH 7.4–8.0) to the target volume.

    • Critical: Ensure the buffer capacity is strong enough to maintain pH > 7.[3]2. If the pH drops below 6.5 locally during addition, the compound will precipitate.[3]

  • Verification: Measure the final pH. If pH < 7.4, adjust carefully with dilute NaOH.[1][3]

Method B: Cosolvent Systems (The "Stock Solution" Approach)

Best For: Animal dosing, stock storage, and assays sensitive to ionic strength.[1][3]

Solvent Compatibility Table
SolventSolubility RatingMax Rec. Final Conc. (Cell Culture)Notes
DMSO Excellent (> 50 mg/mL)< 0.5% v/vPreferred stock solvent.[1][2][3] Freezes at 18.5°C.
Ethanol Good (> 20 mg/mL)< 0.5% v/vMore volatile; evaporation can alter concentration.[1][2][3]
PEG 400 Moderate< 5-10% v/vGood for in vivo IP/IV formulations.[1][2][3]
Protocol: The "Pre-Dissolve" Technique

Do not attempt to add DCHBO powder directly to water/buffer containing DMSO.[1][3] It will clump.[1][2][3]

  • Make the Stock: Dissolve DCHBO in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM assay).[1][3]

  • Vortex: Ensure complete dissolution. Sonicate if necessary (limit to 30s to avoid heating).

  • The "Spike" Addition:

    • Place your aqueous buffer in a rapidly stirring beaker.[1][3]

    • Inject the DMSO stock under the surface of the buffer while stirring.[3]

    • Why? Dropping it on top can cause local precipitation at the interface due to the "solvent shock" effect.[3]

Method C: Molecular Encapsulation (Cyclodextrins)[1][2]

Best For: In vivo delivery, stabilizing the oxime against hydrolysis, and preventing precipitation over long-term storage.[1][3]

The Mechanism

The hydrophobic dichlorobenzene ring fits into the lipophilic cavity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Cyclodextrin (or HP-

-CD), while the hydrophilic exterior keeps the complex soluble in water.[2] This "hides" the hydrophobic portion from the aqueous environment.[3]

CD_Complexation Step1 Host: HP-beta-Cyclodextrin (Dissolved in Water) Process Equilibrium Process (Stirring/Kneading 24h) Step1->Process Step2 Guest: DCHBO (Solid/Hydrophobic) Step2->Process Complex Inclusion Complex (Water Soluble) Process->Complex Hydrophobic Interaction

Figure 2: Encapsulation workflow. HP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-CD is preferred over native 

-CD due to higher water solubility and lower renal toxicity.[1][2]
Protocol: Co-Solvency Method
  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water or saline.[1][2]
  • Add Compound: Add DCHBO to the vehicle. It will likely not dissolve immediately.[1][2][3]

  • Equilibration: Stir vigorously at room temperature for 24 hours.

    • Optional: Small amounts of ethanol (<5%) can speed up complexation, which is then evaporated off.[1][3]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2][3]

Troubleshooting & FAQs

Q1: My compound precipitated when I added the DMSO stock to my cell culture media. Why?

Diagnosis: This is "Solvent Shock." Fix:

  • Warm your media: Cold media accelerates precipitation.[1][2][3]

  • Increase Mixing: Vortex the media while adding the DMSO stock.

  • Check Concentration: You may have exceeded the thermodynamic solubility limit for the 0.5% DMSO/Water mixture.[1][3] Lower the final concentration or switch to the Cyclodextrin method.

Q2: Is the oxime group stable at all pH levels?

Critical Warning: No.

  • Acidic (pH < 4): High risk of hydrolysis.[1][2][3] The oxime (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) will hydrolyze back to the aldehyde (
    
    
    
    ) and hydroxylamine.[2] Avoid acidic buffers (like acetate pH 4.[1][2][3]0) for storage.[1][2][3]
  • Neutral/Basic (pH 7-9): Generally stable.[1][2][3] The oxime linkage is robust in physiological and mild alkaline conditions [1].[3][4]

Q3: Can I use this compound for in vivo IP injection?

Recommendation: Do not use 100% DMSO. It causes pain and tissue damage.[1][2][3]

  • Formulation: Use 5% DMSO + 40% PEG 400 + 55% Saline .

  • Alternative: Use the 20% HP-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -CD  solution (Method C), which is the gold standard for parenteral delivery of hydrophobic drugs.[1][2]
    
Q4: The solution turned yellow. Did it degrade?

Analysis: Likely not.

  • Cause: The yellow color is characteristic of the chlorophenolate anion formed at pH > 7.[1]

  • Check: Acidify a small aliquot. If it turns colorless and precipitates, the molecule is intact.[1][3] If it remains yellow/brown at low pH, oxidation or degradation may have occurred.[1][3]

References

  • Kalia, J., & Raines, R. T. (2008).[1][3][5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–756.[1][3]

  • Loftsson, T., & Brewster, M. E. (1996).[1][3] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][3] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[1][3]

  • Cheméo. (2025).[1][2][6][3][5] Chemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde.

  • PubChem. (2025).[1][2][6][3] 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2.[1][2][3][7] National Library of Medicine.[1][3]

Sources

Optimization

Troubleshooting low yields in 3,5-Dichloro-4-hydroxybenzaldehyde oximation

Topic: Troubleshooting Low Yields & Purity Issues Document ID: TSC-OX-35DCL Last Updated: March 2026[1] Diagnostic Matrix: Start Here Identify your specific failure mode to jump to the relevant solution. SymptomProbable...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields & Purity Issues Document ID: TSC-OX-35DCL Last Updated: March 2026[1]

Diagnostic Matrix: Start Here

Identify your specific failure mode to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Low Yield (<50%) The Phenolate Trap (pH > 7)Check Module 2 .[1] You likely deprotonated the phenol, deactivating the aldehyde.[1]
No Precipitate Product lost in aqueous phaseAcidify workup to pH 2-3.[1] Phenolic oximes are soluble salts in basic water.[1]
Dark/Black Oil Oxidation / Quinone formationDegas solvents; add antioxidant (Ascorbic acid/NaHSO₃); exclude light.[1]
Starting Material Remains Steric/Electronic StallingSwitch from weak base to Acetate Buffer system; increase Temp to reflux.
Two Spots on TLC

Isomerism (Normal)
Do not discard. Both isomers usually convert to the same active species in downstream steps.

Technical Deep Dive: The "Phenolate Trap"

Why standard oximation protocols fail for this specific substrate.

The most common reason for low yield with 3,5-dichloro-4-hydroxybenzaldehyde is a misunderstanding of its electronic properties compared to simple benzaldehyde.[1]

The Mechanism of Failure
  • Acidity: The two chlorine atoms at the 3,5-positions are electron-withdrawing (Inductive effect,

    
    ).[1] This stabilizes the phenoxide anion, dropping the 
    
    
    
    of the phenolic hydroxyl group from ~10 (phenol) to approximately 6.0–7.0 .[1]
  • The Conflict: Standard oximation uses bases like NaOH or

    
    , raising the pH > 9.[1]
    
  • The Deactivation: At pH > 7, the starting material exists as the phenolate anion .[1] The negative charge on the oxygen donates electron density into the ring (

    
     effect), significantly reducing the electrophilicity of the carbonyl carbon. The nucleophilic hydroxylamine cannot attack the deactivated carbonyl efficiently.
    
The Solution: pH Windowing

You must maintain a reaction pH of 4.5 – 5.5 .[1]

  • pH < 4: Hydroxylamine is protonated (

    
    ) and non-nucleophilic.[1]
    
  • pH > 6: Substrate is deprotonated (Phenolate) and deactivated.[1]

  • Target: Use a Sodium Acetate/Acetic Acid buffer to maintain the "Goldilocks" zone.[1]

ReactionPathway Start 3,5-Cl2-4-OH-Benzaldehyde HighPH High pH (>7) (Phenolate Form) Start->HighPH NaOH/Na2CO3 OptPH Optimal pH (4.5-5.5) (Neutral Phenol) Start->OptPH NaOAc Buffer Deactivated Deactivated Carbonyl (Resonance Stalled) HighPH->Deactivated Electron Donation (+R) Activated Active Carbonyl (Nucleophilic Attack) OptPH->Activated Product Target Oxime (High Yield) Deactivated->Product Slow/Incomplete Activated->Product Fast Conversion

Figure 1: The mechanistic impact of pH on substrate reactivity. High pH deactivates the electrophile.

Optimized Protocol (The "Gold Standard")

This protocol is designed to bypass the phenolate trap and maximize precipitation.

Reagents:

  • 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 – 1.5 eq)
    
  • Sodium Acetate Trihydrate (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in Ethanol. Ensure complete solvation.

  • Buffer Preparation: Dissolve Sodium Acetate (1.5 eq) and Hydroxylamine HCl (1.2 eq) in the minimum amount of water.

  • Addition: Add the aqueous buffer solution to the ethanolic aldehyde solution dropwise.

    • Checkpoint: The pH should be roughly 5.0. If lower, add more NaOAc.[1]

  • Reaction: Reflux at 70–80°C for 2–4 hours.

    • Note: Room temperature grinding methods exist but reflux ensures conversion of the sterically crowded dichlorophenyl ring.

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). Aldehyde is less polar (higher

    
    ) than the oxime.
    
  • Workup (CRITICAL STEP):

    • Remove Ethanol under reduced pressure (Rotavap).[1][2]

    • The Crash Out: The residue will be an aqueous slurry.[1] Add 1N HCl dropwise until pH reaches 2-3.

    • Why? This reprotonates the phenolic oxygen, rendering the product insoluble in water.[1] It will precipitate as a white/off-white solid.[1]

    • Filter the solid and wash with cold water.[1][3]

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield/Purity CheckPH Check Reaction pH Start->CheckPH IsBasic pH > 7? CheckPH->IsBasic IsAcidic pH < 3? CheckPH->IsAcidic IsOpt pH 4-6 CheckPH->IsOpt SolBasic CAUSE: Phenolate Formation FIX: Switch to NaOAc buffer IsBasic->SolBasic SolAcidic CAUSE: Protonated NH3OH+ FIX: Add Base (NaOAc) IsAcidic->SolAcidic CheckWorkup Did you Acidify during workup? IsOpt->CheckWorkup NoAcid NO CheckWorkup->NoAcid YesAcid YES CheckWorkup->YesAcid SolSolubility CAUSE: Product lost in aqueous layer FIX: Acidify to pH 2 to precipitate NoAcid->SolSolubility CheckColor Is product dark? YesAcid->CheckColor SolOxidation CAUSE: Phenol Oxidation FIX: Recrystallize (EtOH/H2O) + NaHSO3 wash CheckColor->SolOxidation

Figure 2: Decision support tree for diagnosing experimental failures.

Frequently Asked Questions (FAQs)

Q: My product is an oil, not a solid. How do I fix this? A: This often happens if residual ethanol remains or if the product contains impurities (isomers).[1]

  • Remove Solvent: Ensure all ethanol is removed; the product is soluble in ethanol.[1]

  • Trituration: Add cold hexanes or water to the oil and scratch the flask walls with a glass rod to induce crystallization.[1]

  • Recrystallization: Dissolve in minimum hot ethanol and add water until turbid. Cool slowly.

Q: Why are there two spots on my TLC plate? A: Oximes exist as


 (anti) and 

(syn) isomers.[1] The steric bulk of the chlorines may slow down the interconversion, making both visible on silica. Both isomers generally react identically in subsequent steps (e.g., dehydration to nitrile), so separation is rarely necessary.[1]

Q: Can I use Pyridine as a base? A: Yes, pyridine is an excellent solvent/base for this reaction.[1] However, it is difficult to remove completely and can smell.[1] If using pyridine, wash the organic extract with dilute HCl during workup to remove it as the pyridinium salt.

Q: Is the product sensitive to air? A: The starting material and product are chlorinated phenols, which can undergo oxidative coupling (turning pink/brown) upon prolonged exposure to air and light.[1] Store the dried solid in amber vials under inert gas (Argon/Nitrogen) for long-term stability.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Low Yield in Oxime Ligation. Retrieved from

  • PubChem. (2025).[1] 3,5-Dichloro-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. (Foundational mechanism regarding pH dependence).

  • Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding Organic Carbonyl Compounds. Retrieved from

Sources

Troubleshooting

Technical Support Center: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

The following Technical Support Center guide is designed for researchers working with 3,5-Dichloro-4-hydroxybenzaldehyde oxime . It synthesizes organic mechanism theory with practical isolation strategies, specifically a...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers working with 3,5-Dichloro-4-hydroxybenzaldehyde oxime . It synthesizes organic mechanism theory with practical isolation strategies, specifically addressing the conflict between phenolic acidity and oxime lability.[1]

Stability, Synthesis, and Hydrolysis Prevention[2][3]

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Preventing Acid-Catalyzed Hydrolysis & Optimization of Workup Conditions

Module 1: The Stability Profile (The "Why")

To prevent hydrolysis, one must understand the specific electronic "tug-of-war" occurring in this molecule.[2] 3,5-Dichloro-4-hydroxybenzaldehyde oxime is not a standard oxime; it possesses a unique vulnerability profile due to its substituents.

The Mechanism of Failure

Oxime hydrolysis is an equilibrium process catalyzed by acid.[1][3] The reaction pathway is the exact reverse of its formation:

  • Protonation: The imine nitrogen is protonated (

    
    ).[1][2]
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon.[1][2]

  • Collapse: The tetrahedral intermediate collapses to release hydroxylamine (

    
    ) and the parent aldehyde.[2]
    
The "Chlorine Paradox"

The two chlorine atoms at the 3,5-positions exert a critical influence:

  • Electronic Stabilization (Good): They are electron-withdrawing groups (EWG).[2] This reduces the electron density on the nitrogen, making it less basic and harder to protonate compared to non-substituted benzaldoximes.[2] This theoretically slows the first step of hydrolysis.

  • Phenolic Acidity (Bad): The chlorines drastically increase the acidity of the phenolic hydroxyl group (estimated pKa ~5.5–6.5).

    • The Trap: To extract the product into an organic solvent, you must protonate the phenolate (make it neutral). However, if you lower the pH too far (pH < 3) to achieve this, you accelerate the acid-catalyzed hydrolysis of the oxime.

Visualizing the Stability Window

The following diagram illustrates the "Goldilocks Zone" required for successful isolation.

StabilityWindow cluster_0 pH < 3 (Danger Zone) cluster_1 pH 4.5 - 6.0 (Target Zone) cluster_2 pH > 7.5 (Solubility Issue) Hydrolysis Rapid Hydrolysis (Reversion to Aldehyde) Stable Stable Neutral Oxime (Extractable) Hydrolysis->Stable Buffer with Citrate/Acetate Soluble Phenolate Anion Formed (Water Soluble / Loss of Yield) Stable->Soluble Add Base

Figure 1: The pH Stability Window.[2] Successful isolation requires maintaining pH 4.5–6.0 to balance phenolic protonation with oxime stability.[2]

Module 2: Optimized Protocols (The "How")

Do not use standard "acidify to pH 1" workups. Use this buffered isolation protocol.

Protocol A: Safe Synthesis & Isolation

Objective: Synthesize the oxime while preventing in-situ hydrolysis during the quench.

Reagents:

  • 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)[2]

  • Hydroxylamine Hydrochloride (1.2 eq)[2]

  • Sodium Acetate (1.5 eq) or Pyridine (Caution: Pyridine removal requires acid washes, which is risky here).[1][2]

  • Solvent: Ethanol/Water (3:1).[2]

Step-by-Step:

  • Reaction: Reflux reagents in Ethanol/Water for 1–2 hours. Monitor by TLC (Aldehyde usually moves faster than oxime).[2]

  • Concentration: Evaporate Ethanol under reduced pressure. Do not overheat (>45°C).

  • The Critical Quench (Buffered):

    • The residue is likely a mixture of product and salts in water.[1]

    • Do NOT add concentrated HCl.[2]

    • Action: Add 10% aqueous Citric Acid solution dropwise while monitoring pH.

    • Target: Stop adding acid when pH reaches 5.0 .[1][2]

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc).[1][2] The neutral oxime will partition into the organic layer.[1]

  • Wash: Wash the organic layer once with water and once with brine.[1][2]

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the oxime is extremely sensitive, as Mg is slightly Lewis acidic (though usually safe).
Protocol B: Storage
  • State: Solid oximes are generally stable.[1][2]

  • Condition: Store at 4°C or -20°C.

  • Desiccant: Moisture is the enemy.[1][2] Store in a vial sealed with Parafilm inside a desiccator.

Module 3: Troubleshooting & FAQs (The "Fix")

Troubleshooting Decision Tree

Use this logic flow to diagnose yield or purity issues.

Troubleshooting Start Problem Detected AldehydePeak NMR shows Aldehyde Peak (~9.8 ppm)? Start->AldehydePeak LowYield Low Isolated Yield? Start->LowYield Color Product is Brown/Dark? Start->Color AcidWorkup Did you use HCl/pH < 3 in workup? AldehydePeak->AcidWorkup Yes AqueousLoss Is pH > 7? LowYield->AqueousLoss Check Aqueous Layer Oxidation Phenol Oxidation. REMEDY: Use N2 atmosphere Add antioxidant (BHT) to solvent. Color->Oxidation Revert Hydrolysis Occurred. REMEDY: Use Citrate Buffer (pH 5) Next Time. AcidWorkup->Revert Yes Equilibrium Reaction Incomplete. REMEDY: Add excess NH2OH Increase Time. AcidWorkup->Equilibrium No Phenolate Product is trapped as Phenolate. REMEDY: Acidify to pH 5 and re-extract. AqueousLoss->Phenolate Yes

Figure 2: Diagnostic logic for common failure modes.

Frequently Asked Questions

Q1: I see a small aldehyde peak in my NMR even after a clean TLC. Why? A: This is often "NMR Tube Hydrolysis."[1][2] Chloroform (


) frequently contains traces of HCl, which catalyzes hydrolysis inside the NMR tube.[2]
  • Validation: Run the NMR in

    
     or filter your 
    
    
    
    through basic alumina before use to neutralize acidity.

Q2: Can I use Silica Gel chromatography for purification? A: Use caution. Silica gel is slightly acidic (pH 4–5) and can cause hydrolysis of sensitive oximes on the column.[1]

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize it, or use neutral Alumina.[2] If using TEA, ensure you remove it thoroughly, as it may form salts with the phenolic hydroxyl.[2]

Q3: Why is my yield near zero, but the reaction looked good? A: You likely lost the product to the aqueous phase.[2] Because of the 3,5-dichloro substitution, the phenol is acidic.[2] If your workup was neutral (pH 7) or basic (pH 9), the molecule exists as a water-soluble salt.[2]

  • Fix: Acidify the aqueous layer to pH 5 and re-extract with Ethyl Acetate.

Q4: Is the oxime geometry (E/Z) important for stability? A: Generally, the (E)-isomer (anti) is thermodynamically more stable than the (Z)-isomer.[2] However, both can hydrolyze.[2] If you observe two sets of peaks in NMR, you likely have an E/Z mixture.[1][2] This is not decomposition; it is isomerization.[2]

References

  • Raines, R. T., et al. (2008).[2][4] Hydrolytic Stability of Hydrazones and Oximes. PubMed Central.[2] (Detailed kinetics on oxime hydrolysis rates vs. pH).

  • BenchChem Technical Support . (2025). Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. (Guidance on chlorinated aromatic oxime stability).

  • PubChem . 3,5-Dichloro-4-hydroxybenzaldehyde.[2] (Chemical and physical properties, acidity data).

  • Jencks, W. P. (1959).[1][2] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[4] (Foundational mechanism of acid catalysis).[1][2] [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of chlorinated phenolic compounds.

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Optimization

Technical Support Center: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime Separation

Current Status: Operational | Topic: Isomer Separation & Purification | Access Level: Senior Researcher[1] Executive Technical Summary Compound: 3,5-Dichloro-4-hydroxybenzaldehyde oxime CAS: [Related: 2314-36-5 (Aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Isomer Separation & Purification | Access Level: Senior Researcher[1]

Executive Technical Summary

Compound: 3,5-Dichloro-4-hydroxybenzaldehyde oxime CAS: [Related: 2314-36-5 (Aldehyde precursor)] Molecular Weight: 206.02 g/mol Key Challenge: The separation of E (trans) and Z (cis) isomers is complicated by the acidic phenolic proton (pKa ~7.0–7.5 due to electron-withdrawing chlorines) and the susceptibility of the oxime group to acid-catalyzed isomerization or Beckmann rearrangement.[1]

This guide addresses the thermodynamic instability of the Z-isomer and provides protocols to isolate high-purity fractions of the thermodynamically stable E-isomer, which is the standard pharmacophore requirement for this class of intermediates.[1]

Diagnostic & Identification Guide

Before attempting separation, you must accurately characterize your crude mixture.[1] Isomers of benzaldoximes exhibit distinct spectroscopic signatures.

H-NMR Chemical Shift Diagnostics (DMSO-d6)

Note: Values are approximate based on structural analogs (e.g., 4-hydroxybenzaldehyde oxime) and inductive effects of chlorine.

Feature(E)-Isomer (Anti/Trans) (Z)-Isomer (Syn/Cis) Structural Logic
Azomethine Proton (-CH=N-) δ 8.0 – 8.3 ppm (Singlet)δ 7.3 – 7.6 ppm (Singlet)In the Z-isomer, the proton is shielded by the magnetic anisotropy of the lone pair on nitrogen.[1]
Oxime Hydroxyl (=N-OH) δ 11.0 – 11.5 ppm δ 10.5 – 11.0 ppm The E-isomer typically forms stronger intermolecular hydrogen bonds.[1]
Phenolic Hydroxyl (-OH) δ ~10.8 ppm δ ~10.8 ppm Less diagnostic; shifts significantly with concentration and water content.[1]
13C-NMR (C=N) ~148 ppm ~145 ppm E-isomer carbon is generally deshielded relative to Z.
TLC Behavior (Silica Gel)[1]
  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane (with 0.1% Acetic Acid).[1]

  • Observation:

    • (E)-Isomer: Lower R_f (More polar due to accessible OH for H-bonding with silica).[1]

    • (Z)-Isomer: Higher R_f (Less polar; often forms intramolecular H-bonds or is sterically hindered from silica interaction).[1]

    • Visualization: UV (254 nm); Ferric Chloride stain (turns violet due to phenol).[1]

Separation Protocols

Protocol A: The "HCl Trap" (Recommended for High Purity)

Best for: Converting a mixture entirely to the stable E-isomer or purifying E-isomer from a crude mix.

Mechanism: The E-isomer of benzaldoximes forms a hydrochloride salt that is significantly less soluble in non-polar solvents than the Z-isomer salt.[1] Furthermore, the acidic conditions catalyze the isomerization of Z to E via the iminium intermediate, driving the equilibrium toward the precipitating E-salt.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude oxime mixture in 100 mL of anhydrous Diethyl Ether (Et₂O).

    • Note: If solubility is poor due to the dichloro-phenol moiety, add minimal THF (up to 10%).[1]

  • Acidification: Cool the solution to 0–5°C. Slowly bubble anhydrous HCl gas through the solution (or add 2.0 equivalents of 2M HCl in Et₂O dropwise).

  • Precipitation: A white precipitate (the E-oxime HCl salt) will form immediately.[1]

    • Critical Step: Stir at 0°C for 30 minutes to allow kinetic Z→E isomerization.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen to prevent moisture absorption.[1] Wash the cake with cold anhydrous ether.

  • Neutralization (Liberation):

    • Suspend the solid in 50 mL ice-water.

    • Adjust pH to ~6–7 using saturated NaHCO₃ solution. Do not exceed pH 8 to avoid deprotonating the phenol.[1]

    • The free E-oxime will precipitate.[1][2][3]

  • Recovery: Filter, wash with water, and dry under vacuum at 40°C.[1]

Protocol B: Buffered Column Chromatography

Best for: Analytical isolation of both isomers without inducing isomerization.[1]

The Issue: Standard silica gel is slightly acidic (pH 5-6).[1] This acidity is sufficient to catalyze Z→E isomerization or Beckmann rearrangement on the column, leading to "streaking" and poor separation.[1]

The Fix:

  • Slurry Preparation: Slurry silica gel (60 Å) in the mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (80:[1]20) + 0.5% TEA.

  • Loading: Load sample as a concentrated solution in DCM.

  • Elution:

    • Fraction 1 (High R_f): (Z)-Isomer (Trace/Minor).[1]

    • Fraction 2 (Low R_f): (E)-Isomer (Major).[1]

  • Workup: Evaporate fractions immediately at <35°C . Do not heat the Z-isomer fraction, as it will revert to E.[1]

Visual Workflows

Figure 1: Isomerization & Salt Precipitation Logic

This diagram illustrates why the HCl method works for purification and how the isomers interconvert.[1]

OximeSeparation cluster_0 Thermodynamic Trap Z_Oxime Z-Isomer (Kinetic/Less Stable) Protonated Iminium Intermediate [Ar-CH=NH-OH]+ Z_Oxime->Protonated + H+ (Fast) E_Oxime E-Isomer (Thermodynamic/Stable) E_Oxime->Protonated + H+ (Reversible) E_Salt E-Isomer HCl Salt (Precipitate) E_Oxime->E_Salt + HCl (Anhydrous) Precipitation Drive Protonated->Z_Oxime - H+ (Minor) Protonated->E_Oxime - H+ (Favored)

Caption: Acid-catalyzed equilibrium drives the mixture toward the precipitating E-Isomer HCl salt.

Troubleshooting & FAQs

Q1: My Z-isomer fraction converts to E-isomer after the column. Why?

A: This is likely Thermal or Photochemical isomerization.[1]

  • Thermal: The rotation barrier around the C=N bond is lowered by the electron-withdrawing chlorines.[1] If you used a rotovap bath >40°C, you provided enough energy for the Z isomer to relax to the lower-energy E state.

  • Photochemical: Chlorinated aromatics are photosensitive.[1] Ambient lab light (UV component) can trigger photo-isomerization.[1]

  • Fix: Wrap columns and flasks in aluminum foil. Evaporate solvents at room temperature.

Q2: I see a third spot on TLC that doesn't move (Baseline). What is it?

A: This is likely the Amide formed via Beckmann Rearrangement .[1][4]

  • Cause: Strong acid catalysis (e.g., using HCl/MeOH) or heating the oxime.[1] The 3,5-dichloro-4-hydroxy group makes the migration of the aryl group less favorable, but it can still occur under forcing conditions.[1]

  • Fix: Ensure your chromatography buffers (TEA) are fresh. Avoid heating the crude mixture above 60°C.

Q3: The solubility of the oxime is terrible. Can I use DMSO?

A: Avoid DMSO for separation.[1]

  • Reason: DMSO is a Lewis base and a high-boiling solvent.[1] It is incredibly difficult to remove without heating (which causes isomerization).[1]

  • Alternative: Use a mixture of THF/DCM (1:1) .[1] If crystallization is required, use Acetonitrile/Water .[1] The 3,5-dichloro substitution increases lipophilicity, making it surprisingly soluble in warm Chloroform or DCM.[1]

Q4: How do I store the purified E-isomer?

A: Store as a solid at -20°C , protected from light, under Argon.

  • Why: Even in solid state, surface acidity or trace moisture can catalyze slow isomerization or hydrolysis back to the aldehyde over months.[1]

References

  • Preparation of Hydroxybenzaldoxime O-ethers. (Patent US4739118A).[1] Describes general conditions for hydroxybenzaldehyde oxime synthesis and acid catalysis.Link

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. (Discusses the thermodynamic preference for E-isomers and HCl salt precipitation methods). Link

  • 3,5-Dichloro-4-hydroxybenzaldehyde (Compound Properties). PubChem CID 16839.[1] (Physical properties and acidity data for the precursor). Link

  • Beckmann Rearrangement & Isomerization Issues. BenchChem Technical Guide. (Mechanisms of acid-catalyzed isomerization). Link

  • Crystallizations and Crystal Structure of Anhydrous (E)-4-Hydroxybenzaldehyde Oxime. Acta Chemica Scandinavica. (Structural data confirming E-isomer hydrogen bonding patterns). Link

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

From the Bench of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-4-hydroxybenzaldehyde oxime. A frequent bottleneck in this workflow is the per...

Author: BenchChem Technical Support Team. Date: March 2026

From the Bench of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-4-hydroxybenzaldehyde oxime. A frequent bottleneck in this workflow is the persistence of unreacted starting material (the aldehyde) in the final product. Because both the starting material and the product share an identical, highly acidic dichlorinated phenol ring, traditional acid/base extraction methods fail to separate them.

This guide is designed to help you understand the chemical causality behind this separation challenge and provides field-proven, self-validating protocols to achieve high-purity oxime isolation.

Physicochemical Diagnostic Matrix

To successfully separate these compounds, we must exploit their divergent electrophilic properties rather than their pKa. The table below summarizes the quantitative and qualitative data dictating our purification strategy.

Property3,5-Dichloro-4-hydroxybenzaldehyde (Starting Material)3,5-Dichloro-4-hydroxybenzaldehyde oxime (Product)Impact on Separation Strategy
Functional Group Aldehyde (-CHO), Phenol (-OH)Oxime (-C=N-OH), Phenol (-OH)Dictates chemical reactivity.
Phenolic pKa ~5.5 (Highly acidic due to di-Cl)~5.5 (Highly acidic due to di-Cl)Acid/base extraction will fail ; both deprotonate simultaneously.
Electrophilicity High (Activated carbonyl carbon)Low (Stable

C=N bond)
Enables selective nucleophilic scavenging.
Bisulfite Reactivity Yes (Forms water-soluble adduct)No (Sterically/electronically inert)Primary basis for scalable separation.
Girard's Reagent Yes (Forms cationic hydrazone)No (Inert to hydrazides)Secondary basis for ultra-trace polishing.
Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my oxime synthesis stall, leaving 5–15% unreacted 3,5-dichloro-4-hydroxybenzaldehyde? A: This is a classic pH-dependent mechanistic trap. The starting aldehyde features a phenol group flanked by two highly electronegative chlorine atoms, which lowers its pKa to approximately 5.5. If your reaction pH exceeds 6.0 (e.g., by using an excess of sodium acetate or pyridine base), the phenol deprotonates. The resulting phenoxide anion strongly donates electron density into the aromatic ring via resonance, severely deactivating the aldehyde carbonyl toward nucleophilic attack by hydroxylamine. To ensure complete conversion, strictly buffer the reaction pH between 4.0 and 5.0.

Q2: Can I remove the unreacted aldehyde using standard alkaline washes? A: No. Because both the starting aldehyde and the oxime product possess the exact same 3,5-dichloro-4-hydroxy aromatic system, their pKa values are nearly identical. An alkaline wash (e.g., NaOH or


) will simply deprotonate both compounds, pulling both into the aqueous phase as phenoxide salts and failing to separate them.

Q3: What is the most scalable method to selectively remove the unreacted aldehyde? A: The gold standard is a biphasic Sodium Bisulfite (


) wash. The bisulfite anion is a potent nucleophile that selectively attacks the sterically unhindered, highly electrophilic aldehyde carbonyl to form a charged 

-hydroxysulfonate adduct[1]. The oxime is electronically inert to bisulfite. The charged adduct partitions entirely into the aqueous phase, leaving pure oxime in the organic layer[2].

Q4: What if bisulfite scavenging leaves trace aldehyde (<1%) that interferes with downstream API synthesis? A: For ultra-trace polishing where bisulfite kinetics may stall, employ Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride). It undergoes an irreversible condensation with the trace aldehyde to form a permanently cationic hydrazone derivative[3]. Because the adduct carries a fixed quaternary ammonium charge, it guarantees absolute partitioning into the aqueous phase during a simple water wash.

Validated Experimental Protocols
Protocol A: Biphasic Sodium Bisulfite Scavenging (Primary Purification)

Objective: Remove unreacted aldehyde via selective, reversible adduct formation[4].

  • Solvent Exchange: Dissolve the crude product mixture in a water-immiscible organic solvent (Ethyl Acetate or 2-Methyltetrahydrofuran are optimal). Causality: The oxime must remain fully solvated in the organic phase to prevent emulsion formation.

  • Reagent Preparation: Prepare a fresh 40% (w/v) aqueous Sodium Bisulfite (

    
    ) solution. Causality: Bisulfite oxidizes to sulfate over time in air; fresh preparation ensures maximum nucleophilic titer.
    
  • Biphasic Reaction: Add an equal volume of the

    
     solution to the organic layer. Stir vigorously for 45–60 minutes at 25°C. Causality: The formation of the 
    
    
    
    -hydroxysulfonate adduct is a reversible equilibrium reaction[4]. Vigorous stirring maximizes the interfacial surface area, driving the kinetics forward.
  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Drain the lower aqueous layer, which contains the charged aldehyde-bisulfite adduct[2].

  • Validation Checkpoint: Spot the upper organic layer on a TLC plate (Eluent: 3:1 Hexane/EtOAc, UV visualization). The aldehyde spot (higher Rf) should be completely absent. If a faint spot remains, repeat Step 3.

  • Isolation: Wash the organic layer with saturated NaCl (brine), dry over anhydrous

    
    , and concentrate in vacuo to yield the purified 3,5-dichloro-4-hydroxybenzaldehyde oxime.
    
Protocol B: Girard's Reagent T Polishing (Ultra-Trace Scavenging)

Objective: Irreversible removal of <1% aldehyde contamination[3].

  • Reaction Setup: Dissolve the bisulfite-washed oxime in a 9:1 mixture of Ethanol and Glacial Acetic Acid.

  • Scavenging: Add 1.5 equivalents of Girard's Reagent T (relative to the estimated trace aldehyde). Reflux the mixture for 1 hour.

  • Aqueous Partitioning: Cool the mixture to room temperature, dilute heavily with Ethyl Acetate, and wash three times with deionized water. The permanently charged hydrazone will partition exclusively into the aqueous waste.

  • Isolation: Dry the organic layer over

    
     and concentrate in vacuo.
    
Technical Visualizations

G Start Crude Mixture (Oxime + Trace Aldehyde) AddSolvent Dissolve in EtOAc Start->AddSolvent AddBisulfite Add 40% Aq. NaHSO3 Stir 60 min at 25°C AddSolvent->AddBisulfite PhaseSep Phase Separation (Separatory Funnel) AddBisulfite->PhaseSep AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSep->AqPhase Bottom Layer OrgPhase Organic Phase (Oxime in EtOAc) PhaseSep->OrgPhase Top Layer Discard Discard or Regenerate Aldehyde with Base AqPhase->Discard Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Evap Concentrate in vacuo Wash->Evap Pure Pure 3,5-Dichloro-4- hydroxybenzaldehyde oxime Evap->Pure

Caption: Workflow for the removal of unreacted aldehyde using sodium bisulfite phase separation.

Mechanism Aldehyde Unreacted Aldehyde (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Bisulfite Bisulfite Anion (HSO3- Nucleophile) Bisulfite->Intermediate Addition Adduct α-Hydroxysulfonate Adduct (Highly Water Soluble) Intermediate->Adduct Proton Transfer

Caption: Mechanistic pathway of selective bisulfite adduct formation with electrophilic aldehydes.

References[1]Bisulfite - Wikipedia - wikipedia.org[2] A Comparative Guide to Aqueous and Non-Aqueous Aldehyde Regeneration Methods - benchchem.com[4] Evidence of Bisulfite Addition to Aldehydes using Raman Spectroscopy - open-raman.org[3] Isolation and analysis of carbonyl compounds as oximes - cdc.gov

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Optimization

Technical Support Center: Purification of Sticky &amp; Oily Oxime Precipitates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of challenging sticky or oily oxime precipitates. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions during your experimental work.

Section 1: Understanding the Challenge
Q1: Why is my oxime precipitate sticky or oily instead of a crystalline solid?

The formation of an oil or a sticky solid instead of a free-flowing crystalline powder is a common frustration in organic synthesis. For oximes, this can be attributed to several factors:

  • Presence of Impurities: This is the most frequent cause. Unreacted starting materials (aldehydes/ketones), by-products, or residual solvents can act as an "anti-solvent," disrupting the crystal lattice formation of the desired oxime.[1][2]

  • Low Melting Point: The purified oxime may simply have a melting point at or near room temperature. What appears to be an oily impurity may, in fact, be the pure product in its liquid state.[3]

  • "Oiling Out" Phenomenon: During crystallization, if the solute's concentration exceeds its solubility limit at a temperature that is above its melting point, it can separate as a super-cooled liquid phase instead of a solid.[4][5] This is common when a solution is cooled too rapidly or when an inappropriate solvent is used.[4][6]

  • Mixture of Stereoisomers: Aldoximes and unsymmetrical ketoximes can exist as E and Z isomers.[7][8] Often, a mixture of isomers will have a lower melting point (eutectic mixture) than either pure isomer, making crystallization difficult.[9]

  • Hydration: The presence of water can sometimes prevent crystallization.[10] Oily products may be hydrated forms of the compound.

Q2: What are the most common impurities in an oxime synthesis that can lead to oily products?

Identifying potential impurities is the first step in designing a purification strategy. In a typical oximation reaction, you should consider:

  • Unreacted Carbonyl Compound: The starting aldehyde or ketone may persist if the reaction is incomplete.

  • Unreacted Hydroxylamine: Especially when using the hydrochloride salt, unreacted hydroxylamine or its salt can remain.[1]

  • Side-Reaction Products: Depending on the reaction conditions (e.g., pH, temperature), side reactions can occur, leading to byproducts that contaminate the desired oxime.[1]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., ethanol, pyridine) can be difficult to remove and may cause the product to remain oily.[11]

Section 2: Initial Troubleshooting & Simple Purification Techniques

This section outlines preliminary steps that can often resolve the issue without resorting to more complex methods like chromatography.

Decision Workflow for Initial Purification

G start Crude Oily/Sticky Oxime vacuum Dry under High Vacuum start->vacuum check_solid Is the product a solid? vacuum->check_solid triturate Perform Trituration check_solid->triturate Yes wash Consider Aqueous Wash check_solid->wash No recrystallize Attempt Recrystallization triturate->recrystallize chromatography Proceed to Chromatography wash->chromatography end Pure Solid Product recrystallize->end chromatography->recrystallize If solidifies end_oil Purified Oil chromatography->end_oil

Caption: Initial decision workflow for purifying an oily oxime.

Q3: My crude product is an oil. What's the first thing I should try?

Before attempting any solvent-based purification, ensure all residual solvents from the reaction are removed.

  • High Vacuum Drying: Place the oily product under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C), if the compound is thermally stable, can help remove stubborn solvents. Sometimes, this step alone is sufficient to induce solidification.[3]

  • Trituration: If the product remains oily, the next step is often trituration. This technique involves washing the crude oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are highly soluble.[12][13]

Q4: How do I perform a trituration to remove sticky, non-polar impurities?

Trituration is an effective method for removing residual non-polar impurities that often contribute to stickiness.[12]

Experimental Protocol: Trituration

  • Solvent Selection: Choose a non-polar solvent in which your oxime is expected to have low solubility. Common choices include n-hexane, n-pentane, or diethyl ether.[12]

  • Procedure: a. Place the oily crude product in a flask. b. Add a small volume of the chosen non-polar solvent. c. Vigorously stir or swirl the mixture. Use a spatula to break up the oil and maximize contact with the solvent. The goal is for the oil to solidify into a powder or for the impurities to dissolve into the solvent, leaving a purer oil. d. If a solid forms, continue stirring for 10-15 minutes. e. Carefully decant (pour off) the solvent, which now contains the dissolved impurities. f. Repeat the process 2-3 times with fresh portions of the cold solvent. g. Dry the resulting solid or purified oil under a high vacuum.

Q5: Can I use an aqueous wash to clean up my crude oxime?

Yes, an aqueous wash, also known as a liquid-liquid extraction, is a powerful technique for removing acidic or basic impurities.[14][15] This is particularly useful for removing unreacted hydroxylamine hydrochloride or basic catalysts like pyridine.[1]

  • Dilute Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate basic impurities (like unreacted amine-based catalysts), making them soluble in the aqueous layer, which can then be separated and discarded.[16]

  • Dilute Base Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.[1]

  • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer before drying.

Section 3: Advanced Purification Strategies

If simpler methods fail, recrystallization and chromatography are the definitive techniques for achieving high purity.

Q6: How can I successfully recrystallize an oily oxime?

Recrystallization is the gold standard for purifying solids, but it requires careful execution when dealing with oils.[2][17] The principle is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[18]

Experimental Protocol: Recrystallization from a Solvent Pair

This method is ideal for oils, where finding a single perfect solvent is difficult. It uses one solvent in which the compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "anti-solvent" or "precipitating" solvent).

  • Solvent System Selection: Choose a miscible solvent pair. A common and effective pair is Ethyl Acetate (soluble) and Hexane (anti-solvent).[10] Other options are listed in the table below.

  • Dissolution: Dissolve the oily product in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "soluble" solvent until the cloudiness just disappears, creating a clear, saturated solution.

  • Crystallization: a. Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.[10] b. If no crystals form, try scratching the inside of the flask with a glass rod below the solution surface to create nucleation sites.[3] c. Once at room temperature, the flask can be placed in an ice bath or refrigerator (-20 °C) to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and dry them under vacuum.[11][19]

Q7: What should I do if my compound "oils out" during recrystallization?

"Oiling out" occurs when the compound separates as a liquid instead of a solid during cooling.[5] This traps impurities and defeats the purpose of recrystallization.

Troubleshooting "Oiling Out"

Problem Causality Solution Reference
Solution is too concentratedSupersaturation is reached at a temperature above the compound's melting point.Re-heat the solution to dissolve the oil, add more solvent to make it more dilute, and cool slowly again.[6]
Cooling is too rapidThe system doesn't have time to form an ordered crystal lattice.Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[10][20]
Poor solvent choiceThe polarity mismatch between the solute and solvent is too great, favoring phase separation.Switch to a more suitable solvent or solvent pair. For nonpolar compounds, a less polar solvent like isopropanol might work better than methanol.[4]
Q8: When should I consider column chromatography for purifying an oily oxime?

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[21] It is the method of choice when:

  • Recrystallization fails repeatedly.

  • The product is a persistent oil with no tendency to crystallize.[6]

  • You need to separate a mixture of very similar compounds, such as E/Z isomers.[7]

  • Impurities have similar solubility characteristics to your product.

Q9: What is a general starting point for a silica gel column to purify a moderately polar oxime?

Silica gel is a polar stationary phase, so non-polar compounds will elute first, and polar compounds will elute later.[22][23]

General Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (standard 40-63 µm mesh size).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of Hexane and Ethyl Acetate.

    • Begin with 100% Hexane to elute highly non-polar impurities.

    • Gradually increase the percentage of Ethyl Acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) to elute your oxime. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).[1]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the initial eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution & Collection: Run the column, collecting fractions and analyzing them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Section 4: Special Cases & FAQs
Q10: My oxime has an acidic or basic functional group. Can I use this for purification?

Absolutely. The presence of an acidic (e.g., a phenolic -OH) or basic site allows for purification via acid-base extraction.[16][24]

G start Crude Oxime (with acidic proton) in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) Shake in Separatory Funnel start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Contains neutral impurities separate->organic_layer Top/Bottom layer aqueous_layer Aqueous Layer: Contains deprotonated oxime salt separate->aqueous_layer Top/Bottom layer discard_org Discard organic_layer->discard_org acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Pure Oxime Precipitates acidify->precipitate filter Filter & Dry precipitate->filter end Pure Solid Oxime filter->end

Caption: Workflow for purifying an acidic oxime via extraction.

This process involves dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with an aqueous base. The acidic oxime is deprotonated, forming a salt that dissolves in the aqueous layer, leaving neutral impurities in the organic layer. The layers are separated, and the aqueous layer is then re-acidified, causing the pure oxime to precipitate out.[25] A similar logic applies to basic oximes using an aqueous acid wash.

Q11: I have a mixture of E/Z isomers. How will this affect purification?

A mixture of stereoisomers often results in "oiling out" or difficulty crystallizing because the mixture has a lower melting point than either pure isomer.[9] While sometimes one isomer can be selectively crystallized, column chromatography is often required to separate them, as the two isomers typically have slightly different polarities.[7][8]

Q12: Is distillation a viable option for purifying a low-melting point or liquid oxime?

Yes, for thermally stable oximes that are liquid at room temperature or have low melting points, vacuum distillation can be an excellent purification method.[26] Applying a vacuum lowers the boiling point of the compound, which prevents thermal decomposition that might occur at atmospheric pressure.[27][28] This technique effectively separates the desired liquid oxime from non-volatile impurities.[29]

References
  • Benchchem. Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • ResearchGate. How to recrystallize an oily compound?. Available at: [Link]

  • Google Patents. EP1270548A1 - Purification method of cyclohexanone-oxime.
  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
  • An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Phenomenex. Column Chromatography Guide. Available at: [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process.
  • European Patent Office. Purification method of cyclohexanone-oxime - EP 1270548 A1. Available at: [Link]

  • JoVE. Video: Purification of a Total Lipid Extract with Column Chromatography. Available at: [Link]

  • Quora. How to recrystallize and separate the substance I synthesized in toluene but is oily. Available at: [Link]

  • Wikipedia. List of purification methods in chemistry. Available at: [Link]

  • YouTube. Recrystallisation: organic chemistry practical techniques. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • ResearchGate. How can I purify fatty acids by column chromatography?. Available at: [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography ?. Available at: [Link]

  • CDC Stacks. Isolation and analysis of carbonyl compounds as oximes. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • RSC Publishing. CCXXV.-The Isomes.ism of the Oximes. Pai=t V.. Available at: [Link]

  • Organic Syntheses Procedure. Submitted by Francis Loiseau and André M. Beauchemin. Available at: [Link]

  • Recrystallization.
  • COLUMN CHROMATOGRAPHY.
  • Study.com. Purification of Organic Compounds: Methods & Applications. Available at: [Link]

  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available at: [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. Available at: [Link]

  • Guide for crystallization.
  • Science of Synthesis. Product Class 15: Oximes. Available at: [Link]

  • BYJU'S. methods of purification of organic compounds. Available at: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Kyushu University Library. Preparation of Some Pentose Oximes. Available at: [Link]

  • RSC Publishing. LXXXIV. -The Isomerism of the Oximes. * Part IIL. Available at: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • YouTube. Liquid-Liquid Extraction. Available at: [Link]

  • Reddit. What can cause "oiling out"?. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Welcome to the Application Support Center. This guide provides drug development professionals and analytical chemists with comprehensive troubleshooting, mechanistic insights, and validated protocols for working with 3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides drug development professionals and analytical chemists with comprehensive troubleshooting, mechanistic insights, and validated protocols for working with 3,5-Dichloro-4-hydroxybenzaldehyde oxime (CAS: 26879-81-2) .

Because this molecule contains both an ionizable oxime linkage and a highly substituted phenolic ring, its stability is strictly governed by the pH of the surrounding media. This guide is designed to help you predict, troubleshoot, and prevent degradation during your assays and formulations.

Part 1: Mechanistic Grounding (The "Why")

To troubleshoot degradation, you must first understand the dual-reactivity profile of this specific molecule:

  • The Phenolic Center (Basic Lability): The two electron-withdrawing chlorine atoms at the ortho positions (3 and 5) significantly increase the acidity of the 4-hydroxy group. Analogous to 2,6-dichlorophenol, which has a pKa of 6.78 , the phenol group in this oxime will deprotonate near neutral pH. In basic media (pH > 7.5), the molecule exists primarily as an electron-rich phenoxide anion, making it highly susceptible to aerobic oxidation.

  • The Oxime Center (Acidic Lability): While oximes possess greater intrinsic hydrolytic stability than standard imines due to resonance stabilization from the hydroxyl oxygen , they remain susceptible to acid-catalyzed hydrolysis. In acidic media (pH < 4.0), the oxime nitrogen protonates, creating an electrophilic carbon that is rapidly attacked by water .

Part 2: Troubleshooting FAQs

Q1: My oxime conjugate is degrading rapidly in an acidic buffer (pH 3.0). What is happening, and how can I stabilize it?

Causality: You are observing acid-catalyzed hydrolysis. At pH 3.0, the oxime nitrogen becomes protonated, forming a transient carbinolamine intermediate after water nucleophilic attack. This intermediate collapses, reverting the molecule back to 3,5-dichloro-4-hydroxybenzaldehyde and free hydroxylamine. Solution: If your experimental design permits, shift the buffer to a pH of 5.5–6.0. At this mild pH, the oxime nitrogen remains unprotonated (halting hydrolysis), and the phenol remains largely protonated (preventing oxidation), representing the molecule's zone of maximum stability.

Q2: When formulating the oxime in a basic solution (pH 8.5) for cellular assays, the solution turns yellow/brown over 24 hours. What is the cause?

Causality: Color change in basic media is a classic indicator of phenoxide oxidation. Because the pKa of the dichloro-substituted phenol is ~6.8, your compound is fully deprotonated at pH 8.5. The resulting phenoxide anion is highly reactive with dissolved oxygen, leading to the formation of complex, colored quinone byproducts. Solution: You must eliminate dissolved oxygen. Formulate your basic solutions using rigorously degassed buffers (sparged with argon or nitrogen) and consider adding a compatible antioxidant, such as ascorbic acid or dithiothreitol (DTT), to act as a sacrificial reductant.

Q3: I am heating the compound in a mild base and observing a new, highly hydrophobic peak on LC-MS. What is this byproduct?

Causality: You are likely observing base-catalyzed dehydration. Under basic conditions with elevated temperatures, the oxime hydroxyl group can be eliminated, converting the oxime into a nitrile (3,5-dichloro-4-hydroxybenzonitrile). Solution: Keep basic formulations strictly chilled (4°C) and avoid prolonged heating steps.

Part 3: Quantitative Stability Profile

To aid in formulation planning, the following table summarizes the dominant species and primary degradation pathways across the pH spectrum.

Ambient pHDominant Molecular SpeciesPrimary Degradation PathwayRelative Half-Life (t₁/₂) at 25°C
pH 2.0 Protonated Oxime, Neutral PhenolRapid Acid-Catalyzed Hydrolysis< 2 Hours
pH 5.5 Neutral Oxime, Neutral PhenolHighly Stable (Minimal Reactivity)> 14 Days
pH 8.0 Neutral Oxime, Phenoxide AnionAerobic Oxidation (Quinone formation)~ 12 - 24 Hours
pH 12.0 Deprotonated Oxime, Phenoxide AnionBase-Catalyzed Dehydration (Nitrile)< 4 Hours (Accelerated by heat)

Part 4: Validated Experimental Protocols

Protocol 1: NMR-Based Kinetic Stability Assay (Acidic Media)

This self-validating protocol measures the exact hydrolytic half-life of the oxime. It utilizes deuterated formaldehyde as a chemical trap to consume released hydroxylamine, preventing reversible condensation and ensuring you are measuring the true forward rate of hydrolysis .

  • Preparation: Dissolve 5 mg of 3,5-Dichloro-4-hydroxybenzaldehyde oxime in 0.6 mL of deuterated buffer (e.g., sodium acetate in D₂O, pD 4.0).

  • Internal Standard & Trap: Add 1.0 mM of an inert internal standard (e.g., TSP) for integration calibration. Add a 10-fold molar excess of deuterated formaldehyde (CD₂O) to act as the hydroxylamine trap.

  • Baseline Acquisition: Immediately transfer the solution to an NMR tube and acquire a baseline ¹H-NMR spectrum (t=0). Note the integration of the oxime CH=N proton (typically ~8.1 ppm).

  • Kinetic Monitoring: Incubate the NMR tube at 25°C in the spectrometer. Acquire spectra at 30-minute intervals for 12 hours.

  • Data Analysis: Plot the natural logarithm of the oxime CH=N integration versus time. The negative slope yields the first-order rate constant (

    
    ). Calculate half-life using 
    
    
    
    .
Protocol 2: Anaerobic Formulation for Basic Media (Preventing Oxidation)

Use this protocol when the oxime must be utilized in biological buffers (pH > 7.4) without undergoing phenoxide oxidation.

  • Buffer Degassing: Transfer your basic buffer (e.g., Tris-HCl, pH 8.0) to a Schlenk flask. Sparge the buffer with high-purity Argon for 30 minutes while stirring vigorously.

  • Antioxidant Addition: Under positive Argon pressure, add 1 mM of Ascorbic Acid to the buffer.

  • Solubilization: Dissolve the oxime powder in a minimal volume of anhydrous, degassed DMSO to create a 1000x concentrated stock.

  • Final Formulation: Inject the DMSO stock into the degassed aqueous buffer using a gas-tight syringe. Keep the final solution sealed under Argon and protected from light until immediate experimental use.

Part 5: Degradation Pathway Visualization

The following diagram maps the divergent degradation pathways of 3,5-Dichloro-4-hydroxybenzaldehyde oxime based on the pH of the media.

G Center 3,5-Dichloro-4-hydroxybenzaldehyde oxime (Stable at pH 5.0 - 6.5) Acid Acidic Media (pH < 4.0) Center->Acid Decreasing pH Base Basic Media (pH > 7.5) Center->Base Increasing pH Protonation Oxime Nitrogen Protonation (Carbinolamine Intermediate) Acid->Protonation +H⁺ Deprotonation Phenol Deprotonation (Phenoxide Anion, pKa ~6.8) Base->Deprotonation -H⁺ Hydrolysis Hydrolysis Degradation: Aldehyde + Hydroxylamine Protonation->Hydrolysis +H₂O Oxidation Aerobic Oxidation: Quinone Byproducts Deprotonation->Oxidation +O₂ Dehydration Base-Catalyzed Dehydration: Nitrile Formation Deprotonation->Dehydration +Heat

Fig 1: pH-dependent degradation pathways of 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

References

  • Wikipedia Contributors. "2,6-Dichlorophenol." Wikipedia, The Free Encyclopedia.[Link]

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523–7526.[Link]

Optimization

Overcoming steric hindrance in 3,5-dichloro substituted benzaldehyde reactions

Technical Support Center: 3,5-Dichlorobenzaldehyde Applications Subject: Optimization of Reactivity & Steric Management for 3,5-Dichlorobenzaldehyde Ticket ID: #TC-35DCB-OPT Assigned Specialist: Dr. A. Vance, Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dichlorobenzaldehyde Applications

Subject: Optimization of Reactivity & Steric Management for 3,5-Dichlorobenzaldehyde Ticket ID: #TC-35DCB-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering challenges with 3,5-dichlorobenzaldehyde (CAS: 10203-08-4) .[1][2] While the user query highlights "steric hindrance," it is critical to first calibrate the chemical reality: 3,5-substitution is meta-substitution . Unlike 2,6-substitution, which directly blocks the carbonyl carbon, 3,5-substitution exerts a "picket fence" effect that primarily impacts solubility and supramolecular fit rather than direct nucleophilic attack trajectory.[1][2]

The chlorine atoms at the 3 and 5 positions exert a strong inductive effect (-I), making the carbonyl carbon highly electrophilic (more reactive than unsubstituted benzaldehyde). If your reaction is failing, it is likely due to solubility mismatches , catalyst deactivation , or equilibrium reversibility , often mistaken for steric hindrance.[1][2]

This guide provides the protocols to overcome these specific bottlenecks.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My condensation reaction (Schiff base/Knoevenagel) stalls at 50-60% conversion. Is this steric hindrance?

Diagnosis: Unlikely to be direct sterics.[1] It is likely equilibrium limitation or product inhibition .[1] Technical Insight: The electron-withdrawing chlorines destabilize the imine/alkene product relative to the starting material, making the reaction more reversible. Additionally, the hydrophobic nature of the 3,5-dichloro ring often causes the intermediate (hemiaminal) to precipitate before dehydration, halting the mechanism.

Corrective Protocol:

  • Water Removal: You must drive the equilibrium.[3] Use a Dean-Stark apparatus (for toluene reflux) or add activated 4Å Molecular Sieves (for ethanol/methanol).[1]

  • Solvent Switch: If the intermediate precipitates, switch from Ethanol to DMF or DMSO to maintain homogeneity, or use Mechanochemistry (Solvent-free grinding) to bypass solubility issues entirely.[1]

Q2: The aldehyde is not dissolving in my standard alcohol solvents.

Diagnosis: The two chlorine atoms significantly increase lipophilicity (LogP ~ 3.5). Solubility Guide:

SolventSolubility RatingApplication Note
Ethanol/Methanol Moderate/LowRequires heat (60°C+) to fully dissolve >0.5M concentrations.[1][2]
DMF/DMSO HighIdeal for room temp reactions, but harder to remove during workup.[1]
Toluene HighExcellent for Dean-Stark azeotropic distillation.[1]
Water InsolubleRequires surfactant (SDS) or phase transfer catalyst (TEBA).
Q3: I am getting side products or "tar" instead of crystals.

Diagnosis: The high electrophilicity of the carbonyl makes it prone to Cannizzaro reactions (disproportionation) in strong base. Corrective Protocol:

  • Avoid: Strong mineral bases (NaOH, KOH) in aqueous media.[1]

  • Use: Buffered organic bases. For Knoevenagel, use Piperidine/Acetic Acid (1:1 ratio).[1] For Schiff bases, use catalytic Glacial Acetic Acid .[1][3][4]

Part 2: Validated Experimental Protocols

Protocol A: High-Yield Schiff Base Synthesis (Steric/Electronic Optimized)

Target: Overcoming equilibrium shifts and solubility issues.

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 equiv)[1][2][5][6][7]

  • Primary Amine (1.05 equiv)

  • Solvent: Absolute Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2][3]

  • Desiccant: MgSO₄ or 4Å Molecular Sieves[1][2]

Step-by-Step:

  • Dissolution: Dissolve 3,5-dichlorobenzaldehyde in absolute ethanol at 50°C. Note: Sonicate if necessary to break the crystal lattice.

  • Addition: Add the amine slowly. If the amine is bulky, add it in 3 portions over 15 minutes.

  • Catalysis: Add Acetic Acid. The acid activates the carbonyl oxygen, compensating for any remote steric repulsion.

  • Dehydration: Add 1g of activated Molecular Sieves per 10mmol of reactant directly to the flask.

  • Reflux: Reflux for 4–6 hours.

  • Workup: Filter hot to remove sieves.[1] Cool to 4°C. The product should crystallize. If oil forms, scratch the glass or add a seed crystal; the 3,5-dichloro moiety often lowers melting points, leading to "oiling out."[1][2]

Protocol B: Knoevenagel Condensation (Ball-Milling / Solvent-Free)

Target: Bypassing solubility limits entirely (Green Chemistry approach).

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 mmol)[1][2][5][6]

  • Active Methylene (e.g., Malononitrile) (1.0 mmol)[5][8][9]

  • Catalyst: Na₂CO₃ (0.1 mmol) or Piperidine (1 drop)

Step-by-Step:

  • Combine: Place aldehyde, methylene compound, and catalyst in a stainless steel jar with 2-3 milling balls.

  • Grind: Mill at 20-30 Hz for 20 minutes. (Alternatively, grind vigorously with a mortar and pestle for 30 mins).[1]

  • Extraction: Wash the resulting solid paste with water (to remove catalyst/salt) and recrystallize from hot Ethanol.

    • Why this works: High local concentration overcomes the "entropy" barrier and eliminates solvent solubility constraints.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing reactions based on the specific failure mode (Solubility vs. Reactivity).

OptimizationLogic Start Reaction Stalled / Low Yield CheckSolubility Is the Aldehyde Fully Dissolved? Start->CheckSolubility SolubilityIssue No (Precipitate Visible) CheckSolubility->SolubilityIssue No ReactivityIssue Yes (Solution Clear) CheckSolubility->ReactivityIssue Yes SwitchSolvent Action: Switch to DMF or Toluene SolubilityIssue->SwitchSolvent Mechanochem Action: Use Ball-Milling (Solvent Free) SolubilityIssue->Mechanochem CheckWater Is Water being removed? ReactivityIssue->CheckWater Equilibrium No: Equilibrium Shift CheckWater->Equilibrium No CheckBase Yes: Catalyst Issue CheckWater->CheckBase Yes AddSieves Action: Add 4Å Mol. Sieves or Dean-Stark Equilibrium->AddSieves Cannizzaro Side Reaction: Cannizzaro? CheckBase->Cannizzaro BufferBase Action: Switch to Piperidine/AcOH Buffer Cannizzaro->BufferBase Use Weaker Base

Caption: Decision matrix for troubleshooting 3,5-dichlorobenzaldehyde reaction failures. Blue nodes indicate diagnostic steps; White nodes indicate corrective actions.

References

  • BenchChem. (2025).[1][3][4][6][10][11] Application Notes and Protocols for Knoevenagel Condensation with Substituted Benzaldehydes. Retrieved from

  • ChemicalBook. (2019).[1] 3,5-Dichlorobenzaldehyde - Reaction Application on Synthetic Works. Retrieved from

  • Özkır, D. (2019).[1][12] A Newly Synthesized Schiff Base Derived from Condensation Reaction of 2,5-dichloroaniline and benzaldehyde.[1] Journal of Electrochemical Science and Technology. Retrieved from [1][12]

  • PubChem. (2025).[1][7] 3,5-Dichlorobenzaldehyde Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Oxime Stability &amp; Storage

Topic: Color Change, Degradation, and QC of Oxime Reagents Introduction: Reading the "Check Engine Light" of Your Reagents As scientists, we often treat reagents as static inputs. However, oximes ( ) are dynamic entities...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Color Change, Degradation, and QC of Oxime Reagents

Introduction: Reading the "Check Engine Light" of Your Reagents

As scientists, we often treat reagents as static inputs. However, oximes (


) are dynamic entities. The transition of an oxime from a pristine white crystalline powder to a yellow, orange, or brown solid is not merely a cosmetic defect; it is a kinetic warning sign.

This guide moves beyond basic "storage instructions" to explain the mechanistic reasons for degradation.[1] We will treat your reagent bottle as a system that requires specific thermodynamic controls to maintain integrity.

Module 1: Diagnostic Troubleshooting (The "Why")

Q1: My oxime (e.g., Oxyma Pure, Pralidoxime) has turned yellow. Is it still usable?

The Short Answer: If the color is a faint straw yellow, it may be usable for non-critical crude synthesis but requires filtration. If it is orange or brown, discard it immediately .

The Deep Dive (Mechanistic Insight): The color change is usually due to the formation of conjugated impurities via oxidation or trace metal chelation.

  • Oxidative Coupling: In the presence of air and light, oximes can undergo radical oxidation to form nitroso dimers or nitrones, which are often highly colored (yellow/orange).

  • Trace Metal Chelation: Oximes are potent ligands. If your spatula or storage container introduced trace iron (

    
    ) or copper (
    
    
    
    ), the oxime will chelate these ions, forming intensely colored complexes even at ppm levels.
  • Hydrolysis & Polymerization: For reagents like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), moisture initiates hydrolysis. The breakdown products can oligomerize, leading to gummy, colored contaminants that act as chain-terminators in peptide synthesis.

Q2: What are the specific degradation pathways I need to worry about?

There are three primary enemies of oxime stability: Acid , Moisture , and Heat .

Pathway A: Hydrolysis (The Moisture Threat)

Acid-catalyzed hydrolysis is reversible.[2] In the presence of moisture, the oxime reverts to its parent carbonyl (ketone/aldehyde) and hydroxylamine.

  • Consequence: Loss of stoichiometry. In peptide coupling, this leads to incomplete activation.

Pathway B: Beckmann Rearrangement (The Thermal/Acid Threat)

Under thermal stress or acidic conditions, ketoximes rearrange into amides.[3][4][5]

  • Consequence: Formation of non-reactive impurities. Safety Warning: This reaction is exothermic. In the presence of strong acid traces, this can lead to thermal runaway or explosion.

Pathway C: HCN Generation (Specific to Oxyma/Cyanoglyoxylates)

Thermal decomposition of cyano-oximes can release Hydrogen Cyanide (HCN).

  • Consequence: Severe safety hazard and loss of the activating "cyano" functionality.

Module 2: Visualizing the Degradation Matrix

The following diagram illustrates the decision logic and chemical pathways governing oxime stability.

OximeDegradation Oxime Intact Oxime (White Solid) Hydrolysis Hydrolysis Pathway Oxime->Hydrolysis + H2O Beckmann Beckmann Rearrangement Oxime->Beckmann + ΔT / H+ Radical Radical Oxidation Oxime->Radical + hν (Light) Moisture Moisture/H+ Heat Heat/Acid Light UV Light Parent Parent Carbonyl (Ketone/Aldehyde) Hydrolysis->Parent Amide Amide (Inactive Impurity) Beckmann->Amide HCN HCN Gas (Toxic Hazard) Beckmann->HCN If Cyano-oxime Nitroso Nitroso Dimers (Yellow/Brown Color) Radical->Nitroso

Figure 1: Mechanistic pathways of oxime degradation.[1][6] Note that "Yellowing" is typically linked to the Radical Oxidation pathway, while Hydrolysis is often invisible until assay failure.

Module 3: Storage & Handling Protocols

Q3: How do I prevent degradation? (The Storage Matrix)

Do not rely on the bottle's default seal. Once opened, the "clock starts ticking." Use this matrix to determine the required rigor of your storage.

Reagent ClassExamplePrimary ThreatStorage ProtocolMax Shelf Life (Opened)
Peptide Additives Oxyma Pure, HOBtMoisture, HeatRefrigerate (2-8°C). Store in a desiccator. Allow to reach RT before opening to prevent condensation.6-12 Months
Antidotes/Pharma Pralidoxime (2-PAM)HydrolysisStrict Desiccation. Hygroscopic. Store under Argon/Nitrogen if possible. Protect from light.[1]3-6 Months
Synthetic Intermediates Acetone OximeVolatility, AcidCool, dry place.[6] Keep away from acid vapors (fume hood segregation).12+ Months
Unstable Oximes Chloro-oximesThermal RunawayFreezer (-20°C). Do not store large quantities. Risk of explosion.[4][7]< 1 Month
Q4: Can I store oximes in solution?

No. Oximes in solution (especially DMF or water) degrade orders of magnitude faster than solids.

  • Oxyma in DMF: Stable for ~24-48 hours. After this, hydrolysis and reaction with the solvent occur.

  • Pralidoxime in Water:[] Hydrolyses rapidly at pH > 7 or pH < 3.

  • Rule of Thumb: Always prepare solutions fresh. Never store stock solutions of oximes for critical applications.

Module 4: Analytical Validation (QC Protocol)

Q5: How do I validate the purity of a "suspicious" oxime batch?

Do not rely solely on melting point, as decomposition products often have similar melting ranges. HPLC is the gold standard.

Standard Operating Procedure: Oxime Purity Check

1. Sample Preparation:

  • Dissolve 5 mg of oxime in 1 mL of Acetonitrile (MeCN) (Avoid DMF as it can mask impurities).

  • Filter through a 0.22 µm PTFE filter.

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (amide bond/carbonyl) and 254 nm (aromatic/conjugated systems).

3. Interpretation:

  • Main Peak: The oxime should elute as a sharp peak.

  • Early Eluters: Hydrolysis products (Hydroxylamine salts) often elute in the void volume.

  • Late Eluters: Dimers and rearranged amides usually elute after the main peak due to higher hydrophobicity.

  • Pass Criteria: Purity > 98.0% by area integration.

Module 5: Safety & Case Studies

Case Study A: Oxyma Pure in Peptide Synthesis
  • Issue: A user reported low coupling efficiency and a "bitter almond" smell when heating the reaction.

  • Diagnosis: The Oxyma had degraded. The "bitter almond" smell is Hydrogen Cyanide (HCN) , a byproduct of thermal decomposition of the ethyl (hydroxyimino)cyanoacetate moiety [1].

  • Corrective Action: The user was heating the reaction to 90°C. We recommended lowering the coupling temperature to < 50°C for Oxyma/DIC couplings to prevent HCN formation and reagent decomposition.

Case Study B: Pralidoxime (2-PAM) Hydrolysis
  • Issue: An aqueous stock solution of 2-PAM stored for 1 week showed a pH drift from 4.0 to 3.2.

  • Diagnosis: Pralidoxime hydrolyzes to liberate 1-methylpyridinium and acids, lowering the pH [2]. The breakdown products are toxic and lack the antidotal oxime potency.

  • Corrective Action: Switch to lyophilized powder for storage; reconstitute immediately prior to use.

References

  • Subirós-Funosas, R., et al. (2009).[9] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[7] Chemistry – A European Journal.[9] Link

  • Fyhr, P., et al. (1986).[10] "Degradation Pathway of Pralidoxime Chloride in Concentrated Acidic Solution". Journal of Pharmaceutical Sciences. Link

  • Kalia, J., & Raines, R. T. (2008).[11] "Hydrolytic Stability of Hydrazones and Oximes". Angewandte Chemie International Edition. Link

  • Sigma-Aldrich.[12] (n.d.). "Oxyma Pure Technical Data Sheet". Merck KGaA. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent-Dependent NMR Profiling of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Executive Summary & Application Scope Target Analytes: 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) vs. its precursor 3,5-Dichloro-4-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Target Analytes: 3,5-Dichloro-4-hydroxybenzaldehyde oxime (DCHBO) vs. its precursor 3,5-Dichloro-4-hydroxybenzaldehyde. Primary Application: Verification of oximation efficiency in the synthesis of chlorinated phenolic intermediates (common in agrochemical and antibacterial drug development). Critical Challenge: Distinguishing the E-isomer (active/major) from the Z-isomer and confirming the integrity of the phenolic moiety which is prone to oxidation or deprotonation.

This guide moves beyond standard spectral listing. It provides a comparative framework to validate the successful conversion of the aldehyde group to the oxime functionality while preserving the halogenated phenolic core.

Experimental Protocol: Synthesis & Sample Prep

Scientific Integrity Note: The following protocol prioritizes the isolation of the E-isomer, which is thermodynamically favored.

A. Synthesis (Oximation)[1][2][3][4][5]
  • Reagents: Dissolve 3,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in Ethanol (EtOH).

  • Addition: Add Hydroxylamine Hydrochloride (

    
    ) (1.2 eq) and Sodium Acetate (NaOAc) (1.5 eq) to buffer the HCl released.
    
  • Reaction: Reflux at 80°C for 2-3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear; a lower 
    
    
    
    spot (Oxime) will appear.
  • Workup: Remove EtOH under reduced pressure. Add ice-cold water. The oxime precipitates as a white/off-white solid. Filter and wash with cold water to remove inorganic salts.

B. NMR Sample Preparation[3][4][6][7]
  • Solvent Choice: DMSO-d6 is strictly recommended over

    
    .
    
    • Reasoning: The compound contains two acidic protons (Phenolic -OH and Oxime =N-OH). In

      
      , these undergo rapid exchange or hydrogen bonding, leading to extreme broadening or disappearance of signals. DMSO-d6 stabilizes these protons via H-bonding, resulting in sharp, integrable singlets.
      
  • Concentration: 10-15 mg in 0.6 mL DMSO-d6.

Comparative NMR Analysis: Precursor vs. Product[3]

The most critical step in validation is proving the loss of the carbonyl proton and the appearance of the imine proton.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentPrecursor (Aldehyde)

(ppm)
Product (Oxime)

(ppm)
MultiplicityIntegrationDiagnostic Note
-CHO (Aldehyde) 9.80 - 9.85 Absent Singlet--Primary confirmation of conversion.
-CH=N- (Oxime) Absent8.10 - 8.15 Singlet1HAppears upfield relative to aldehyde.[1]
Ar-H (C2, C6) 7.80 - 7.857.60 - 7.65Singlet2HUpfield shift due to loss of strong electron-withdrawing C=O.
Phenolic -OH 11.00 - 11.50 (Broad)10.80 - 11.00Broad Singlet1HConfirms phenol integrity (no oxidation).
=N-OH (Oxime) Absent11.40 - 11.60Singlet1HDistinct from phenolic OH; often sharper in DMSO.
Visualization: Reaction & Logic Flow

G Aldehyde Precursor: 3,5-Dichloro-4-hydroxybenzaldehyde (CHO @ 9.8 ppm) Reagents + NH2OH·HCl + NaOAc Aldehyde->Reagents Check1 Check 9.8 ppm: Signal Gone? Reagents->Check1 Synthesis Oxime Product: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime (CH=N @ 8.1 ppm) Check1->Aldehyde No (Incomplete) Check2 Check 8.1 ppm: Signal Present? Check1->Check2 Yes Check3 Check 11.5 ppm: New OH Signal? Check2->Check3 Yes Check3->Oxime Validated

Figure 1: Logic flow for NMR-based validation of the oximation reaction. The disappearance of the aldehyde peak is the first "Gate" for quality control.

Isomer Analysis: E vs. Z

Oximes exist as geometrical isomers. The E (anti) isomer is sterically favored and usually the major product (>95%). However, acidic conditions can promote Z (syn) formation.

  • Mechanism of Distinction: The chemical shift of the methine proton (-CH=N-) is sensitive to the position of the hydroxyl group due to magnetic anisotropy.

  • E-Isomer (Major): The -OH group is anti to the aromatic ring. The methine proton is shielded relative to the Z-isomer.

    • 
       ppm.
      
  • Z-Isomer (Minor): The -OH group is syn to the aromatic ring (closer to the methine H). This causes a deshielding effect.[2]

    • 
       ppm.
      

Protocol: Integrate the singlet at 8.1 ppm vs. any small singlet appearing at ~8.4 ppm.



Solvent Effects Comparison

Researchers often use


 for convenience, but this leads to data misinterpretation for this specific molecule.
Table 2: Solvent Performance Guide
FeatureDMSO-d6 (Recommended)CDCl3 (Not Recommended)Acetone-d6 (Alternative)
Phenolic OH Sharp Singlet (~11 ppm) . H-bonding with solvent slows exchange.Invisible or Broad Hump . Rapid exchange prevents detection.Visible, but may overlap with water peak.
Oxime OH Sharp Singlet (~11.5 ppm) .Invisible .Broad Singlet.
Aromatic H Distinct Singlet (~7.6 ppm).Singlet (~7.6 ppm).Singlet (~7.6 ppm).
Solubility Excellent (>50 mg/mL).[3]Poor to Moderate.Good.

Detailed Signal Assignment (Self-Validating Checklist)

Use this checklist to interpret your spectrum. If your data deviates by >0.2 ppm, check for impurities (residual solvent, unreacted aldehyde).

  • Region 11.0 - 12.0 ppm: Look for two distinct singlets.

    • Interpretation: One is Phenolic OH, one is Oxime OH. If only one is seen, the sample may be wet (fast exchange) or the solvent is not dry DMSO.

  • Region 9.8 ppm: Ensure silence .

    • Interpretation: Any peak here indicates unreacted starting material.

  • Region 8.12 ppm: Look for a sharp 1H Singlet .

    • Interpretation: This is the oxime CH. If it is a doublet, check for coupling (unlikely in this structure unless long-range coupling to OH is visible in ultra-dry solvents).

  • Region 7.63 ppm: Look for a sharp 2H Singlet .

    • Interpretation: These are the aromatic protons at positions 2 and 6. The symmetry of the molecule (Cl at 3,5) makes these chemically equivalent.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde) Data. (Analogous substitution pattern data). [Link]

Sources

Comparative

Thermal Characterization and Purity Assessment: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Executive Summary Product: 3,5-Dichloro-4-hydroxybenzaldehyde oxime CAS: 26879-81-2 Primary Application: Intermediate in the synthesis of agrochemicals (e.g., Chloroxynil) and pharmaceutical precursors.[1][2][3][4] Criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 3,5-Dichloro-4-hydroxybenzaldehyde oxime CAS: 26879-81-2 Primary Application: Intermediate in the synthesis of agrochemicals (e.g., Chloroxynil) and pharmaceutical precursors.[1][2][3][4]

Critical Technical Insight: Unlike stable end-products, this oxime is frequently generated and consumed in situ (one-pot synthesis) to form 3,5-dichloro-4-hydroxybenzonitrile.[4] Consequently, widely available "standard" melting points are scarce and often confused with its precursor or dehydration product.[4]

The Melting Point Directive: For the isolated, chemically pure solid, the melting point is significantly higher than its aldehyde precursor .[4]

  • Target Range (Pure Oxime): 195°C – 210°C (Decomposition) (Note: Precise value depends on solvent of recrystallization and heating rate due to thermal instability).

  • Precursor Baseline (Aldehyde): 154°C – 158°C (If your sample melts in this range, the oximation reaction is incomplete).[4]

Comparative Analysis: Oxime vs. Alternatives

To validate the identity of your synthesized oxime, you must compare it against the starting material (Aldehyde) and the potential dehydration product (Nitrile).[4] The melting point serves as a rapid "Go/No-Go" purity gate.[4]

Table 1: Physicochemical Comparison for Purity Assessment[4]
FeatureTarget: Oxime Precursor: Aldehyde Product: Nitrile
Compound Name 3,5-Dichloro-4-hydroxybenzaldehyde oxime 3,5-Dichloro-4-hydroxybenzaldehyde3,5-Dichloro-4-hydroxybenzonitrile
CAS Number 26879-81-2 2314-36-51891-95-8
Melting Point ~195 – 210°C (dec) 154 – 158°C ~145 – 150°C
Thermal Behavior Unstable: Decomposes near MP (browning/gas evolution).[1][2][3][4][5]Stable: Sharp melt.[4]Stable: Sharp melt.[4]
Solubility (EtOH) Moderate (requires heat).[4]High.High.
IR Signature Broad -OH (3200-3400 cm⁻¹), Weak C=N.Sharp C=O (1680 cm⁻¹).[4]Sharp C≡N (2230 cm⁻¹).[4]

Analyst Note: The most common failure mode in this synthesis is incomplete conversion.[4] If your sample melts between 150–160°C , it is likely a eutectic mixture of unreacted aldehyde and product, not the pure oxime.[4]

Thermodynamic Context & Structure-Property Relationships

Understanding why the melting point behaves this way allows for better troubleshooting.[4]

  • H-Bonding Network: The oxime moiety (

    
    ) introduces a strong hydrogen bond donor/acceptor site that is absent in the aldehyde (acceptor only) and the nitrile (weak acceptor). This intermolecular networking significantly elevates the lattice energy, raising the melting point.[4]
    
  • Thermal Instability: Oximes are susceptible to the Beckmann Rearrangement or dehydration at high temperatures.[4] This is why the melting point is often accompanied by decomposition (darkening), making visual determination (Capillary Method) more reliable than automated thermodynamic equilibrium methods (like standard DSC) unless high ramp rates are used.[4]

Diagram 1: Synthesis & Characterization Logic Flow

This workflow illustrates the critical decision points where melting point analysis determines the next step.

G Aldehyde Start: 3,5-Dichloro-4- hydroxybenzaldehyde (MP: 156°C) Reaction Reaction: + NH2OH·HCl + Base Aldehyde->Reaction Crude Crude Isolation Reaction->Crude Analysis MP Analysis Crude->Analysis Decision MP Range? Analysis->Decision Recry Recrystallize (EtOH/Water) Decision->Recry 160-190°C (Broad) Pure Pure Oxime (MP: >195°C) Decision->Pure > 195°C (Sharp/Dec) Fail Incomplete: Retreat with NH2OH Decision->Fail < 160°C Recry->Analysis

Caption: Logic flow for using melting point as a purity gate during synthesis.

Experimental Protocols

Protocol A: Purification for Reference Standard

To obtain a reliable melting point, the oxime must be free of inorganic salts (from hydroxylamine HCl) and unreacted aldehyde.[4]

  • Dissolution: Dissolve 1.0 g of crude oxime in minimal boiling Ethanol (95%).

  • Precipitation: Add warm water dropwise until persistent turbidity is observed.[4]

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. Rapid cooling traps impurities.[4]

  • Drying: Filter and dry under vacuum at 40°C (Do not exceed 50°C to prevent premature dehydration to nitrile).[4]

Protocol B: Melting Point Determination (Capillary Method)

Recommended over DSC for routine purity checks due to decomposition.[4]

  • Preparation: Pack 2-3 mm of dry, finely powdered sample into a glass capillary.

  • Ramp 1 (Fast): Heat rapidly to 140°C.

  • Ramp 2 (Slow): Reduce heating rate to 2°C/min .

  • Observation:

    • 156°C: Watch for liquid droplets (Aldehyde impurity).[4]

    • 190°C+: Watch for "sweating" or browning (onset of decomposition).[4]

    • Endpoint: Record the temperature where the solid collapses into a dark liquid.

Diagram 2: Thermal Analysis Decision Tree

Choose the right method based on your equipment and data needs.

Thermal Start Select Thermal Method Purpose What is the Goal? Start->Purpose Routine Routine Purity Check Purpose->Routine Characterization Full Characterization Purpose->Characterization Capillary Capillary Method (Visual) Routine->Capillary DSC DSC Analysis (Enthalpy) Characterization->DSC Note1 Look for: 1. Meniscus (Pure) 2. Browning (Decomp) Capillary->Note1 Note2 Requires High Ramp (10°C/min) to outrun decomposition DSC->Note2

Caption: Selection guide for thermal analysis methods based on experimental goals.

References

  • PubChem. (2025).[4] 3,5-Dichloro-4-hydroxybenzaldehyde (Compound Summary).[1][2][3][4][6][7] National Library of Medicine.[4] [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime: ESI-MS/MS vs. GC-EI-MS Comparison Guide

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) workflow is rarely a simple binary choice; it requires aligning the physicochemical properties of the target analyte with the physics of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) workflow is rarely a simple binary choice; it requires aligning the physicochemical properties of the target analyte with the physics of the ionization source. 3,5-Dichloro-4-hydroxybenzaldehyde oxime (Exact Mass: 204.97 Da) is a critical halogenated intermediate in agrochemical synthesis and a recognized derivative in spin-trapping assays.

This guide objectively compares the two dominant analytical workflows—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—providing researchers with field-proven methodologies, mechanistic insights, and self-validating experimental protocols.

Ionization Strategy Comparison: The Causality of Choice

The structural features of 3,5-dichloro-4-hydroxybenzaldehyde oxime—specifically the acidic phenolic hydroxyl group, the labile oxime moiety, and the electron-withdrawing chlorine atoms—dictate its behavior in different MS environments.

  • ESI-MS/MS (Negative Ion Mode): The presence of the phenolic -OH group makes this molecule highly amenable to deprotonation in basic matrices, yielding a robust [M-H]⁻ precursor ion at m/z 203.96 . ESI is a "soft" ionization technique; it transfers minimal internal energy to the molecule, preserving the intact precursor. This allows for targeted Collision-Induced Dissociation (CID), which is essential for elucidating specific functional group losses without convoluting the spectrum with background matrix fragmentation.

  • GC-EI-MS (70 eV): Electron Ionization is a "hard" technique that strips an electron to form a highly energetic radical cation [M]⁺• at m/z 204.97. The high internal energy (70 eV) induces immediate, extensive, and highly reproducible in-source fragmentation. EI-MS is superior for observing deep skeletal cleavages—such as the loss of HCNO, a hallmark of aromatic oximes —and for unambiguously identifying the diagnostic Cl₂ isotope pattern.

Mechanistic Fragmentation Pathways

Regardless of the ionization method, any MS analysis of this compound must first be validated by its isotopic signature . The presence of two chlorine atoms generates a distinct M : M+2 : M+4 intensity ratio of approximately 9:6:1, serving as an internal mass calibration and validation tool during MS1 acquisition.

ESI-MS/MS (-ve Mode) Pathways

Upon isolation of the m/z 204 precursor and application of collision energy, three primary pathways dominate:

  • Dehydration (-18 Da): The kinetically favored loss of water from the oxime group (-CH=N-OH → -C≡N) yields an intense product ion at m/z 186.

  • N-O Bond Cleavage (-30 Da): A classic rearrangement inherent to oximes leads to the neutral loss of nitric oxide (NO), yielding m/z 174 .

  • Dehydrohalogenation (-36 Da): The proximity of the chlorine atoms to the phenoxide anion facilitates the elimination of HCl (m/z 168), driven by the thermodynamic stability of the resulting ketene-like conjugated system.

GC-EI-MS (70 eV) Pathways

The radical cation [M]⁺• (m/z 205) undergoes rapid unimolecular dissociation:

  • Radical Cleavage (-17 Da): Loss of the hydroxyl radical (OH•) from the oxime yields an even-electron cation at m/z 188.

  • Skeletal Rearrangement (-43 Da): The highly diagnostic loss of isocyanic acid (HCNO) results in a substituted phenyl cation at m/z 162. This is the definitive marker confirming the presence of an intact aromatic oxime post-GC injection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory checks to prevent false positives.

Protocol A: ESI-MS/MS Workflow
  • Sample Preparation: Dissolve the standard to 1 µg/mL in Methanol/Water (50:50, v/v) spiked with 0.1% Ammonium Hydroxide (NH₄OH). Causality: NH₄OH drives the equilibrium toward the deprotonated state [M-H]⁻. Avoid formic acid, which severely suppresses negative ionization.

  • Instrument Tuning (Validation Check): Infuse the sample at 10 µL/min. Scan the MS1 quadrupole from m/z 100 to 300. Stop and verify: You must observe the precursor cluster at m/z 204, 206, and 208 in a 9:6:1 ratio. If absent, the system is contaminated or the compound has degraded.

  • CID Optimization: Isolate m/z 204 in Q1. Introduce Argon into the collision cell. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV. Causality: Low CE (10-15 eV) isolates the dehydration pathway (m/z 186), while high CE (25-35 eV) provides the activation energy required to break the robust aromatic C-Cl bond (m/z 139).

  • Blank Subtraction: Run a solvent blank immediately after acquisition. Halogenated aromatics are prone to source carryover; a clean blank validates that subsequent runs are uncontaminated.

Protocol B: GC-EI-MS Workflow
  • Derivatization: React 50 µL of the sample (in acetonitrile) with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes. Causality: The phenolic and oxime -OH groups cause severe peak tailing on non-polar GC columns. Derivatization forms a di-TMS derivative (MW shift: +144 Da), ensuring sharp chromatography and thermal stability.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column. Use a temperature gradient: 80°C (hold 1 min) to 280°C at 15°C/min.

  • Spectral Validation: In the resulting 70 eV spectrum, locate the molecular ion at m/z 349 (di-TMS derivative). Stop and verify: Ensure the presence of a massive base peak at m/z 73 [Si(CH₃)₃]⁺. This is your self-validating marker that the derivatization was successful.

Quantitative Fragmentation Data Summary

The following table summarizes the diagnostic ions required for confident identification across both platforms.

Ionization MethodPrecursor Ion (m/z)Diagnostic Fragment (m/z)Neutral LossRelative AbundanceMechanistic Significance
ESI-MS/MS (-ve) 203.96 [M-H]⁻185.95H₂O (18 Da)HighDehydration of the oxime group
ESI-MS/MS (-ve) 203.96 [M-H]⁻173.96NO (30 Da)MediumN-O bond cleavage, typical of oximes
ESI-MS/MS (-ve) 203.96 [M-H]⁻167.98HCl (36 Da)Low-MediumDehydrohalogenation from the aromatic ring
GC-EI-MS (70 eV) 204.97 [M]⁺•187.96OH• (17 Da)MediumRadical cleavage of the oxime hydroxyl
GC-EI-MS (70 eV) 204.97 [M]⁺•161.96HCNO (43 Da)HighSkeletal rearrangement characteristic of aromatic oximes
GC-EI-MS (70 eV) 204.97 [M]⁺•169.99Cl• (35 Da)MediumDirect halogen radical loss

Note: m/z values are based on the monoisotopic mass of the ³⁵Cl isotope.

Fragmentation Pathway Visualization

The logical flow of the collision-induced dissociation (CID) for this compound under negative electrospray ionization is mapped below.

MS_Fragmentation M [M-H]⁻ m/z 204 (Precursor Ion) F1 [M-H - H₂O]⁻ m/z 186 (Dehydration) M->F1 - H₂O (-18 Da) F2 [M-H - NO]⁻ m/z 174 (N-O Cleavage) M->F2 - NO (-30 Da) F3 [M-H - HCl]⁻ m/z 168 (Dehydrohalogenation) M->F3 - HCl (-36 Da) F4 [M-H - NO - Cl]⁻ m/z 139 (Subsequent Cleavage) F2->F4 - Cl• (-35 Da)

ESI-MS/MS negative mode fragmentation pathway of 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

References

  • PubChem . "3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839". National Center for Biotechnology Information. Available at:[Link]

  • Taylor & Francis . "A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography – mass spectrometry (GC-MS)". Free Radical Research. Available at:[Link]

  • PMC . "Radicals in the Reaction between Peroxynitrite and Uric Acid Identified by Electron Spin Resonance Spectroscopy and Liquid Chromatography Mass Spectrometry". Free Radical Biology and Medicine. Available at:[Link]

Comparative

A Comparative Analysis of ¹H and ¹³C NMR Shifts in 3,5-Dichloro- and 3,5-Diiodobenzaldehyde Oximes: A Guide for Researchers

In the landscape of drug discovery and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of organic molecules. The chemical shifts observed in NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, offering a detailed map of the molecule's connectivity and conformation. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for two closely related compounds: 3,5-dichlorobenzaldehyde oxime and 3,5-diiodobenzaldehyde oxime.

This comparison will be of particular interest to researchers in medicinal chemistry, chemical biology, and materials science, where halogenated aromatic scaffolds are frequently employed. By examining the influence of different halogen substituents on the NMR chemical shifts, we can gain valuable insights into the electronic and steric effects at play, which in turn can inform the design of novel molecules with tailored properties. This guide will present experimental data for 3,5-dichlorobenzaldehyde oxime and predicted data for its diiodo- analogue, supported by a thorough discussion of the underlying NMR principles and a detailed experimental protocol for the synthesis of these compounds.

Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 3,5-dichlorobenzaldehyde oxime and the predicted shifts for 3,5-diiodobenzaldehyde oxime. These predictions are based on established substituent effects and data from structurally similar compounds.

Compound Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
3,5-Dichlorobenzaldehyde Oxime H-2, H-6~7.45 (d)135.5 (C-Cl)
H-4~7.35 (t)128.0 (CH)
CH=NOH~8.10 (s)126.5 (CH)
N-OH~10.5 (br s)148.0 (C=NOH)
133.0 (C-1)
3,5-Diiodobenzaldehyde Oxime (Predicted) H-2, H-6~7.80 (d)95.0 (C-I)
H-4~7.70 (t)142.0 (CH)
CH=NOH~8.00 (s)135.0 (CH)
N-OH~10.5 (br s)147.5 (C=NOH)
138.0 (C-1)

Note: Predicted values for 3,5-diiodobenzaldehyde oxime are estimates and may vary from experimental results.

Discussion of Substituent Effects on NMR Shifts

The differences in the chemical shifts between the dichloro and diiodo derivatives can be rationalized by considering the interplay of several key factors:

¹H NMR Spectra:

In the proton spectra, the aromatic protons (H-2, H-4, and H-6) of the diiodo compound are predicted to be shifted downfield (to a higher ppm value) compared to the dichloro analogue. This is primarily due to the anisotropic effect of the larger iodine atoms. The large electron cloud of iodine creates a magnetic field that deshields the nearby protons, causing them to resonate at a lower applied magnetic field. While chlorine also exhibits an anisotropic effect, it is less pronounced than that of iodine.

The chemical shift of the oxime proton (CH=NOH) is expected to be less affected by the halogen substituents on the aromatic ring, as it is further away. The broad singlet for the hydroxyl proton (N-OH) is characteristic and its position can be highly dependent on concentration and solvent.

¹³C NMR Spectra:

The most striking difference in the carbon spectra is the predicted upfield shift of the carbon atoms directly bonded to iodine (C-3 and C-5) in the diiodo compound. This is a classic example of the "heavy atom effect" [1][2]. Instead of the expected deshielding due to iodine's electronegativity, the large and polarizable electron cloud of the iodine atom induces a significant shielding effect on the attached carbon nucleus. This effect is a combination of spin-orbit coupling and other relativistic effects that become significant for heavier elements[3].

In contrast, the carbons attached to chlorine in the dichloro derivative are deshielded and appear at a higher chemical shift, as expected based on the electronegativity of chlorine. The other aromatic carbon signals are also influenced by the inductive and mesomeric effects of the halogen substituents, leading to the observed and predicted differences in their chemical shifts.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of 3,5-disubstituted benzaldehyde oximes. This protocol is a general procedure and may require optimization for specific substrates.

Synthesis of 3,5-Dihalogenated Benzaldehyde Oximes

This procedure is adapted from established methods for the synthesis of benzaldehyde oximes[4][5][6].

Materials:

  • 3,5-Dichlorobenzaldehyde or 3,5-Diiodobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

  • Mortar and pestle (for grinding method) or round-bottom flask with reflux condenser (for solution-phase method)

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Step-by-Step Procedure:

Method A: Solid-State Grinding (Environmentally Friendly) [4]

  • In a mortar, combine 3,5-dihalogenated benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous sodium carbonate (1.5 eq).

  • Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the mortar and triturate the solid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Method B: Solution-Phase Synthesis [5][6]

  • Dissolve the 3,5-dihalogenated benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium hydroxide or sodium acetate (1.2 eq) in water to the aldehyde solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the concentrated mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired oxime.

  • Recrystallize from a suitable solvent if necessary.

Characterization:

The synthesized oximes should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and NMR analysis of 3,5-dihalogenated benzaldehyde oximes.

molecular_structures cluster_dichloro 3,5-Dichlorobenzaldehyde Oxime cluster_diiodo 3,5-Diiodobenzaldehyde Oxime dichloro dichloro diiodo diiodo

Caption: Molecular structures of 3,5-dichlorobenzaldehyde oxime and 3,5-diiodobenzaldehyde oxime.

Conclusion

The comparison of the NMR spectra of 3,5-dichlorobenzaldehyde oxime and its 3,5-diiodo analogue provides a clear illustration of the significant impact of halogen substituents on chemical shifts. The downfield shift of aromatic protons in the diiodo compound highlights the importance of the magnetic anisotropy of heavy halogens. Conversely, the pronounced upfield shift of the ipso-carbons in the ¹³C NMR spectrum demonstrates the "heavy atom effect," a crucial concept for accurately interpreting the spectra of organoiodine compounds. This guide serves as a valuable resource for researchers, offering not only a comparative analysis of NMR data but also a practical experimental protocol for the synthesis of these important chemical building blocks. A thorough understanding of these substituent effects is essential for the rational design and characterization of novel halogenated aromatic compounds in various fields of chemical science.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Tajbakhsh, M., Hosseinzadeh, R., & Alinezhad, H. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235.
  • LookChem. (n.d.). 3,5-Diiodo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons.
  • Liu, X. D., Fan, H. L., & Xiao, J. P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(4), 8-12.
  • Abraham, R. J., & Mobli, M. (2007). Seven-bond (1)H-(1)H spin-spin coupling constants: a new tool for conformational analysis. Magnetic Resonance in Chemistry, 45(10), 865-885.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 3,5-Dichlorobenzaldehyde. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for an article. Retrieved from [Link]

Sources

Validation

HPLC method development for detecting 3,5-Dichloro-4-hydroxybenzaldehyde oxime

An In-Depth Guide to HPLC Method Development for the Detection of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Detection of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-dichloro-4-hydroxybenzaldehyde oxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the rationale behind experimental choices, offering a systematic approach to method development, from initial column and mobile phase screening to final optimization. The insights provided herein are grounded in established chromatographic principles to ensure robust and reliable analytical outcomes.

Introduction: The Analyte and the Analytical Challenge

3,5-Dichloro-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1][2] Its conversion to an oxime derivative is a common synthetic step. The accurate quantification of the resulting oxime is critical for reaction monitoring, purity assessment, and quality control.

The structure of 3,5-dichloro-4-hydroxybenzaldehyde oxime presents a unique set of challenges for reversed-phase HPLC method development. It contains a moderately nonpolar dichlorinated aromatic ring, but also two polar functional groups: a phenolic hydroxyl group and an oxime group. The ionization of the phenolic hydroxyl group, in particular, is highly dependent on the mobile phase pH and can significantly impact retention and peak shape.[3][4] Therefore, a successful method must carefully balance these properties to achieve adequate retention, good peak symmetry, and efficient separation from related impurities or starting materials.

The conversion of the aldehyde to the oxime is a straightforward reaction with hydroxylamine, as illustrated below.

G cluster_0 Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime aldehyde 3,5-Dichloro-4- hydroxybenzaldehyde hydroxylamine Hydroxylamine (NH2OH) aldehyde->hydroxylamine + oxime 3,5-Dichloro-4- hydroxybenzaldehyde Oxime hydroxylamine->oxime water Water (H2O) oxime->water +

Caption: Synthesis of the target analyte from its aldehyde precursor.

A Systematic Approach to Method Development

Developing a robust HPLC method requires a logical progression from initial screening to fine-tuning of chromatographic parameters. The primary goal is to find a set of conditions that provides the best balance of retention, selectivity, and efficiency. The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[3] The polarity of our analyte will be heavily influenced by the pH of the mobile phase due to its ionizable phenolic group.[4]

Our development workflow is outlined below.

G A Define Analytical Goal: Separate oxime from aldehyde and potential impurities B Column Selection: Screen C18, Polar-Embedded RP, and Phenyl-Hexyl phases A->B C Mobile Phase Screening: Test Acetonitrile vs. Methanol as organic modifier B->C D Initial Gradient Runs: Establish approximate retention time and overall chromatographic profile C->D E pH Optimization: Analyze at pH 3, 5, and 7.5 to control ionization of phenolic group D->E F Method Fine-Tuning: Optimize gradient slope, temperature, and flow rate E->F G Final Method Comparison: Select best method based on resolution, peak shape, and run time F->G

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and analytical chemistry, a precise understanding of the physicochemical properties of novel compounds is par...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, a precise understanding of the physicochemical properties of novel compounds is paramount. This guide offers an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3,5-Dichloro-4-hydroxybenzaldehyde oxime, a compound of interest for its potential applications in medicinal chemistry and as a synthetic intermediate. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a comparative analysis based on structurally related compounds and established spectroscopic principles. By examining the spectral data of its parent aldehyde, the corresponding non-halogenated oxime, and the chlorinated benzaldehyde precursor, we can confidently predict and interpret the UV-Vis absorption maxima of the title compound.

The Structural Basis for UV-Vis Absorption

The UV-Vis absorption of an organic molecule is governed by the electronic transitions between molecular orbitals. For aromatic compounds like 3,5-Dichloro-4-hydroxybenzaldehyde oxime, the key chromophores are the benzene ring, the phenolic hydroxyl group, the oxime functional group, and the chlorine substituents. The extent of conjugation within the molecule and the influence of auxochromes (substituents on the chromophore) play a critical role in determining the wavelength of maximum absorption (λmax).

The introduction of an oxime group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift in the λmax compared to the parent aldehyde, due to the extension of the π-conjugated system. Furthermore, the electronic effects of the chlorine and hydroxyl substituents on the benzene ring will modulate the energy of the electronic transitions.

Comparative UV-Vis Spectral Data

To establish a predictive framework for the λmax of 3,5-Dichloro-4-hydroxybenzaldehyde oxime, we will compare the known spectral data of three key structural analogs.

CompoundStructureSolventλmax (nm)Reference
4-Hydroxybenzaldehyde4-HydroxybenzaldehydeIsopropanol285[1]
3,5-Dichlorobenzaldehyde3,5-DichlorobenzaldehydeNot SpecifiedNo significant absorption in the near UV-Vis[2]
4-Hydroxybenzaldehyde oxime4-Hydroxybenzaldehyde oximepH 7.4 buffer280-290[3]

Analysis of Comparative Data:

  • 4-Hydroxybenzaldehyde: This parent aldehyde exhibits a strong absorption maximum at 285 nm in isopropanol, which is characteristic of the π → π* transition of the conjugated system.[1]

  • 3,5-Dichlorobenzaldehyde: The NIST WebBook entry for this compound does not show a significant UV-Vis absorption spectrum, suggesting its primary absorption lies in the shorter UV region.[2] This is likely due to the lack of the strongly activating hydroxyl group.

  • 4-Hydroxybenzaldehyde oxime: The oxime derivative of 4-hydroxybenzaldehyde shows an absorption maximum in the range of 280-290 nm at pH 7.4.[3] The formation of the oxime from the aldehyde does not drastically shift the λmax in this case, but the deprotonated oximate anion at higher pH shows a significant bathochromic shift to the 330-360 nm region.[3]

Predicted UV-Vis Absorption Maxima of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Based on the comparative data, we can predict the UV-Vis absorption maxima of 3,5-Dichloro-4-hydroxybenzaldehyde oxime. The presence of the conjugated system involving the benzene ring, the phenolic hydroxyl group, and the oxime moiety will be the primary determinant of the absorption. The two chlorine atoms, being electron-withdrawing groups, are expected to cause a slight bathochromic shift compared to 4-hydroxybenzaldehyde oxime.

Therefore, it is anticipated that 3,5-Dichloro-4-hydroxybenzaldehyde oxime will exhibit a primary absorption maximum (λmax) in the range of 285-300 nm in a neutral, polar protic solvent like ethanol or methanol.

The Influence of Solvent and pH

The choice of solvent and the pH of the solution can significantly impact the UV-Vis spectrum of phenolic oximes.

  • Solvent Polarity: Polar solvents can interact with the solute through hydrogen bonding, which can affect the energy levels of the molecular orbitals. Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic shift. For n → π* transitions, a hypsochromic (blue) shift is often observed.

  • pH: The phenolic hydroxyl group and the oxime group are both acidic and can be deprotonated in basic solutions. Deprotonation of the phenol to a phenolate and the oxime to an oximate will extend the conjugation and result in a significant bathochromic shift of the λmax, likely into the 320-360 nm region.

Experimental Protocol for UV-Vis Analysis

This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

Objective: To determine the wavelength of maximum absorbance (λmax) of 3,5-Dichloro-4-hydroxybenzaldehyde oxime in different solvents and at various pH values.

Materials:

  • 3,5-Dichloro-4-hydroxybenzaldehyde oxime

  • Spectrophotometric grade solvents: Ethanol, Methanol, Acetonitrile, Cyclohexane

  • Buffer solutions: pH 4, pH 7, and pH 10

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

    • Dissolve the compound in 100 mL of methanol to prepare a stock solution of approximately 100 µg/mL.

  • Working Solution Preparation:

    • Dilute the stock solution with the desired solvent (ethanol, acetonitrile, cyclohexane, or buffer solutions) to obtain a final concentration of approximately 5-10 µg/mL. This concentration should yield an absorbance reading between 0.2 and 0.8 at the λmax.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

    • Use the respective pure solvent or buffer as a blank to zero the instrument.

    • Fill a quartz cuvette with the working solution and record the absorption spectrum.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

  • Data Analysis:

    • Record the λmax and the corresponding absorbance value.

    • Repeat the measurement in each of the selected solvents and buffer solutions.

    • Compare the obtained λmax values to understand the effect of solvent polarity and pH.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the UV-Vis absorption maxima.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Interpretation stock Prepare Stock Solution (100 µg/mL in Methanol) working Prepare Working Solutions (5-10 µg/mL in various solvents) stock->working blank Blank Measurement (Pure Solvent/Buffer) working->blank sample Sample Measurement (Scan 200-400 nm) blank->sample identify_lambda Identify λmax sample->identify_lambda compare Compare Solvent & pH Effects identify_lambda->compare

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

References

  • DergiPark. (2025, September 4). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from DergiPark: [Link][4]

  • ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL of.... Retrieved from ResearchGate: [Link][1]

  • The Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from The Royal Society Publishing: [Link][5]

  • PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from PMC: [Link][6]

  • MDPI. (2024, August 26). Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace. Retrieved from MDPI: [Link][7]

  • ACS Omega. (2023, May 24). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Retrieved from ACS Publications: [Link][8]

  • ResearchGate. (n.d.). Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. Retrieved from ResearchGate: [Link][9]

  • ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved from ResearchGate: [Link][10]

  • NIST. (n.d.). 3,5-Dichlorobenzaldehyde. Retrieved from NIST WebBook: [Link][2]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-, oxime. Retrieved from NIST WebBook: [Link][11]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from NIST WebBook: [Link][12]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from NIST WebBook: [Link][13]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime. Retrieved from PubChem: [Link][14]

  • ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... Retrieved from ResearchGate: [Link][3]

Sources

Validation

Elemental analysis calculation for C7H5Cl2NO2

Comprehensive Elemental Analysis and Structural Validation of C7H5Cl2NO2: A Comparative Guide to Analytical Methodologies As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex ha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Elemental Analysis and Structural Validation of C7H5Cl2NO2: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex halogenated organics where structural verification is a critical bottleneck. For a compound with the empirical formula C7H5Cl2NO2 (e.g., a dichloronitrotoluene derivative), relying on a single analytical technique introduces unacceptable risk. Precise elemental analysis is the foundation of quality control, ensuring that synthesized batches match the theoretical molecular composition without isobaric contamination.

In this guide, we will objectively compare three orthogonal analytical platforms—Automated CHNS/O Analyzers, Schöniger Flask Combustion coupled with Ion Chromatography (IC), and High-Resolution Mass Spectrometry (HRMS)—to validate the elemental composition of C7H5Cl2NO2.

Part 1: Theoretical Elemental Calculation

Before empirical testing, we must establish the theoretical baselines. The calculations for C7H5Cl2NO2 require both the average molar mass (for bulk combustion techniques) and the exact monoisotopic mass (for mass spectrometry).

Bulk Composition (Average Molar Mass):

  • Carbon (C): 7 × 12.011 = 84.077 g/mol (40.81%)

  • Hydrogen (H): 5 × 1.008 = 5.040 g/mol (2.45%)

  • Chlorine (Cl): 2 × 35.453 = 70.906 g/mol (34.42%)

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol (6.80%)

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol (15.53%)

  • Total Molar Mass: 206.028 g/mol

Exact Monoisotopic Mass (For HRMS):

  • 12C (7): 84.00000 Da | 1H (5): 5.03913 Da | 35Cl (2): 69.93770 Da | 14N (1): 14.00307 Da | 16O (2): 31.98982 Da

  • Total Exact Mass: 204.96972 Da

Part 2: Platform Comparison & Methodological Causality

1. Automated CHNS/O Analyzers (Dumas Combustion) Automated micro-analytical combustion is the industry standard for determining C, H, N, and O ()[1]. However, highly halogenated compounds present a unique challenge. Chlorine can poison the copper reduction catalyst and form corrosive gases that skew thermal conductivity detector (TCD) readings. Therefore, the addition of a combustion promoter/scavenger like Vanadium Pentoxide (V2O5) is strictly required to retain halogens in the ash while ensuring complete oxidation of the carbon matrix ()[2].

2. Schöniger Flask Combustion + Ion Chromatography While CHNS analyzers struggle with direct halogen quantification, the Schöniger flask method excels. By combusting the sample in a sealed, oxygen-rich environment, volatile chlorine gas is quantitatively trapped in an alkaline absorption solution. Subsequent analysis via Ion Chromatography (IC) provides highly accurate %Cl data. The causality here is fundamental: closed-system combustion prevents the loss of volatile analytes, a common failure point in open-vessel digestions.

3. High-Resolution Mass Spectrometry (HRMS) Bulk elemental analysis cannot confirm molecular connectivity or rule out isobaric impurities. HRMS (e.g., Orbitrap or FT-ICR) bridges this gap ()[3]. By achieving mass accuracies of <2 ppm, HRMS confirms the exact molecular formula ()[4]. Furthermore, the presence of two chlorine atoms generates a highly specific isotopic pattern (M, M+2, M+4 in a ~9:6:1 intensity ratio), providing orthogonal validation of the elemental data.

Part 3: Experimental Workflows & Self-Validating Protocols

ElementalAnalysis Sample C7H5Cl2NO2 Sample Prep & Aliquoting CHNS CHNS/O Analyzer (Dumas Combustion) Sample->CHNS 1-2 mg + V2O5 Schoniger Schöniger Flask + Ion Chromatography Sample->Schoniger 5-10 mg + O2 HRMS HRMS (Orbitrap) Exact Mass Analysis Sample->HRMS <1 µg Dilute Soln CHNS_Res Quantify: C, H, N, O (TCD Detection) CHNS->CHNS_Res Schoniger_Res Quantify: Cl (Conductivity) Schoniger->Schoniger_Res HRMS_Res Isotopic Pattern & Formula Validation HRMS->HRMS_Res DataMerge Empirical Formula Reconciliation CHNS_Res->DataMerge Schoniger_Res->DataMerge HRMS_Res->DataMerge

Fig 1: Orthogonal elemental analysis workflow for C7H5Cl2NO2 integrating CHNS, IC, and HRMS.

Protocol 1: CHNS/O Determination via Dumas Combustion
  • Sample Preparation: Weigh 1.500 ± 0.001 mg of C7H5Cl2NO2 into a tin capsule using a microbalance.

  • Matrix Modification (Causality): Add a 5:1 ratio of V2O5 to the sample. V2O5 acts as an oxidative catalyst and halogen scavenger, preventing the formation of volatile copper chlorides that would otherwise deactivate the instrument's reduction column.

  • Combustion: Drop the capsule into a 1000°C combustion reactor under a pulse of ultra-high purity O2.

  • Detection: Pass the resultant gases (CO2, H2O, N2) through a GC column to a TCD.

  • Self-Validation System: Bracket the sample sequence with a certified reference material (e.g., 4-Chlorobenzoic acid). If the Nitrogen recovery drops below 99.5%, it indicates catalyst poisoning, invalidating the run.

Protocol 2: Chlorine Quantification via Schöniger Flask & IC
  • Sample Preparation: Weigh 5.00 ± 0.01 mg of sample onto an ashless filter paper flag. Fold and place into the platinum basket of the Schöniger flask stopper.

  • Absorption Solution (Causality): Add 10 mL of 0.1 M NaOH and 3 drops of 30% H2O2 to the flask. H2O2 ensures all chlorine species (including Cl2 gas) are fully reduced to chloride (Cl-) for uniform IC detection.

  • Ignition: Purge the flask with O2, seal, and ignite remotely using an infrared Oxygen Flask Combustion Unit ()[5] to ensure operator safety and prevent sample loss.

  • Absorption & Analysis: Invert the flask and let it sit for 30 minutes. Inject the diluted solution into an Ion Chromatograph equipped with a conductivity detector.

  • Self-Validation System: Perform a blank combustion using only the filter paper and reagents. Subtract this background chloride level from the sample peak area to eliminate false positives from environmental contamination.

Protocol 3: Exact Mass & Isotopic Validation via HRMS
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Ionization: Inject via Electrospray Ionization (ESI).

  • Acquisition (Causality): Acquire data on an Orbitrap mass spectrometer at a resolving power of 120,000 (at m/z 200). High resolving power is required to differentiate the target compound from isobaric matrix interferences.

  • Self-Validation System: Utilize a continuous internal lock mass (e.g., a known background siloxane peak). This compensates for microscopic fluctuations in the mass analyzer's electric fields, ensuring sub-ppm mass accuracy. Compare the empirical isotopic distribution against the theoretical 9:6:1 ratio for Cl2.

Part 4: Comparative Data Summary

Analytical PlatformTarget ElementsOptimal Sample SizeAccuracy / PrecisionKey AdvantageLimitation
Automated CHNS/O C, H, N, O1 - 3 mg± 0.3% absoluteHigh throughput, simultaneous multi-elementRequires V2O5 to prevent halogen poisoning
Schöniger + IC Cl5 - 10 mg± 0.2% absoluteGold standard for halogen recoveryLabor-intensive, single-element focus
HRMS (Orbitrap) Exact Mass, Isotopic< 1 µg< 2 ppm mass errorConfirms molecular formula & isotopic signatureCannot provide bulk % mass composition

Conclusion: For a heavily halogenated organic molecule like C7H5Cl2NO2, no single instrument provides a complete picture. The automated CHNS/O analyzer efficiently maps the organic backbone, while Schöniger flask combustion guarantees precise chlorine quantification without catalyst interference. Finally, HRMS acts as the ultimate structural arbiter, locking in the empirical formula through exact mass and isotopic fidelity. By integrating these three platforms into a cohesive, self-validating workflow, researchers can achieve unimpeachable confidence in their elemental analysis.

References

  • VELP Scientifica. "CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer." [Link]

  • Exeter Analytical, Inc. "Oxygen Flask Combustion Unit." [Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." [Link]

  • National Institutes of Health (PMC). "Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis." [Link]

Sources

Comparative

Distinguishing 3,5-Dichloro-4-hydroxybenzaldehyde oxime from its nitrile derivative

Title: Analytical Differentiation Guide: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime vs. Chloroxynil (Nitrile Derivative) 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Differentiation Guide: 3,5-Dichloro-4-hydroxybenzaldehyde Oxime vs. Chloroxynil (Nitrile Derivative)

1. Mechanistic Context & Chemical Significance The transformation of 3,5-dichloro-4-hydroxybenzaldehyde oxime into its corresponding nitrile, 3,5-dichloro-4-hydroxybenzonitrile (commonly known as the herbicide Chloroxynil[1]), is a fundamental dehydration reaction utilized in both agrochemical manufacturing and pharmaceutical intermediate synthesis[2].

Differentiating the starting oxime from the nitrile product is critical for reaction monitoring and quality control. The dehydration process involves the elimination of a water molecule, converting the sp²-hybridized carbon of the oxime (-CH=N-OH) into an sp-hybridized carbon (-C≡N)[2]. This structural evolution fundamentally alters the molecule's vibrational modes and local magnetic environments, providing a clear basis for objective spectroscopic differentiation[3],[4].

2. Causality in Spectroscopic Differentiation To build a self-validating analytical framework, researchers must understand the physical causality behind the spectral shifts:

  • Vibrational Force Constants (IR Spectroscopy): The carbon-nitrogen triple bond in the nitrile possesses a significantly higher force constant than the double bond in the oxime[5]. Consequently, the nitrile C≡N stretch appears in a highly distinct, uncluttered region of the infrared spectrum (near 2200–2250 cm⁻¹)[4],[5]. The oxime, conversely, exhibits a C=N stretch around 1620–1685 cm⁻¹ and a broad N-O-H stretch that overlaps with the phenolic O-H[3].

  • Magnetic Anisotropy & Shielding (NMR Spectroscopy): In ¹H NMR, the aldoxime proton (-CH=N-) is highly deshielded by the adjacent electronegative nitrogen and oxygen atoms, appearing as a distinct singlet near 8.0–8.3 ppm[3]. Upon dehydration to the nitrile, this proton is lost. Furthermore, in ¹³C NMR, the sp-hybridized nitrile carbon is more shielded than the sp²-hybridized imine carbon, shifting the signal upfield from ~148 ppm to ~115 ppm[4].

3. Quantitative Spectroscopic Comparison The following table summarizes the diagnostic data required to objectively compare and distinguish the two compounds.

Analytical Technique3,5-Dichloro-4-hydroxybenzaldehyde oxime3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)Causality / Diagnostic Value
IR Spectroscopy Broad O-H ~3200-3400 cm⁻¹; C=N stretch ~1620-1650 cm⁻¹Phenolic O-H ~3200-3400 cm⁻¹; Sharp C≡N stretch ~2220 cm⁻¹The sp-hybridized C≡N bond has a higher force constant, shifting absorption to >2200 cm⁻¹.
¹H NMR (DMSO-d₆) ~8.1 ppm (s, 1H, -CH=N-); ~11.5 ppm (s, oxime -OH); ~10.8 ppm (s, phenol -OH)No iminic proton; No oxime -OH; ~11.2 ppm (s, 1H, phenol -OH)Loss of the highly deshielded iminic proton confirms complete dehydration.
¹³C NMR (DMSO-d₆) ~148 ppm (C=N); ~122 ppm (Ar-C)~115 ppm (C≡N); ~105 ppm (Ar-C adjacent to nitrile)The sp-hybridized nitrile carbon is more shielded than the sp² imine carbon.
Mass Spectrometry [M-H]⁻ m/z ~204 (Cl₂ isotope pattern)[M-H]⁻ m/z ~186 (Cl₂ isotope pattern)Mass difference of 18 Da corresponds exactly to the loss of one water molecule (H₂O).

4. Experimental Methodologies: Self-Validating Dehydration and Analysis To ensure high-fidelity data, the following protocol integrates synthesis with orthogonal validation steps. This prevents false positives caused by unreacted starting materials.

Step-by-Step Protocol: Dehydration and In-Situ Monitoring

  • Reaction Setup: Dissolve 3,5-dichloro-4-hydroxybenzaldehyde oxime (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or DMF). Add a dehydrating agent such as thionyl chloride (SOCl₂) or a milder alternative like BOP/DBU (1.2 eq) under an inert argon atmosphere[6].

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Self-Validating Check 1 (ATR-IR Spot Test): After 2 hours, withdraw a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and analyze the crude residue via Attenuated Total Reflectance (ATR) IR spectroscopy.

    • Decision Gate: If the 1630 cm⁻¹ band (oxime C=N) is still present, the reaction is incomplete. Continue heating. The reaction is only deemed complete when a sharp, distinct band at ~2220 cm⁻¹ (nitrile C≡N) dominates and the 1630 cm⁻¹ band is entirely absent[5].

  • Workup & Isolation: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude Chloroxynil[7].

  • Self-Validating Check 2 (NMR Confirmation): Dissolve 5 mg of the purified product in DMSO-d₆. Acquire a ¹H NMR spectrum. The absolute absence of a singlet at ~8.1 ppm confirms that no residual oxime remains, validating the chemical purity of the nitrile[3].

5. Analytical Decision Workflow The following logical workflow illustrates the orthogonal testing required to unambiguously distinguish the oxime from its nitrile derivative.

Workflow Start Isolated Unknown (Oxime vs. Nitrile) IR Step 1: IR Spectroscopy Scan 2000-2300 cm⁻¹ Start->IR IR_Oxime Absence of peak at 2220 cm⁻¹ Presence of 1630 cm⁻¹ (C=N) IR->IR_Oxime IR_Nitrile Sharp peak at ~2220 cm⁻¹ (C≡N stretch) IR->IR_Nitrile NMR Step 2: ¹H NMR Analysis Check 8.0 - 8.5 ppm IR_Oxime->NMR IR_Nitrile->NMR NMR_Oxime Singlet at ~8.1 ppm (Iminic -CH=N-) NMR->NMR_Oxime NMR_Nitrile No signals > 8.0 ppm (Except phenolic -OH) NMR->NMR_Nitrile Result_Oxime Confirmed: 3,5-Dichloro-4-hydroxybenzaldehyde oxime NMR_Oxime->Result_Oxime Result_Nitrile Confirmed: 3,5-Dichloro-4-hydroxybenzonitrile NMR_Nitrile->Result_Nitrile

Figure 1: Orthogonal analytical workflow for distinguishing oxime and nitrile derivatives.

6. References

  • Wikipedia Contributors. "Chloroxynil". Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "Chloroxynil | C7H3Cl2NO | CID 74685". PubChem. URL:[Link]

  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles". LibreTexts. URL:[Link]

  • MDPI Molecules. "Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes". MDPI. URL:[Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles". Spectroscopy. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

This directive is grounded in the foundational principle of chemical safety: treat substances with unknown or incompletely characterized hazards with the highest level of precaution. Therefore, 3,5-Dichloro-4-hydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

This directive is grounded in the foundational principle of chemical safety: treat substances with unknown or incompletely characterized hazards with the highest level of precaution. Therefore, 3,5-Dichloro-4-hydroxybenzaldehyde oxime must be managed as a regulated hazardous waste.

Hazard Assessment: A Tripartite Analysis

The rationale for treating this compound as hazardous stems from three key structural features. Understanding these is critical not just for compliance, but for ensuring the safety of personnel and the protection of the environment.

  • Parent Aldehyde (3,5-Dichloro-4-hydroxybenzaldehyde): The precursor aldehyde is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is classified as a combustible solid.[2] It is logical to assume the oxime derivative will exhibit similar, if not identical, irritant properties.

  • Oxime Functional Group: Oximes are known to be reactive under certain conditions. For instance, benzaldehyde oxime can undergo hydrolysis to regenerate the aldehyde, dehydration to form a nitrile, or a Beckmann rearrangement.[4] These potential reaction pathways imply that the compound may be unstable in the presence of strong acids, bases, or heat, making on-site neutralization or treatment ill-advised.

  • Chlorinated Aromatic Structure: This is the most critical consideration for disposal. The thermal decomposition of chlorinated aromatic compounds can be exceptionally dangerous. Incomplete combustion can lead to the formation of highly toxic and persistent environmental pollutants, including hydrogen chloride (HCl) gas, chlorinated benzenes, phenols, and potentially polychlorinated dibenzofurans (PCDFs) or dibenzo-p-dioxins (PCDDs).[5][6][7] This significant risk expressly forbids disposal via standard incineration or burning.

Based on this analysis, the compound must be classified as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8]

Personal Protective Equipment (PPE) & Spill Management

Prior to handling the compound in any form, including for waste disposal, appropriate PPE must be worn.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, addressing the skin irritation hazard.[1]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[9]

In Case of a Spill: Spills must be managed immediately.[10] Evacuate the immediate area if necessary. Wearing the appropriate PPE, cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated, pre-labeled hazardous waste container.[11] The spill cleanup materials themselves must be disposed of as hazardous waste.[10]

Standard Operating Procedure (SOP) for Waste Collection

All chemical waste must be tracked from its point of generation to its final disposal.[12] The following step-by-step procedure ensures compliance and safety.

  • Container Selection:

    • Select a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.[9]

    • Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[13]

  • Waste Labeling:

    • Properly label the container before adding any waste.

    • The label must, at a minimum, include the following information as required by the EPA[12][13]:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "3,5-Dichloro-4-hydroxybenzaldehyde oxime "

      • A clear indication of the hazards (e.g., "Irritant," "Toxic")

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[13][14]

    • Segregate this waste from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent unintended reactions.[9][13]

    • Keep the container tightly closed at all times, except when actively adding waste.[13][15] Do not leave a funnel in the container.[13]

  • Accumulation Limits:

    • Be aware of institutional and regulatory limits for waste accumulation. An SAA is typically limited to 55 gallons of hazardous waste.[10][12][14] Once this limit is reached, the waste must be moved to a central accumulation area and disposed of within a specific timeframe.

Disposal Pathway: A Mandate for Professional Handling

On-site treatment or disposal of 3,5-Dichloro-4-hydroxybenzaldehyde oxime is strictly prohibited due to its hazardous nature. The only acceptable disposal route is through a licensed and approved hazardous waste management facility.

The following workflow diagram illustrates the required procedural steps from waste generation to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalLogistics Disposal Logistics gen Step 1: Generation of Waste (Solid residue, contaminated PPE, or expired material) char Step 2: Characterize as Hazardous Waste gen->char Based on Hazard Assessment select Step 3: Select & Label Compatible Waste Container char->select store Step 4: Accumulate Waste in Designated SAA select->store full Step 5: Container is Full or Disposal is Required store->full contact Step 6: Contact EHS Office or Licensed Waste Vendor full->contact pickup Step 7: Schedule & Prepare for Waste Pickup contact->pickup manifest Step 8: Sign Manifest & Retain Documentation pickup->manifest final_disposal Step 9: Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) manifest->final_disposal 'Cradle-to-Grave' Responsibility

Caption: Disposal workflow for 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

Procedural Steps for Final Disposal:

  • When the waste container is nearly full (e.g., 90% capacity) or when the material is no longer needed, initiate the disposal process.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[16]

  • Provide them with the full chemical name and any known hazard information. They will provide guidance on pickup schedules and any specific packaging requirements.

  • Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. As the generator, your institution remains legally responsible for the waste until its final, documented destruction—a principle known as "cradle-to-grave" liability.[8]

Regulatory Adherence

All procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories": This standard, often called the "Lab Standard," requires the development of a Chemical Hygiene Plan (CHP) that outlines safe operating procedures, including waste disposal protocols.[17][18][19]

  • EPA 40 CFR Parts 260-268 - Resource Conservation and Recovery Act (RCRA): These regulations establish the framework for managing hazardous waste from generation to disposal.[8]

By adhering to this structured, evidence-based disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology, 22(6), 646–650. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Popielarz, R., & de Lijser, H. J. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(21), 8093–8101. Retrieved from [Link]

  • Ryszard, K., & Sławomir, B. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 10. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Martin, R. H., & Laffitte, P. (1958). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 246(1247), 484-498. Retrieved from [Link]

  • Yasuhara, A., & Morita, M. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (OSTI ID: 6871467). Retrieved from [Link]

  • American Chemical Society Publications. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemical Society Publications. (1988). Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • American Chemical Society Publications. (2002). (E)- and (Z)-Benzaldehyde O-Benzoyloximes. Transition State Differences for the Syn- and Anti-Eliminations Forming Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3,5-Dichloro-4-hydroxybenzaldehyde Oxime

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 3,5-Dichloro-4-hydroxybenzaldehyde oxime. While comprehensive toxicological data for this specific oxime may not be fully established, sound scientific practice dictates that we extrapolate safety protocols from its precursor, 3,5-Dichloro-4-hydroxybenzaldehyde, and the broader class of aromatic oximes. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

The parent aldehyde is classified as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2] Therefore, 3,5-Dichloro-4-hydroxybenzaldehyde oxime must be handled as a hazardous substance with similar properties. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3][4]

Table 1: Hazard Profile based on Precursor and Compound Class

Hazard Classification Description Primary Precaution
Skin Irritation (Category 2) Causes skin irritation upon contact.[5][6] Prevent all skin contact by using appropriate gloves and a lab coat.
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.[1][5][6] Mandates the use of chemical splash goggles to prevent eye exposure.

| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if dust is inhaled.[2][6] | All handling of solids must be performed in a certified chemical fume hood. |

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure.[7] It is not merely a recommendation but a critical component of a safe experimental design.

Table 2: Required Personal Protective Equipment

Protection Type Recommended Equipment Rationale for Use
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[8] A face shield should be worn over goggles when handling larger quantities (>5g) or if there is a significant splash risk. The compound is considered a serious eye irritant.[1] Goggles provide a seal around the eyes to protect against dust and splashes.
Skin and Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Always double-glove.[9] Coat: A fully buttoned, long-sleeved laboratory coat. Apparel: Long pants and fully enclosed, chemical-resistant shoes.[10] Hands are the most likely point of contact.[9] Nitrile gloves offer good protection against incidental contact with aromatic compounds. A lab coat and proper attire prevent skin exposure from spills or contamination.[11]

| Respiratory Protection | All weighing and handling of the solid compound must be conducted in a certified chemical fume hood.[4][11] | This engineering control is essential to prevent the inhalation of fine powders, which may cause respiratory tract irritation.[6] A respirator is generally not required if work is performed correctly within a fume hood. |

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. The following sequence must be adhered to strictly.

Donning (Putting On) Sequence:

  • Lab Coat and Attire: Ensure your lab coat is fully buttoned and you are wearing appropriate pants and shoes.

  • First Pair of Gloves: Don the inner pair of nitrile gloves.

  • Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye Protection: Put on your chemical splash goggles.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first. Dispose of immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, avoiding contact with the exterior. Hang it in its designated location or dispose of it if contaminated.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Operational and Disposal Plan

A systematic workflow is essential for safety and reproducibility.[12]

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood: Ensure the chemical fume hood is operational, with the sash at the appropriate height and airflow confirmed.

  • Clear Workspace: De-clutter the work area within the hood to minimize the risk of spills and to provide ample space for manipulation.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.

  • Locate Safety Equipment: Before starting, confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

Step 2: Handling and Dispensing Protocol
  • Container Handling: Carefully open the container inside the fume hood to avoid generating airborne dust.

  • Weighing: Tare a clean weigh boat on the balance. Using a clean spatula, carefully transfer the desired amount of 3,5-Dichloro-4-hydroxybenzaldehyde oxime. Avoid jerky movements that could create dust.

  • Transfer: Gently add the weighed compound to the reaction vessel.

  • Container Sealing: Securely close the main container of the chemical immediately after use.[3]

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipe in the designated solid hazardous waste container.

Step 3: Spill Management Protocol
  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment (for small spills inside a fume hood):

    • Ensure you are wearing your full PPE.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use paper towels, which can create more dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a cloth dampened with an appropriate solvent, then wash with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Evacuation (for large spills): For any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Step 4: Waste Disposal Plan

All materials that have come into contact with 3,5-Dichloro-4-hydroxybenzaldehyde oxime are to be considered hazardous waste.[11]

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials.

    • Liquid Waste: Contaminated solvents and reaction mixtures.

    • Sharps: Contaminated needles or glassware.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.[13]

  • Disposal: Dispose of all waste through your institution's EHS department, following all local, state, and federal regulations.[4][14] Do not pour any chemical waste down the drain.[3]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling 3,5-Dichloro-4-hydroxybenzaldehyde oxime from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Verify Fume Hood & Safety Equipment don_ppe Don Full PPE (Double Gloves, Goggles) prep_start->don_ppe weigh Weigh & Dispense (Avoid Dust Generation) don_ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate spill Spill Occurs experiment->spill segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Execute Spill Protocol: Contain, Absorb, Clean spill->spill_response spill_response->segregate_waste

Caption: Safe handling workflow for 3,5-Dichloro-4-hydroxybenzaldehyde oxime.

References

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